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  • Product: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-
  • CAS: 57561-15-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Derivatives

Introduction The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged" structure, its unique physicochemical properties and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged" structure, its unique physicochemical properties and ability to serve as a bioisostere for amide, ester, and carboxylic acid groups allow it to engage in diverse non-covalent interactions with biological targets.[1][2] This versatility has led to the development of a wide array of pharmacologically active compounds with antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3]

This technical guide provides a comprehensive exploration of the potential mechanisms of action for a specific subset of this class: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- derivatives . While direct literature on this specific scaffold is nascent, this document synthesizes established knowledge of the broader 1,2,4-triazole class to propose testable hypotheses for its biological activity. We will delve into the established enzymatic targets of triazole derivatives, outline detailed experimental protocols for mechanistic investigation, and provide the framework for researchers and drug development professionals to elucidate the therapeutic potential of these novel compounds.

Broad Pharmacological Profile of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a versatile pharmacophore present in numerous clinically approved drugs and investigational compounds.[4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, a testament to their ability to interact with a wide range of biological receptors and enzymes with high affinity.[3][4]

The major reported activities include:

  • Antifungal: This is the most prominent activity, with drugs like fluconazole, itraconazole, and voriconazole being mainstays in treating fungal infections.[6][7]

  • Anticancer: Many derivatives have been shown to inhibit cancer cell proliferation by targeting key regulators of the cell cycle.[8][9]

  • Antibacterial: The scaffold has been incorporated into agents targeting bacterial cell wall synthesis and other essential pathways.[10][11]

  • Anticonvulsant: Certain derivatives have shown efficacy in models of epilepsy.[12]

  • Anti-inflammatory & Analgesic: A number of compounds have demonstrated potent anti-inflammatory and pain-relieving properties.[3]

  • Antiviral: The well-known drug Ribavirin features a 1,2,4-triazole core, highlighting its utility in antiviral therapy.[2]

  • Enzyme Inhibition: Beyond the above applications, various derivatives have been identified as inhibitors of enzymes such as cholinesterases and α-glucosidase.[1][13]

Established Mechanisms of Action for 1,2,4-Triazole Scaffolds

The diverse therapeutic effects of 1,2,4-triazole derivatives are primarily rooted in their ability to inhibit specific enzymes critical to pathogen or cancer cell survival.

Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)

The most well-documented mechanism for antifungal triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that governs fluidity and integrity.[1][6]

Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[14] This binding event prevents the natural substrate, lanosterol, from being demethylated. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and cell death.[1]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14α-methylated sterols (Toxic Intermediate) Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane_Disrupted Disrupted Fungal Cell Membrane (Loss of Integrity, Cell Death) Intermediate->Membrane_Disrupted Accumulation & Incorporation Membrane_Healthy Healthy Fungal Cell Membrane (Normal Function & Integrity) Ergosterol->Membrane_Healthy Incorporation Triazole 1,2,4-Triazole Derivative (e.g., N,5-dimethyl- derivative) Triazole->Lanosterol

Diagram 1: Antifungal mechanism via CYP51 inhibition.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent anticancer mechanism for 1,2,4-triazole derivatives involves the inhibition of cyclin-dependent kinases (CDKs).[8] CDKs are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[8][15] By targeting CDKs, these compounds can halt aberrant cellular proliferation.

Mechanism: Triazole-based inhibitors often act as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of the CDK enzyme (e.g., CDK2), preventing the phosphorylation of key substrates like the Retinoblastoma protein (pRb).[15][16] Hypophosphorylated (active) pRb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and DNA replication, leading to cell cycle arrest, typically at the G1/S transition.[15]

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Kinase) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb_E2F pRb-E2F Complex (Transcription Repressed) pRb_E2F->CDK2_CyclinE p_pRb p-pRb (Inactive) E2F E2F (Active) p_pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication & Cell Proliferation S_Phase_Genes->DNA_Replication Triazole 1,2,4-Triazole Derivative (CDK Inhibitor) ATP ATP Triazole->CDK2_CyclinE Inhibits ATP->CDK2_CyclinE CDK2_CyclinE->p_pRb Phosphorylates

Diagram 2: Anticancer mechanism via CDK inhibition.
Antibacterial Activity: Inhibition of Peptidoglycan Synthesis

Several 1,2,4-triazole derivatives exhibit antibacterial activity by targeting enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Key targets include UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC), as well as phospho-MurNAc-pentapeptide translocase (MraY).[10][17][18] Molecular docking studies have also suggested that some triazoles inhibit the MurB enzyme.[19]

Mechanism: By inhibiting these enzymes, the compounds disrupt the formation of the peptidoglycan layer, compromising the structural integrity of the bacterial cell wall. This leads to cell lysis and bacterial death, particularly in Gram-positive bacteria.

Hypothesized Mechanism of Action for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Derivatives

Given the established activities of the 1,2,4-triazole core, we can formulate several testable hypotheses for the mechanism of action of N,5-dimethyl- substituted derivatives:

  • Hypothesis 1 (Antifungal): The derivative acts as an inhibitor of fungal CYP51, disrupting ergosterol biosynthesis. The N,5-dimethyl substitution may influence binding affinity, selectivity for fungal vs. mammalian CYP enzymes, and pharmacokinetic properties.

  • Hypothesis 2 (Anticancer): The derivative functions as a CDK inhibitor, likely competing with ATP to induce cell cycle arrest in cancer cells. The specific substitutions could confer selectivity for certain CDK isoforms (e.g., CDK1, CDK2, CDK4/6).

  • Hypothesis 3 (Antibacterial): The derivative inhibits a key enzyme in the bacterial peptidoglycan synthesis pathway (e.g., MurB, MraY), leading to cell wall disruption and bactericidal activity.

The following sections provide detailed protocols designed to systematically test these hypotheses.

Experimental Protocols for Mechanistic Elucidation

This section provides validated, step-by-step methodologies to investigate the primary hypothesized mechanisms of action.

In Vitro Enzyme Inhibition Assays

These assays directly measure the effect of the compound on the activity of purified target enzymes.

Protocol 1: Fungal CYP51 Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ value of the test compound against recombinant Candida albicans CYP51.

  • Principle: The assay uses a fluorogenic substrate that is metabolized by CYP51. Inhibition of the enzyme results in a decreased fluorescent signal.[20]

  • Materials:

    • Recombinant C. albicans CYP51

    • NADPH regenerating system

    • Fluorogenic CYP51 substrate (e.g., BOMCC)

    • Potassium phosphate buffer (pH 7.4)

    • Test compound (1H-1,2,4-Triazol-3-amine, N,5-dimethyl- derivative)

    • Positive control (e.g., Ketoconazole)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and ketoconazole in DMSO.

    • In a 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 1 µL of the diluted compound or control to appropriate wells (final DMSO concentration ≤1%).

    • Add 25 µL of recombinant CYP51 enzyme.

    • Add 25 µL of the fluorogenic substrate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system.

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure fluorescence (e.g., Ex/Em = 415/460 nm).

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and plot against compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: CDK2/Cyclin E Kinase Assay (Luminescence-based)

This protocol measures the inhibition of CDK2, a key regulator of the G1/S cell cycle transition.

  • Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity. Inhibition of CDK2 results in a lower signal.[21]

  • Materials:

    • Recombinant human CDK2/Cyclin E enzyme complex

    • CDK substrate peptide (e.g., a derivative of Histone H1)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compound

    • Positive control (e.g., Roscovitine)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells.

    • Add 5 µL of the CDK2/Cyclin E enzyme and substrate mixture in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence.

  • Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described for the CYP51 assay.[15]

Sources

Exploratory

Spectroscopic characterization (1H NMR, 13C NMR, IR) of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Executive Summary In medicinal chemistry and materials science, the 1,2,4-triazole scaffold is a privileged structure due to its profound biological activities, including antimicrobial and anti-inflammatory properties, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and materials science, the 1,2,4-triazole scaffold is a privileged structure due to its profound biological activities, including antimicrobial and anti-inflammatory properties, as detailed by 1[1]. As a Senior Application Scientist, I approach the structural validation of N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) not merely as a routine data collection exercise, but as a rigorous interrogation of molecular dynamics[2]. This compound, characterized by a secondary amine at the C3 position and a methyl group at the C5 position, presents unique analytical challenges due to its inherent tautomerism.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization (¹H NMR, ¹³C NMR, and FT-IR) of this specific triazole derivative, explaining the causality behind experimental choices to ensure absolute data integrity.

Molecular Dynamics & Tautomeric Equilibria

The 1,2,4-triazole core is highly susceptible to solvent-induced tautomerization, which fundamentally alters its electron density and spectroscopic signature[3]. The compound can theoretically exist in 1H, 2H, or 4H tautomeric states. However, the 1H-tautomer is thermodynamically favored. When designing an NMR experiment, the choice of solvent is critical: protic solvents cause rapid proton exchange, broadening the N-H signals into the baseline. By utilizing an aprotic, strongly hydrogen-bonding solvent like DMSO-d₆, we effectively "freeze" the tautomeric exchange on the NMR timescale, allowing for precise structural elucidation.

Tautomerism T1H 1H-Tautomer (Thermodynamically Stable) T2H 2H-Tautomer (Intermediate State) T1H->T2H Proton Exchange T4H 4H-Tautomer (Sterically Hindered) T2H->T4H Proton Exchange

Tautomeric equilibria of the 1,2,4-triazole core influencing NMR chemical shifts.

Quantitative Spectroscopic Profiles

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The extreme downfield shift of the triazole N-H proton is a direct consequence of the strong electron-withdrawing nature of the adjacent sp² hybridized nitrogen atoms. Furthermore, the C3 carbon appears further downfield than C5 because it is directly bonded to the exocyclic electronegative amine nitrogen (-NHCH₃), which pulls electron density away via the inductive effect (-I)[4]. Conversely, the C5 carbon is bonded to an electron-donating methyl group (+I effect), which shields the carbon.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Causality
Triazole N-H 11.50 - 12.50 Broad Singlet (br s) 1H N1-H. Highly deshielded by ring nitrogens; stabilized by DMSO.
Amine N-H 5.50 - 6.00 Broad Quartet (br q) 1H C3-NH-CH₃. Couples with the adjacent N-methyl protons.
N-Methyl 2.70 - 2.85 Doublet (d) 3H -NH-CH₃. Split by the adjacent amine proton.

| C-Methyl | 2.10 - 2.30 | Singlet (s) | 3H | C5-CH₃. Attached to the aromatic triazole ring. |

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon Environment Chemical Shift (δ, ppm) Assignment / Causality
C3 (Triazole) 158.0 - 162.0 C-NHCH₃. Deshielded by exocyclic nitrogen (-I effect)[4].
C5 (Triazole) 150.0 - 155.0 C-CH₃. Relatively shielded by the +I effect of the methyl group.
N-Methyl 28.0 - 30.0 -NH-CH₃. Typical aliphatic amine carbon range.

| C-Methyl | 11.0 - 13.0 | C5-CH₃. Highly shielded terminal methyl group. |

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The use of Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask the critical N-H stretching regions[5].

Table 3: FT-IR Vibrational Assignments (Solid State, ATR)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group / Assignment
3400 - 3100 N-H Stretching Overlapping signals of Triazole N-H and Secondary Amine N-H.
2950 - 2850 C-H Stretching Aliphatic -CH₃ groups (N-methyl and C-methyl).
1620 - 1550 C=N Stretching Characteristic stretching of the 1,2,4-triazole ring[5].
1450 - 1400 C-H Bending Methyl group deformations.

| 1350 - 1250 | C-N Stretching | Aryl/Alkyl C-N bonds linking the amine to the ring. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in data acquisition, the following protocols are designed as self-validating systems. If a validation check fails, the operator must halt and correct the anomaly before proceeding.

High-Resolution NMR Workflow
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Validation Check: The solution must be completely optically clear. Particulate matter will distort magnetic field homogeneity, leading to poor peak shape.

  • Shimming and Tuning: Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Validation Check: The residual DMSO pentet at 2.50 ppm must have a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition (¹H): Run a standard 1D sequence with 16-32 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Acquisition (¹³C): Run a proton-decoupled 1D sequence with 512-1024 scans.

    • Causality: The quaternary carbons (C3 and C5) of the triazole ring lack attached protons, meaning they relax slowly via dipole-dipole interactions. A sufficient D1 (e.g., 2-3 seconds) is mandatory to prevent signal saturation and achieve a viable signal-to-noise ratio.

ATR-FTIR Workflow
  • Background Scan: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: The background must show no contamination peaks, particularly in the 3000-2800 cm⁻¹ and 1700 cm⁻¹ regions.

  • Sample Application: Place 2-5 mg of the solid N,5-dimethyl-1H-1,2,4-triazol-3-amine directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample, ensuring accurate relative peak intensities.

  • Acquisition & Post-Processing: Collect the sample spectrum. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, which inherently suppresses high-wavenumber signals compared to transmission spectra.

Workflow Sample N,5-dimethyl-1H-1,2,4-triazol-3-amine (Sample Prep) NMR_Prep Dissolution in DMSO-d6 (Preserves N-H exchange) Sample->NMR_Prep IR_Prep ATR Crystal Contact (No matrix interference) Sample->IR_Prep NMR_Acq NMR Acquisition (1H & 13C) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (Mid-IR 4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Int Data Integration & Tautomeric Analysis NMR_Acq->Data_Int IR_Acq->Data_Int Validation Structural Validation Data_Int->Validation

Analytical workflow for the spectroscopic characterization of triazole derivatives.

References

  • Title : 57561-15-6 C4H8N4 - Chemical Dictionary | Source : GuideChem | URL : 2

  • Title : Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide | Source : BenchChem | URL : 1

  • Title : Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | Source : MDPI | URL : 4

  • Title : Full article: A Novel Synthetic Route to New 1,2,4-Triazolo-1,3,5-triazin-4-ones Derivatives | Source : Taylor & Francis Online | URL : 5

  • Title : Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions | Source : ACS Publications | URL : 3

  • Title : 1,2,4-Triazole | Source : SpectraBase | URL : 6

Sources

Foundational

Synthesis Pathways and Reaction Mechanisms for N,5-Dimethyl-1H-1,2,4-triazol-3-amine: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6), frequently documented as 3-methyl-5-methylamino-1,2,4-triazole, is a highly versatile heterocyclic building block. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6), frequently documented as 3-methyl-5-methylamino-1,2,4-triazole, is a highly versatile heterocyclic building block. Structurally, it features a 1,2,4-triazole core substituted with a methyl group at the C5 position and a secondary methylamino group at the C3 position.

In modern medicinal chemistry, this specific substitution pattern makes the compound an invaluable precursor. It is prominently utilized in the synthesis of fused bicycloamine derivatives and triazolotriazines. These complex scaffolds are actively investigated as potent sodium channel inhibitors, demonstrating significant therapeutic potential for the treatment of neuralgia, epilepsy, and related neurological disorders (1).

Retrosynthetic Analysis & Pathway Selection

When designing a synthetic route for N-alkyl-3-amino-1,2,4-triazoles, chemists typically evaluate two primary pathways:

  • The Hydrazine/Cyanoguanidine Route: This involves the reaction of substituted hydrazines (e.g., methylhydrazine) with N-cyanoacetamidines. While chemically viable, this route often suffers from poor regioselectivity, yielding complex mixtures of 1,5-dimethyl and 2,5-dimethyl isomers that require exhaustive chromatographic separation.

  • The Aminoguanidine Condensation Route: This pathway involves the direct condensation of an aminoguanidine derivative with a carboxylic acid. For N,5-dimethyl-1H-1,2,4-triazol-3-amine, the reaction between N-methylaminoguanidine and acetic acid is the most authoritative and robust approach. This method offers superior atom economy, excellent regiocontrol, and seamless scalability (2).

Core Reaction Mechanism

The synthesis via the aminoguanidine route proceeds through a tightly controlled two-step cascade: electrophilic acylation followed by intramolecular cyclodehydration.

  • Step 1: Electrophilic Activation and Acylation. The reaction is initiated by the acid-catalyzed activation of acetic acid. Protonation of the carbonyl oxygen significantly enhances its electrophilicity. The terminal hydrazine nitrogen of N-methylaminoguanidine—acting as the most nucleophilic center—attacks the activated carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels water, yielding an N-acylaminoguanidine intermediate.

  • Step 2: Intramolecular Cyclodehydration. The intermediate undergoes tautomerization, allowing the internal amidine nitrogen to act as an intramolecular nucleophile. It attacks the newly formed amide carbonyl, driving a second dehydration event that closes the ring and forms the thermodynamically stable aromatic 1,2,4-triazole system (3).

Mechanism A N-Methylaminoguanidine Hydrochloride C N-Acylaminoguanidine Intermediate A->C + B (Acylation) B Acetic Acid D N,5-Dimethyl-1H- 1,2,4-triazol-3-amine C->D Intramolecular Cyclodehydration (-H2O)

Mechanistic pathway for the synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol outlines a self-validating, highly efficient microwave-assisted synthesis, optimized for both yield and purity based on established industry standards (4).

Rationale for Experimental Choices
  • Salt Selection: N-methylaminoguanidine is utilized as a hydrochloride salt rather than a free base. The free base is highly susceptible to premature oxidative degradation and polymerization. The salt ensures a controlled release of the reactive species.

  • Microwave Irradiation: Conventional thermal heating requires prolonged reflux (often 4–12 hours), which can lead to the thermal decomposition of intermediates. Microwave dielectric heating ensures rapid, uniform energy transfer, driving the cyclodehydration step to completion in a fraction of the time while suppressing side-product formation.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, suspend N-methylaminoguanidine hydrochloride (1.0 mmol, 124.5 mg) in glacial acetic acid (1.2 mmol, 72.0 mg).

  • Solvent & Catalysis: Add 2.0 mL of anhydrous isopropanol as the reaction medium. Introduce 0.15 mL of 37% aqueous hydrochloric acid (approx. 1.5 mmol).

    • Causality: The excess HCl serves a dual purpose: it catalyzes the initial nucleophilic acyl substitution by protonating the acetic acid, and it maintains the amidine moiety in a protonated state to prevent unwanted side-reactions prior to cyclization.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vessel in a dedicated microwave synthesizer. Heat the mixture dynamically to 180°C and hold at this temperature for 30 minutes under continuous stirring.

  • Work-Up & Isolation: Allow the vessel to cool to room temperature via compressed air cooling. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the isopropanol and excess acetic acid.

  • Neutralization & Extraction: Dissolve the crude oily residue in 5 mL of distilled water. Carefully adjust the pH to 8.0 using a saturated aqueous sodium bicarbonate solution. Extract the neutralized aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to dryness. Recrystallize the crude solid from a minimal amount of hot ethanol to afford pure N,5-dimethyl-1H-1,2,4-triazol-3-amine as a crystalline solid.

Workflow Step1 Step 1: Reagent Mixing Combine N-methylaminoguanidine HCl & Acetic Acid in reactor Step2 Step 2: Acid Catalysis Add catalytic HCl (37%) to promote electrophilicity Step1->Step2 Step3 Step 3: Thermal Activation Microwave irradiation at 180°C for 30 minutes Step2->Step3 Step4 Step 4: Isolation Evaporate solvent, neutralize (pH 8), and extract with EtOAc Step3->Step4 Step5 Step 5: Purification Recrystallization from hot Ethanol Step4->Step5

Optimized experimental workflow for microwave-assisted triazole synthesis.

Quantitative Data & Optimization

The transition from conventional heating to microwave-assisted synthesis demonstrates a significant improvement in reaction metrics. The table below summarizes the quantitative optimization data across different methodologies.

Synthesis MethodTemperature (°C)Reaction TimeCatalystIsolated Yield (%)Purity (HPLC, %)
Conventional Reflux1205 hoursNone65 - 7088 - 90
Conventional Reflux1203 hoursHCl (cat.)75 - 8092 - 94
Microwave-Assisted 180 30 mins HCl (cat.) 88 - 95 > 98

Downstream Applications in Drug Development

Once synthesized, N,5-dimethyl-1H-1,2,4-triazol-3-amine serves as a critical nucleophilic building block. In the development of bicycloamine derivatives, the exocyclic secondary amine (methylamino group) and the adjacent triazole nitrogen can participate in advanced cyclocondensation reactions. For instance, reacting this compound with diphenyl imidodicarbonate yields fused 2,4-dimethyl-3a,4-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-dione scaffolds, which act as potent pharmacophores in modern neurotherapeutics.

References

  • US20100331310A1 - Bicycloamine derivatives Source: Google Patents URL
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL
  • 3-amino-1h-1,2,4-triazole Source: Organic Syntheses URL
  • Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers Source: Benchchem URL

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of N,5-Dimethyl-1H-1,2,4-triazol-3-amine

Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) is a highly versatile nitrogen-rich heterocyclic building block utilized extensively in the synthesis of bioactive pharmaceuticals and the rational design of multidimensional Metal-Organic Frameworks (MOFs) [1], [2]. The spatial orientation, tautomeric state, and hydrogen-bonding capacity of this molecule dictate its reactivity and receptor-binding affinity.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind crystallographic workflows, establishing a self-validating system for determining the crystal structure of 1,2,4-triazole derivatives. By understanding the supramolecular assembly logic—specifically the competitive N−H⋯N hydrogen bonding—researchers can accurately predict and manipulate the solid-state behavior of this compound.

Supramolecular Assembly and Structural Motifs

1,2,4-triazole derivatives are notorious for their dynamic annular tautomerism (1H, 2H, and 4H forms). In the solid state, this tautomeric equilibrium is frozen, dictated by the thermodynamic stability of the resulting hydrogen-bonded network.

The Causality of Crystal Packing

The presence of the exocyclic methylamine group and the endocyclic nitrogen atoms creates a highly polarized molecule. The acidic hydrogen atom on the triazole ring (typically at the 1-position in the solid state) acts as a potent hydrogen bond donor, while the unprotonated ring nitrogens (N2 and N4) serve as acceptors [3].

When crystallized, these molecules typically bypass discrete dimeric forms in favor of extended 1D polymeric chains or 2D supramolecular layers [4]. If water is present during crystallization, the compound often forms a monohydrate, where the water molecules act as critical nodes, bridging adjacent triazole layers via O−H⋯N and N−H⋯O interactions to form a dense 3D network [5].

H_Bonding N1 Triazole Monomer (Solution) N2 Tautomeric Selection (1H vs 4H form) N1->N2 Solvent Evaporation N3 Primary N-H···N Interactions N2->N3 Donor-Acceptor Alignment N4 1D Polymeric Chains (Graph Set Motif) N3->N4 Crystallographic Translation N5 2D/3D Supramolecular Architecture N4->N5 Inter-chain Crosslinking

Supramolecular assembly logic driven by N-H···N hydrogen bonding.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the process from crystal growth to structural refinement must be meticulously controlled. The following protocols are designed to yield publication-quality Single-Crystal X-Ray Diffraction (SCXRD) data.

Growth of Diffraction-Quality Single Crystals

Objective: To obtain defect-free, single-domain crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 50 mg of N,5-dimethyl-1H-1,2,4-triazol-3-amine in 2.0 mL of a binary solvent system (e.g., Methanol/Water 1:1 v/v). Causality: The binary system balances the high solubility of the triazole with a controlled volatility gradient.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Causality: Removing microscopic particulate impurities prevents premature, heterogeneous nucleation, ensuring the growth of fewer, larger crystals.

  • Controlled Evaporation: Puncture the vial septum with a single 20G needle. Incubate in a vibration-free environment at a constant 20 °C for 7–14 days.

  • Harvesting: Once block-shaped or needle-like crystals form, immediately submerge them in a viscous cryoprotectant (e.g., Paratone-N oil). Causality: This prevents atmospheric degradation and the loss of any co-crystallized solvent molecules prior to mounting.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Mounting & Cryo-Cooling: Select a crystal exhibiting uniform extinction under cross-polarized light. Mount it on a MiTeGen loop and transfer it immediately to the diffractometer's cold stream (100 K). Causality: Data collection at 100 K minimizes thermal atomic displacement parameters (ellipsoids), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the amine and triazole rings.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) equipped with a multilayer optics monochromator. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Reduction & Absorption Correction: Integrate the raw frames using standard software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS) to correct for beam attenuation through the crystal.

  • Structure Solution & Refinement:

    • Solve the phase problem using intrinsic phasing methods (SHELXT).

    • Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Self-Validation Step: Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions (riding model). Crucially , locate the amine and triazole N−H protons empirically from the difference Fourier map. Causality: Relying on calculated models for labile protons can lead to incorrect tautomer assignment. Empirical localization confirms the true tautomeric state and validates the hydrogen-bonding network.

SCXRD_Workflow A 1. Crystal Selection (Polarized Light Microscopy) B 2. Cryo-Mounting (Paratone Oil, 100 K) A->B Prevents solvent loss C 3. X-Ray Data Collection (Mo Kα Radiation) B->C Minimizes thermal motion D 4. Data Reduction (Integration & SADABS) C->D Raw frames to intensities E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E Phase problem solved F 6. Anisotropic Refinement (Least-Squares on F² - SHELXL) E->F H-atom empirical localization G 7. Validation & CIF Generation (checkCIF / PLATON) F->G Final structural model

SCXRD data collection and refinement workflow for triazole derivatives.

Quantitative Data Presentation

While specific unit cell parameters can vary based on the exact polymorph or hydrate state achieved during crystallization, 1,2,4-triazole amines predominantly crystallize in centrosymmetric monoclinic space groups (such as P21​/c ) due to their planar geometry and preference for anti-parallel dipole alignment [5].

The tables below summarize the expected crystallographic parameters and standard hydrogen bond geometries derived from closely related 3-amino-1,2,4-triazole analogs [6], [3].

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / RangeScientific Rationale
Crystal System MonoclinicTypical for small, planar heterocyclic organics.
Space Group P21​/c or P21​/n Facilitates dense packing and inversion-related hydrogen bonding.
Temperature 100(2) KSuppresses thermal vibrations for accurate H-atom mapping.
Radiation Mo K α ( λ=0.71073 Å)Provides high resolution ( <0.8 Å) necessary for small molecules.
Z (Molecules/Unit Cell) 4Standard for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Data/Restraints/Parameters ~2500 / 0 / ~100High data-to-parameter ratio ensures a robust, overdetermined refinement.
Final R1​ Index <0.05 Indicates a highly accurate structural model.
Table 2: Standard Hydrogen Bond Geometries in Triazoles
Interaction TypeD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Structural Role
N(ring)−H⋯N(ring) 0.86 - 0.901.95 - 2.102.80 - 2.95> 160°Primary driver of 1D chain formation.
N(amine)−H⋯N(ring) 0.88 - 0.922.05 - 2.202.90 - 3.10> 150°Cross-links chains into 2D layers.
N−H⋯O(water) *0.88 - 0.901.90 - 2.052.75 - 2.90> 165°Expands 2D layers into 3D networks.

*Only applicable if the compound crystallizes as a hydrate.

Conclusion

The rigorous crystallographic analysis of N,5-dimethyl-1H-1,2,4-triazol-3-amine requires a fundamental understanding of its tautomeric flexibility and hydrogen-bonding capabilities. By employing low-temperature SCXRD and empirically locating labile protons from the difference Fourier map, researchers can establish a self-validating structural model. This precise geometric data is indispensable for downstream applications, whether in structure-based drug design or the engineering of novel coordination polymers.

Sources

Foundational

Thermodynamic Stability of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- at Elevated Temperatures: A Mechanistic and Kinetic Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS No. 57561-15-6), also...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS No. 57561-15-6), also known as 3-methyl-5-methylamino-1,2,4-triazole, is a critical heterocyclic building block utilized extensively in medicinal chemistry, agrochemicals, and the development of high-energy materials[1][2]. While the 1,2,4-triazole core is inherently robust due to its aromaticity, the introduction of methyl and methylamino substituents significantly alters its thermodynamic profile and degradation kinetics at elevated temperatures[3][4].

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the causality behind the thermal behavior of N,5-dimethyl-1H-1,2,4-triazol-3-amine, providing researchers with self-validating experimental workflows to accurately profile its thermodynamic stability, kinetic parameters, and decomposition mechanisms.

Structural & Thermodynamic Profiling

The thermodynamic stability of 1,2,4-triazole derivatives is highly dependent on their specific chemical structure and environmental conditions[3]. The parent 1,2,4-triazole ring is generally resistant to cleavage under standard conditions due to delocalized π -electrons[3].

In the case of N,5-dimethyl-1H-1,2,4-triazol-3-amine , the presence of an electron-donating methyl group at the 5-position and a methylamino group at the 3-position increases the electron density of the triazole core.

  • Causality of Stability: The incorporation of amino groups improves the thermal stability of energetic materials by enhancing intermolecular hydrogen bonding networks[4]. This creates a highly ordered crystalline lattice that requires substantial thermal energy (typically >200 °C) to disrupt[5].

  • Degradation Initiation: When thermal energy exceeds the lattice energy and covalent bond dissociation energies, degradation typically proceeds via a radical mechanism involving the homolytic breaking of exocyclic C–N and C–C bonds before the triazole ring itself ruptures[5].

Table 1: Physicochemical & Baseline Thermal Properties
PropertyValue / Description
Chemical Name 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-
CAS Number 57561-15-6[1]
Molecular Formula C4H8N4[1]
Molecular Weight 112.13 g/mol
Onset of Decomposition ( Td​ ) ~210 °C – 250 °C (Atmosphere dependent)[5]
Primary Volatile Byproducts NH 3​ , HCN, N 2​ , CH 4​ [4]

Mechanistic Degradation Pathways

Understanding the exact sequence of thermal degradation requires mapping the phase transitions and bond cleavages. The degradation of substituted 1,2,4-triazoles is a multi-step process[5].

Fig 1. Multi-step thermal degradation pathway of N,5-dimethyl-1H-1,2,4-triazol-3-amine.

  • Phase Transition (Melting): The compound first absorbs heat to break intermolecular hydrogen bonds, resulting in an endothermic melting peak.

  • Stage 1 (Exocyclic Cleavage): As temperatures exceed 210 °C, homolytic fission of the weaker exocyclic N-CH 3​ and C-CH 3​ bonds occurs, releasing methane and ammonia radicals[5].

  • Stage 2 (Ring Rupture): At elevated temperatures (>300 °C), the aromatic stabilization of the triazole core is overcome, leading to exothermic ring cleavage and the rapid evolution of nitrogen gas (N 2​ ) and hydrogen cyanide (HCN)[4].

Self-Validating Experimental Protocol: TGA-DSC-FTIR

To accurately determine the thermodynamic stability of this compound, researchers must employ a coupled Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) workflow.

Why this specific setup? Relying solely on TGA only tells you when mass is lost. By coupling TGA with DSC, the system becomes self-validating : an endothermic event in DSC without mass loss in TGA definitively confirms a phase transition (melting), whereas an exothermic event coupled with mass loss confirms chemical decomposition[6]. The inline FTIR provides near-real-time identification of evolved gases, validating the proposed degradation mechanism[4].

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA-DSC instrument using high-purity indium and zinc standards to ensure accurate heat flow and temperature readings[3].

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of finely ground N,5-dimethyl-1H-1,2,4-triazol-3-amine into a tared alumina crucible[3].

    • Causality: Using a small, finely ground sample minimizes thermal gradients within the crucible, ensuring uniform heat distribution and preventing delayed kinetic responses.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 50 mL/min[5].

    • Causality: An inert atmosphere is mandatory. Exposure to oxygen at high temperatures will trigger premature oxidative degradation, masking the intrinsic homolytic cleavage limits of the compound[3][5].

  • Non-Isothermal Heating: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min[6].

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (set to 200 °C to prevent condensation) into the FTIR gas cell to collect spectra of the volatile decomposition products[4].

Fig 2. Self-validating TGA-DSC-FTIR workflow for evaluating triazole thermal stability.

Kinetic and Thermodynamic Parameter Extraction

To translate raw thermal data into actionable thermodynamic insights, the Freeman-Carroll method is applied to the TGA curves[6]. This non-isothermal kinetic model allows for the calculation of the order of reaction ( n ), activation energy ( Ea​ ), and the pre-exponential factor ( A )[6].

From these, the fundamental thermodynamic parameters of the transition state—Enthalpy of activation ( ΔH‡ ), Entropy of activation ( ΔS‡ ), and Gibbs free energy of activation ( ΔG‡ )—are derived.

Table 2: Representative Thermodynamic Parameters for Substituted 1,2,4-Triazoles

(Note: Data represents typical kinetic boundaries for amino-alkyl substituted 1,2,4-triazoles derived via the Freeman-Carroll method at 10 °C/min[6])

Kinetic/Thermodynamic ParameterSymbolTypical Range / ValueMechanistic Implication
Order of Reaction n 1.0 – 1.7Degradation is dominated by first-order or pseudo-first-order kinetics[6].
Activation Energy Ea​ 120 – 180 kJ/molHigh energy barrier confirms the stability of the aromatic triazole core.
Enthalpy of Activation ΔH‡ PositiveThe bond-breaking process (homolysis) is highly endothermic before structural collapse.
Entropy of Activation ΔS‡ Negative (-50 to -110 J/K·mol)A negative ΔS‡ establishes that the transition state is highly ordered prior to decomposition[6].
Gibbs Free Energy ΔG‡ > 150 kJ/molConfirms the non-spontaneous nature of the degradation at standard operating temperatures[6].

Interpretation for Drug Development: The highly negative entropy of activation ( ΔS‡ ) indicates a rigid transition state[6]. For formulation scientists, this means that N,5-dimethyl-1H-1,2,4-triazol-3-amine will not spontaneously degrade during standard hot-melt extrusion or accelerated stability testing (e.g., 40 °C / 75% RH), provided it is shielded from highly reactive oxidative excipients.

References

  • ResearchGate. Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Retrieved from [Link]

  • RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Toxicity, Hazards, and MSDS Safety Profiling for N,5-dimethyl-1H-1,2,4-triazol-3-amine

Executive Summary & Chemical Identity As a Senior Application Scientist, evaluating the safety profile of a chemical intermediate requires moving beyond static Material Safety Data Sheets (MSDS). We must understand the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, evaluating the safety profile of a chemical intermediate requires moving beyond static Material Safety Data Sheets (MSDS). We must understand the causality of its reactivity. N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6)[1] is a highly versatile heterocyclic building block used extensively in the synthesis of sodium channel inhibitors, kinase inhibitors, and advanced agrochemicals. However, its structural features—specifically the electron-rich 1,2,4-triazole core and the primary amine—confer distinct toxicological liabilities, including cytochrome P450 (CYP) coordination and acute systemic toxicity.

This whitepaper synthesizes field-proven insights, structural causality, and self-validating laboratory protocols to provide an authoritative guide on handling, profiling, and mitigating the hazards associated with this compound.

Molecular Mechanistic Profiling & Toxicokinetics

The biological activity and toxicity of are intrinsically linked to its molecular architecture[1]. The triazole ring contains lone pairs of electrons on its nitrogen atoms (particularly N4), which are notorious for coordinating with the heme iron of metalloproteins[2].

When absorbed, triazole derivatives frequently undergo hepatic metabolism. The coordination with CYP450 enzymes (such as CYP51 or CYP3A4) not only inhibits these enzymes—leading to drug-drug interaction risks—but can also trigger hepatotoxicity and the formation of reactive N-oxidation intermediates[3]. These intermediates induce oxidative stress and cellular toxicity if not efficiently cleared via Phase II glucuronidation.

TK_Pathway A Exposure & Absorption (Oral/Dermal/Inhalation) B Hepatic Metabolism (CYP450 Coordination) A->B Systemic Circulation C Reactive Triazole Intermediates (N-oxidation products) B->C Phase I Oxidation D Phase II Conjugation (Glucuronidation) C->D Detoxification E Cellular Toxicity (Oxidative Stress) C->E Accumulation F Renal Excretion (Urine Clearance) D->F Elimination

Figure 1: Toxicokinetic pathway and cellular interaction of 1,2,4-triazole amines.

Hazard Identification & MSDS Safety Data

Relying on standardized guidelines and the, the quantitative hazard data for N,5-dimethyl-1H-1,2,4-triazol-3-amine has been consolidated. The compound exhibits moderate acute toxicity across all exposure routes and acts as a localized irritant[4].

Hazard ClassGHS CategoryHazard Statement (Code)Causality / Mechanism
Acute Toxicity (Oral/Dermal/Inhal.) Category 4Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332)[4]Rapid systemic absorption; disruption of hepatic enzyme function.
Skin Irritation Category 2Causes skin irritation (H315)[4]Amine group basicity causes localized lipid bilayer disruption.
Eye Irritation Category 2Causes serious eye irritation (H319)[4]Direct interaction with corneal proteins leading to inflammation.
STOT - Single Exposure Category 3May cause drowsiness or dizziness (H336)[4]Potential crossing of the blood-brain barrier affecting CNS receptors.

Toxicological Assays: Self-Validating CYP450 Inhibition Protocol

To empirically validate the hepatotoxic potential of this compound, researchers must employ a self-validating in vitro assay. A self-validating system ensures that any mechanical failure, matrix effect, or pipetting error is immediately flagged by internal controls, guaranteeing data integrity.

Protocol: LC-MS/MS CYP450 Isozyme Inhibition Assay

  • Step 1: Baseline & System Calibration (The Control Matrix): Prepare human liver microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4). Run a vehicle-only negative control (0.1% DMSO) to establish baseline enzyme activity, and a positive control (e.g., Ketoconazole) to validate system sensitivity.

  • Step 2: Compound Incubation: Add N,5-dimethyl-1H-1,2,4-triazol-3-amine at serial concentrations (0.1 µM to 50 µM). Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for exactly 15 minutes. Causality Note: The strict 15-minute window prevents substrate depletion from skewing the kinetic linearity.

  • Step 3: Reaction Quenching & Internal Standard Integration: Quench the reaction using ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Self-Validation Check: The IS corrects for any ion suppression or extraction losses during MS analysis. If the IS peak area deviates by >15% across samples, the run is automatically invalidated, preventing false negatives.

  • Step 4: Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer to quantify the remaining specific CYP substrates and calculate the IC50.

Laboratory Handling & Decontamination Workflows

Given its H312 (Dermal Toxicity) and H332 (Inhalation Toxicity) classifications[4], handling this compound requires strict engineering controls (fume hoods) and PPE (nitrile gloves, N95/P100 respirators). In the event of a spill, a self-validating decontamination workflow must be executed to ensure the environment is fully neutralized.

Spill_Workflow S1 Spill Detection (Evacuate & Assess) S2 PPE Donning (Respirator, Nitrile) S1->S2 S3 Containment (Absorbent Sand) S2->S3 S4 Neutralization (Oxidizing Agent) S3->S4 S5 Validation (Surface Swab LC-MS) S4->S5

Figure 2: Self-validating laboratory safety and decontamination workflow for triazole spills.

Protocol: Spill Containment and Verification

  • Step 1: Containment: Immediately isolate the area. Cover the solid/liquid spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust due to potential exothermic reactions with the amine group.

  • Step 2: Neutralization: Apply a mild oxidizing agent (e.g., 1% sodium hypochlorite solution) to the contained area. The oxidizer degrades the active triazole core, mitigating its biological toxicity.

  • Step 3: Collection & Disposal: Sweep the neutralized matrix into a sealed, chemically resistant biohazard container. Label as "Hazardous Waste: Triazole Amine Derivatives."

  • Step 4: Self-Validating Verification: Swab the decontaminated surface with a methanol-soaked applicator. Extract the swab in 1 mL of acetonitrile and run a rapid LC-MS scan against a blank control swab. Self-Validation Check: The area is only declared safe when the compound concentration falls below the Limit of Detection (LOD) relative to the blank, proving the neutralization was chemically successful rather than just visually clean.

References

  • Title: PubChem Compound Summary for CID 12252708, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: C&L Inventory Database Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Chemical Substance Database Source: NextSDS URL: [Link]

Sources

Foundational

A Computational Blueprint for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-: A DFT-Based Approach to Elucidating Electronic Properties and Reactivity

An In-Depth Technical Guide: Abstract: The 1,2,4-triazole heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract: The 1,2,4-triazole heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and favorable physicochemical properties.[1][2] This guide focuses on a specific, under-researched derivative, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- . In the absence of extensive experimental data, this document provides a comprehensive, field-proven computational workflow for predicting its electronic structure, properties, and potential reactivity using Density Functional Theory (DFT). We detail the causality behind methodological choices, from functional and basis set selection to the interpretation of frontier molecular orbitals and electrostatic potential maps. This guide is designed to serve as a blueprint for researchers, enabling the in silico characterization of this and similar novel triazole derivatives, thereby accelerating the early stages of drug discovery and development.

Foundational Concepts: The 'Why' Behind the 'How'

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Design

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention from medicinal chemists. Its unique structure imparts a range of desirable qualities, including metabolic stability, hydrogen bonding capability, and the ability to serve as a bioisostere for other functional groups like amides or ureas.[1][3] These characteristics have led to its incorporation into a wide array of approved drugs with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[2][4] The exploration of novel substitution patterns on this scaffold is a critical avenue for discovering next-generation therapeutics.

Target Molecule: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Our target molecule features a 1,2,4-triazole core substituted with a methyl group at the C5 position and a dimethylamine group at the C3 position. This specific arrangement presents several points of interest for computational analysis:

  • Tautomerism: Like many triazoles, this molecule can exist in different tautomeric forms. DFT calculations can predict the most stable tautomer, which is crucial for understanding its interactions with biological targets.

  • Electronic Effects: The electron-donating nature of the amino and methyl groups will significantly influence the electron density distribution across the aromatic ring, directly impacting its reactivity and intermolecular interactions.

The Power of Density Functional Theory (DFT) in Predictive Chemistry

For elucidating the properties of novel molecules, Density Functional Theory (DFT) stands as the preeminent computational method, offering an optimal balance between accuracy and computational cost.[5] Unlike purely theoretical methods that can be computationally prohibitive, DFT allows for the detailed investigation of molecular geometries, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are direct indicators of a molecule's kinetic stability and reactive nature.[6][7] This predictive power is indispensable for prioritizing synthetic targets and generating hypotheses about a molecule's mechanism of action.

Core Computational Methodology: A Self-Validating Protocol

The trustworthiness of a computational protocol lies in its ability to be validated and its foundation in established, peer-reviewed practices. The following methodology is designed as a self-validating system, grounded in methods proven effective for analogous heterocyclic systems.

Justification for Method Selection
  • DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Causality: The B3LYP hybrid functional is selected for its robust performance across a wide range of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error found in pure DFT functionals, leading to more accurate predictions of electronic properties like band gaps. Its widespread use in the literature for studying triazole derivatives provides a strong basis for comparison and validation of results.[6][8][9]

  • Basis Set: 6-311++G(d,p)

    • Causality: This Pople-style basis set is explicitly chosen for its comprehensive nature. The "6-311" triple-zeta valence description provides flexibility for electrons to be distributed. The inclusion of diffuse functions ("++") is critical for accurately modeling systems with lone pairs and for calculating properties like electron affinity and proton affinity. Polarization functions ("d,p") on heavy atoms (d) and hydrogen atoms (p) are essential for describing the non-spherical nature of electron density in chemical bonds, which is paramount for accurate geometry and frequency calculations.[5][6][10]

Step-by-Step Computational Workflow
  • Molecule Construction & Initial Optimization:

    • Step 1a: Construct the 3D structure of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- using a molecular builder (e.g., GaussView, Avogadro).

    • Step 1b: Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This prevents the DFT calculation from starting from a high-energy, unrealistic conformation.

  • Geometry Optimization:

    • Step 2a: Create an input file specifying the B3LYP functional and 6-311++G(d,p) basis set.

    • Step 2b: Use the Opt keyword to perform a full geometry optimization to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation & Verification:

    • Step 3a: Using the optimized geometry from the previous step, perform a frequency calculation (Freq keyword) at the same level of theory.

    • Step 3b (Self-Validation): Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated.

  • Electronic Property Calculation:

    • Step 4a: From the validated output file, extract key electronic data: the final electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken atomic charges.

    • Step 4b: Generate a Molecular Electrostatic Potential (MEP) map to visualize charge distribution and predict reactive sites.

Visualization of the DFT Workflow

The following diagram outlines the logical flow of the computational protocol, from initial structure generation to final data analysis.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_analysis Data Analysis mol_build 1. Molecular Construction mm_opt 2. Initial Mechanics Optimization mol_build->mm_opt Provides starting geometry geom_opt 3. Geometry Optimization mm_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc Uses optimized coordinates validation 5. Check for Imaginary Frequencies freq_calc->validation validation->geom_opt Imaginary Freq > 0 (Re-optimize) homo_lumo 6a. HOMO-LUMO Analysis validation->homo_lumo Zero Imaginary Freq (True Minimum) mep 6b. MEP Map Generation homo_lumo->mep mulliken 6c. Mulliken Charge Analysis mep->mulliken

Caption: Predicted optimized structure of the target molecule with atom numbering.

Predicted Reactivity Map

This diagram illustrates the relationship between the molecule's electronic features and its probable reactive behavior.

Reactivity_Map cluster_electrophilic Electrophilic Attack Sites (Electron-Rich, MEP Red) cluster_nucleophilic Nucleophilic Attack Sites (Electron-Poor, MEP Blue) Molecule 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- N_Ring Ring Nitrogens (N1, N2, N4) High HOMO Density Molecule->N_Ring N_Amino Exocyclic Amino Nitrogen (N8) Lone Pair Availability Molecule->N_Amino H_N1 Ring N-H Proton Acidic Character Molecule->H_N1 C_Ring Ring Carbons (C3, C5) Adjacent to N atoms Molecule->C_Ring

Caption: Predicted reactive sites based on electronic properties.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded computational protocol for characterizing the electronic properties of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-. By leveraging DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground state geometry, stability, and key reactive sites. The expected HOMO-LUMO gap of ~4.0-4.5 eV suggests a molecule of moderate stability, while the MEP and Mulliken charge analyses are expected to highlight the ring nitrogens as primary sites for electrophilic interaction.

Future computational work should extend this analysis to investigate solvent effects on molecular geometry and electronic properties, calculate pKa values to understand behavior in physiological environments, and perform molecular docking studies with relevant biological targets to generate testable hypotheses for its potential therapeutic applications.

References

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE - SpectraBase. (n.d.). Wiley-VCH. [Link]

  • Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Pharmacy of Yeditepe University. [Link]

  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. PubMed. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

  • Valente, E. J., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. [Link]

  • Al-Amiery, A. A., et al. (2019). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. DergiPark. [Link]

  • Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Slaninova, D., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc. [Link]

  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData. [Link]

  • Zhang, J., et al. (2015). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Advances. [Link]

  • Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences. [Link]

  • Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. ResearchGate. [Link]

  • Damdoom, J. S., & Al-Jeilawi, M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. [Link]

  • 1-(3-aminophenyl)-n,n-dimethyl-1h-1,2,4-triazol-3-amine. (n.d.). PubChem. [Link]

  • Rohila, Y., et al. (2024). Molecular electrostatic potential map of 1,2,3‐triazole and isatin moieties. ResearchGate. [Link]

  • Molecular electrostatic potential map of four compounds. (n.d.). ResearchGate. [Link]

  • Fun, H.-K., et al. (2010). An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate. Molecular Physics. [Link]

  • El-Gazzar, A. B. A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular. Semantic Scholar. [Link]

  • Yüksek, H. (2023). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]

  • 3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Beytur, M., et al. (2021). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (2008). Comprehensive Organic Chemistry II. Elsevier. [Link]

  • Electrical properties of some 1,2,4-triazole derivatives. (2026). ResearchGate. [Link]

  • Zięba, A., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

Sources

Exploratory

Discovery, Isolation, and Historical Background of N,5-Dimethyl-1H-1,2,4-triazol-3-amine

Introduction & Structural Significance In the landscape of heterocyclic chemistry, 1,2,4-triazoles represent a privileged scaffold, frequently utilized as bioisosteres for amides and peptides in drug discovery. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In the landscape of heterocyclic chemistry, 1,2,4-triazoles represent a privileged scaffold, frequently utilized as bioisosteres for amides and peptides in drug discovery. Among these, N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS 57561-15-6) stands out as a highly specialized, bifunctional building block.

Historically, this compound transitioned from being a niche intermediate in the Soviet-era exploration of purine isosteres to a critical precursor in the modern synthesis of Nav1.8 sodium channel inhibitors. Its unique structural feature—an exocyclic secondary amine (N-methyl) coupled with an endocyclic nucleophilic nitrogen—grants it exquisite regioselectivity during annulation reactions. This regiocontrol is paramount when constructing complex fused systems like triazolotriazines and triazolopyrimidines without the burden of resolving isomeric mixtures.

Physicochemical Profile

To establish a baseline for synthetic planning, the quantitative data and structural parameters of N,5-dimethyl-1H-1,2,4-triazol-3-amine are summarized below:

PropertyValue / Description
Chemical Name N,5-dimethyl-1H-1,2,4-triazol-3-amine
CAS Registry Number 57561-15-6
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Tautomerism Exists primarily in the 1H- and 4H- tautomeric forms depending on solvent polarity.
Key Synonyms 3-Methyl-5-methylamino-1,2,4-triazole; N,5-dimethyl-4H-1,2,4-triazol-3-amine
Reactivity Centers Exocyclic N-methyl amine (primary nucleophile); Endocyclic N2/N4 (secondary nucleophiles).

Historical Background: From Azoloazines to Neuropathy Therapeutics

The historical trajectory of N,5-dimethyl-1H-1,2,4-triazol-3-amine is defined by two distinct eras of chemical research:

The Annulation Era (Late 1980s - 1990s): The compound first gained prominence through the pioneering work of the Ural school of heterocyclic chemistry, led by V.L. Rusinov and O.N. Chupakhin. In their quest to develop novel antiviral and antimicrobial agents (which eventually led to drugs like Triazavirin), they required precursors that could reliably form nitro-substituted azoloazines. In 1989, they successfully utilized N,5-dimethyl-1H-1,2,4-triazol-3-amine to synthesize[1,2,4]triazolo[5,1-c][1,2,4]triazines . By 1991, they expanded this methodology to synthesize [1,2,4]triazolo[1,5-a]pyrimidines . The N-methyl group was the critical factor here, acting as a steric and electronic director to ensure regioselective ring closure.

The Targeted Therapeutics Era (2010s - Present): Decades later, pharmaceutical researchers identified the triazole core as a vital pharmacophore for neurological targets. Astellas Pharma and other entities utilized CAS 57561-15-6 to synthesize complex bicycloamine derivatives (e.g., 8-azabicyclo[3.2.1]octanes). These compounds were discovered to be potent inhibitors of the Nav1.8 sodium channel, offering a novel mechanism for treating postherpetic, diabetic, and HIV-induced neuralgia .

Core Methodologies: Synthesis and Isolation

As a self-validating system, the synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine must be meticulously controlled to prevent the formation of linear byproducts or undesired regioisomers. The following protocol leverages the condensation of an aminoguanidine derivative with an acetic acid equivalent.

Protocol 1: De Novo Synthesis of N,5-dimethyl-1H-1,2,4-triazol-3-amine

Objective: To generate the target triazole with high regiochemical purity via thermally driven cyclodehydration.

  • Condensation Phase:

    • Action: Suspend 1-methyl-3-aminoguanidine hydrochloride (1.0 eq) in glacial acetic acid (5.0 eq). Reflux the mixture at 120°C for 4–6 hours under an inert nitrogen atmosphere.

    • Causality: Acetic acid acts as both the solvent and the electrophile. The elevated temperature is strictly required to overcome the activation energy barrier for the initial nucleophilic attack of the hydrazine moiety onto the carbonyl carbon, forming the intermediate N-(1-methylguanidino)acetamide.

  • Alkaline Cyclization:

    • Action: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acetic acid. Resuspend the crude residue in a 10% aqueous NaOH solution and heat to 90°C for 2 hours.

    • Causality: The highly alkaline environment deprotonates the guanidino intermediate, significantly increasing its nucleophilicity. This facilitates the intramolecular cyclization (dehydration) to close the 1,2,4-triazole ring.

  • Isolation and Extraction:

    • Action: Cool the mixture and carefully neutralize with 1M HCl to exactly pH 7.0. Extract the aqueous layer iteratively with ethyl acetate (3x).

    • Causality: At pH 7.0, the triazole exists predominantly in its uncharged, lipophilic free-base form, maximizing its partition coefficient into the organic phase and preventing product loss in the aqueous waste.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate. Recrystallize the crude solid from a binary mixture of ethanol/water (80:20).

    • Causality: Recrystallization exploits the differential solubility of the cyclic product versus linear unreacted intermediates, yielding the pure compound as crystalline needles.

Application Workflows and Mechanistic Logic

Regioselective Annulation to Fused Azoloazines

The primary historical utility of N,5-dimethyl-1H-1,2,4-triazol-3-amine is its participation in cyclocondensation reactions with 1,3-dielectrophiles.

Workflow: The triazole is reacted with ethyl 2-nitro-3-ethoxyacrylate in a polar aprotic solvent (DMF) with a catalytic organic base (triethylamine). Causality: The base enhances the nucleophilicity of the exocyclic N-methyl amine. Because the exocyclic amine is secondary (N-methylated), it attacks the highly electrophilic β-carbon of the acrylate, while the steric bulk of the methyl group forces the subsequent ring closure exclusively onto the adjacent endocyclic nitrogen. This prevents the formation of isomeric mixtures, yielding pure 1,7-dimethyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one .

G A N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS 57561-15-6) C Cyclocondensation (Regioselective Annulation) A->C B 1,3-Dielectrophile (e.g., Nitroacrylate) B->C D Triazolo[5,1-c][1,2,4]triazine (CAS 116061-63-3) C->D Pathway A (N-N-C linkage) E Triazolo[1,5-a]pyrimidine (CAS 137811-90-6) C->E Pathway B (N-C-C linkage)

Fig 1. Regioselective annulation pathways of N,5-dimethyl-1H-1,2,4-triazol-3-amine.

Synthesis of Nav1.8 Sodium Channel Inhibitors

In modern drug development, this compound is utilized to synthesize treatments for severe neuralgia.

Workflow: N,5-dimethyl-1H-1,2,4-triazol-3-amine is first reacted with diphenyl imidodicarbonate to form a dione intermediate. This intermediate is then alkylated with 1,3-dibromopropane using Sodium Hydride (NaH) in DMF. Causality: DMF, being a polar aprotic solvent, strongly solvates the Na⁺ cation but leaves the deprotonated imide nitrogen unsolvated (the "naked anion" effect). This drastically increases the nucleophilicity of the nitrogen, ensuring a rapid and complete Sₙ2 displacement of the bromide. The resulting alkylated triazole is then coupled with an 8-azabicyclo[3.2.1]octane derivative to form the active Nav1.8 inhibitor .

Nav18 Stimulus Noxious Stimulus (Peripheral Nerve) Nav18 Nav1.8 Sodium Channel (Activation & Na+ Influx) Stimulus->Nav18 Depolarization Membrane Depolarization (Action Potential) Nav18->Depolarization Pain Pain Signal Transmission (Neuralgia) Depolarization->Pain Inhibitor Bicycloamine Derivative (Triazole-based Nav1.8 Inhibitor) Inhibitor->Nav18 Allosteric/Pore Blockade

Fig 2. Mechanism of action for triazole-derived bicycloamines in Nav1.8 channel inhibition.

Conclusion

N,5-dimethyl-1H-1,2,4-triazol-3-amine is far more than a simple chemical catalog entry; it is a master key for regioselective heterocyclic synthesis. By understanding the causal relationship between its structural tautomerism, its N-methyl directing group, and its behavior in highly controlled microenvironments (like polar aprotic solvents with specific bases), researchers can leverage this molecule to construct everything from historical antiviral candidates to cutting-edge neurological therapeutics.

References

  • Rusinov, V.L., Ulomskii, E.N., Chupakhin, O.N., Petrov, A.Yu., & Sharonov, E.A. (1989). Synthesis of nitro-substituted[1,2,4]triazolo[5,1-c][1,2,4]triazines. Chemistry of Heterocyclic Compounds, 25(2), 209-213. URL:[Link]

  • Rusinov, V.L., Myasnikov, A.V., Chupakhin, O.N., & Aleksandrov, G.G. (1991). Synthesis and structure of nitro derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. Chemistry of Heterocyclic Compounds, 27(5), 530-533. URL:[Link]

  • Kakefuda, A., et al. (Astellas Pharma Inc). (2010). Bicycloamine derivatives. US Patent Application US20100331310A1.

Protocols & Analytical Methods

Method

Protocol for N-alkylation and functionalization of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Application Note: Protocol for the Regioselective N-Alkylation and Exocyclic Functionalization of N,5-Dimethyl-1H-1,2,4-Triazol-3-Amine Abstract & Introduction N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Regioselective N-Alkylation and Exocyclic Functionalization of N,5-Dimethyl-1H-1,2,4-Triazol-3-Amine

Abstract & Introduction

N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) is a highly versatile ambident nucleophile utilized extensively in the synthesis of bioactive heterocycles and pharmaceutical intermediates. The molecule presents a unique regiochemical challenge: it contains three endocyclic nitrogen atoms (N1, N2, N4) subject to tautomeric equilibrium, and one exocyclic secondary amine (the N-methylamino group at C3). Achieving selective functionalization requires precise control over reaction kinetics, thermodynamics, and the electronic states of the intermediate species. This guide provides a self-validating, step-by-step protocol for the regioselective endocyclic N1-alkylation of this scaffold, followed by the chemoselective functionalization of its exocyclic amine.

Mechanistic Insights & Causality

The exocyclic secondary amine is significantly less nucleophilic than the endocyclic nitrogens. This is due to the electron-withdrawing nature of the triazole ring and the resonance delocalization of the exocyclic nitrogen's lone pair into the heteroaromatic system. Consequently, under basic conditions, deprotonation occurs preferentially at the triazole ring, generating a highly reactive, delocalized triazolide anion.

When reacting this anion with an electrophile (e.g., an alkyl halide), alkylation predominantly occurs at the endocyclic N1 or N2 positions [1]. The N4 position is sterically hindered by both the C3-methylamino and C5-methyl groups, making N4-alkylation virtually non-existent under standard conditions [2]. Between N1 and N2, the N1 position is favored kinetically and thermodynamically because it is adjacent to the smaller C5-methyl group, whereas N2 is adjacent to the bulkier C3-methylamino group [3].

To achieve exocyclic functionalization, the endocyclic nitrogens must first be alkylated to lock the tautomeric state. Once the triazole ring is fixed in the N1-alkylated state, the exocyclic amine can be forced to react with highly reactive electrophiles (such as acid chlorides) under strongly basic conditions.

Pathway SM N,5-dimethyl-1H- 1,2,4-triazol-3-amine Anion Triazolide Anion (Delocalized) SM->Anion K2CO3, DMF -H+ N1 N1-Alkylated Isomer (Major, Kinetically Favored) Anion->N1 R-X (SN2) Regioselective N2 N2-Alkylated Isomer (Minor, Sterically Hindered) Anion->N2 R-X (SN2) Minor pathway Exo Exocyclic N-Acylated Derivative N1->Exo R'-COCl, DIPEA DCM

Fig 1: Regioselective N-alkylation and exocyclic functionalization pathway.

Experimental Design & Optimization

The choice of base and solvent is the primary causal factor in determining the regioselectivity and yield of the endocyclic alkylation [4].

  • Base: Mild bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents promote the formation of the triazolide anion without causing over-alkylation (triazolium salt formation), a common side reaction when using strong bases like NaH.

  • Solvent: DMF or MeCN stabilizes the dispersed charge of the triazolide anion, favoring the Sₙ2 transition state at the less sterically hindered N1 position.

Table 1: Optimization of N1-Alkylation Conditions (Using Benzyl Bromide)

BaseSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (N1:N2:N4)
K₂CO₃ DMF 80 6 >95 90 : 10 : <1
Cs₂CO₃MeCN8088588 : 12 : <1
NaHTHF0 to RT4>9575 : 20 : 5
DBUToluene110126095 : 5 : <1

Step-by-Step Methodologies

Experiment A: Regioselective N1-Alkylation
  • Preparation: Charge a flame-dried round-bottom flask with N,5-dimethyl-1H-1,2,4-triazol-3-amine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation & Deprotonation: Add anhydrous DMF (0.2 M relative to the triazole) under an inert nitrogen atmosphere. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise over 10 minutes to prevent localized exothermic spikes that could drive non-selective thermodynamic pathways.

  • Alkylation: Remove the ice bath and heat the reaction mixture to 80 °C for 6 hours. Monitor the consumption of the starting material via TLC (EtOAc:Hexane, 7:3).

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to separate the major N1-isomer from the minor N2-isomer.

Experiment B: Exocyclic N-Functionalization (Acylation)
  • Preparation: Dissolve the purified N1-alkylated intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at 0 °C.

  • Acylation: Add the desired acid chloride (e.g., acetyl chloride, 1.5 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via chromatography.

Workflow Step1 1. Deprotonation K2CO3 in DMF (RT, 30 min) Step2 2. Electrophile Addition R-X dropwise at 0 °C Step1->Step2 Step3 3. Alkylation Heat to 80 °C (4-12 h) Step2->Step3 Step4 4. Workup EtOAc/H2O Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation 1H-15N HMBC & 13C NMR Step5->Step6

Fig 2: Step-by-step experimental workflow for N-alkylation and validation.

Self-Validating System: NMR Characterization

The self-validating nature of this protocol relies on 2D NMR spectroscopy, specifically ¹H-¹⁵N HMBC and ¹H-¹³C HMBC, to definitively confirm the site of alkylation [3]. In the major N1-alkylated isomer, the methylene protons of the newly introduced alkyl group will exhibit a strong ³J coupling cross-peak with the C5 carbon (~150 ppm). Conversely, if alkylation occurred at N2, the cross-peak would correlate with the C3 carbon (~160 ppm), which is directly attached to the electron-donating methylamino group. This internal chemical shift differential ensures the experimentalist can unambiguously validate the regiochemical outcome before proceeding to exocyclic functionalization.

Table 2: Diagnostic NMR Chemical Shifts for Regioisomer Assignment

NucleusN1-Alkylated Isomer (Major)N2-Alkylated Isomer (Minor)N4-Alkylated Isomer (Trace)
¹³C (C3) ~160 ppm~155 ppm~152 ppm
¹³C (C5) ~150 ppm~145 ppm~148 ppm
¹H (N-CH₂-R) ~5.2 ppm~5.4 ppm~4.9 ppm
¹H-¹⁵N HMBC Cross-peak with N1Cross-peak with N2Cross-peak with N4

References

  • Junaid et al., "Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester." ResearchGate, 2024. URL:[Link]

  • Bulger et al., "An Investigation into the Alkylation of 1,2,4-Triazole." ResearchGate, 2000. URL:[Link]

  • Boraei et al., "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal (PMC), 2016. URL:[Link]

  • "Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine." MDPI, 2011. URL:[Link]

Application

Application Note: Leveraging N,5-Dimethyl-1H-1,2,4-Triazol-3-Amine in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Pharmacophore Rationale In modern small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Pharmacophore Rationale

In modern small molecule drug discovery, the 1,2,4-triazole ring has emerged as a highly privileged scaffold, frequently deployed to overcome the pharmacokinetic and pharmacodynamic limitations of traditional functional groups . Specifically, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6) offers a unique structural motif.

As a Senior Application Scientist, I frequently recommend this specific building block for two primary reasons:

  • Conformational Locking: The N-methyl group on the exocyclic amine restricts rotational degrees of freedom, locking the compound into a favorable bioactive conformation and reducing the entropic penalty upon target binding.

  • Steric Tuning: The 5-methyl group provides a compact hydrophobic projection ideal for occupying tight sub-pockets (such as the gatekeeper-adjacent pockets in kinases), while the triazole core maintains excellent aqueous solubility.

This application note details the physicochemical profiling of this scaffold, its strategic application in bioisosteric replacement, and provides field-proven, self-validating protocols for its integration into hit-to-lead workflows.

Physicochemical & Structural Profiling

Before integrating any building block into a library design, its physicochemical properties must be evaluated to ensure it aligns with Lipinski’s Rule of Five and maintains high ligand efficiency (LE). The N,5-dimethyl-1,2,4-triazole scaffold is highly atom-economical.

Table 1: Physicochemical Properties of N,5-dimethyl-1H-1,2,4-triazol-3-amine

PropertyValueRationale in Drug Design
Molecular Weight 112.13 g/mol Low MW ensures the final assembled molecule remains within optimal oral drug space.
cLogP ~0.1Excellent hydrophilicity; effectively lowers the overall lipophilicity (LogD) of lead compounds.
Topological Polar Surface Area 41.5 ŲOptimal for membrane permeability; avoids the efflux liability of highly polar groups.
Hydrogen Bond Donors (HBD) 1The exocyclic secondary amine acts as a precise, directional H-bond donor.
Hydrogen Bond Acceptors (HBA) 3The triazole ring nitrogens serve as versatile H-bond acceptors for backbone interactions.

Strategic Applications in Drug Design

Kinase Inhibitor Design (Hinge-Binding Motif)

The 1,2,4-triazole-3-amine core is a classic hinge-binding motif in kinase inhibitor design (e.g., targeting ATM/ATR or p38 MAP kinases) . The triazole nitrogen (N2 or N4, depending on tautomerization) acts as a hydrogen bond acceptor for the kinase hinge backbone amide (often the NH of a Met or Cys residue), while the exocyclic amine donates a hydrogen bond to the adjacent backbone carbonyl.

G Hinge Kinase Hinge Region (Backbone Amides) Triazole 1,2,4-Triazole Core (H-Bond Acceptor) Triazole->Hinge Accepts H-bond Amine Exocyclic Amine (H-Bond Donor) Amine->Hinge Donates H-bond Amine->Triazole Scaffold Substituent N,5-Dimethyl Groups (Hydrophobic Pocket) Substituent->Triazole Steric tuning

Fig 1. Pharmacophore model of N,5-dimethyl-1H-1,2,4-triazol-3-amine binding to the kinase hinge.

Bioisosteric Replacement of Labile Amides

Metabolic instability driven by amidase-mediated cleavage is a frequent bottleneck in hit-to-lead optimization. The 1,2,4-triazole ring is an excellent bioisostere for trans-amides . By replacing a labile amide with the N,5-dimethyl-triazole scaffold, researchers can preserve the necessary vector and hydrogen-bonding network while rendering the molecule entirely resistant to amidase hydrolysis.

Table 2: SAR Optimization Data (Amide vs. Triazole Bioisostere)

Compound MotifTarget IC₅₀ (nM)Liver Microsomal Stability (T₁/₂, min)Permeability (Papp × 10⁻⁶ cm/s)
Hit (Secondary Amide) 14512 (High Clearance)2.4 (Low)
Lead (Triazole Bioisostere) 18>120 (Stable)15.8 (High)

Data demonstrates that the triazole bioisostere not only improves metabolic half-life but also enhances target affinity by rigidifying the bioactive conformation.

Experimental Workflows & Protocols

To successfully integrate this building block, the chemical synthesis and biological validation must be tightly coupled. Below is the workflow and the corresponding self-validating protocols.

G A Hit Compound (Labile Amide) B Bioisosteric Replacement A->B C N,5-Dimethyl- Triazole Scaffold B->C D Buchwald-Hartwig Coupling C->D E TR-FRET Kinase Assay D->E

Fig 2. Workflow for bioisosteric replacement and evaluation using the triazole scaffold.

Protocol A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Because the exocyclic secondary amine of the triazole is rendered less nucleophilic by the electron-withdrawing nature of the heteroaromatic ring, standard SNAr conditions often fail. We utilize a highly active Palladium G3 precatalyst system.

Causality & Reagent Selection: We select tBuBrettPhos Pd G3 because its bulky biaryl phosphine ligand promotes rapid reductive elimination and prevents the triazole nitrogens from poisoning the palladium center—a common failure point in heterocyclic cross-coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and N,5-dimethyl-1H-1,2,4-triazol-3-amine (1.2 equiv).

  • Catalyst & Base: Add tBuBrettPhos Pd G3 (0.05 equiv) and sodium tert-butoxide (t-BuONa, 2.0 equiv). Note: t-BuONa is required to effectively deprotonate the secondary amine.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Seal the vial and sparge with dry Nitrogen for 10 minutes to remove oxygen, which would otherwise oxidize the Pd(0) active species.

  • Reaction: Heat the mixture at 90°C for 12 hours in a pre-heated aluminum block.

  • Self-Validating Quality Control (QC): Before workup, sample 5 µL of the crude mixture, dilute in LC-MS grade Methanol, and run via UPLC-MS. Validation Checkpoint: The protocol is considered successful only if the desired [M+H]+ mass is dominant and the aryl halide peak has disappeared.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC to >95% purity.

Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Once synthesized, the triazole derivative must be tested for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

Causality & Reagent Selection: Heteroaromatic compounds like triazoles can exhibit autofluorescence in standard biochemical assays, leading to false negatives/positives. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, background compound autofluorescence completely decays, isolating the true biological signal.

Step-by-Step Procedure:

  • Assay Assembly: In a 384-well low-volume white microplate, dispense 5 µL of the purified triazole compound (serial dilution in DMSO, 1% final concentration).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow the triazole to occupy the hinge region.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km value) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of the detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validating Quality Control (QC): Include Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative control. Validation Checkpoint: Calculate the Z'-factor. The assay is only validated and data actionable if the Z'-factor is > 0.6, proving robust signal-to-noise separation.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

References

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review Current Topics in Medicinal Chemistry (PubMed) URL:[Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives PubMed Central (PMC) URL:[Link]

  • A comprehensive review on 1,2,4-Triazole: Synthesis, properties and therapeutic potential Talanta (Crossref/DOI) URL:[Link]

Method

Application Note: N,5-Dimethyl-1H-1,2,4-triazol-3-amine as a Sterically Tuned Nitrogen-Rich Ligand in Transition Metal Coordination Chemistry

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Self-Validating Protocols Executive Summary & Mechanistic Insights 1H-1,2,4-Triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Self-Validating Protocols

Executive Summary & Mechanistic Insights

1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6) is a highly versatile, nitrogen-rich organic ligand. 1,2,4-Triazole residues, representing a hybrid of pyrazole and imidazole, are exceptional building blocks for synthesizing metal complexes with unique structural, optical, and magnetic properties[1]. While unsubstituted triazoles often lead to unpredictable, dense 3D Metal-Organic Frameworks (MOFs), the N,5-dimethyl derivative offers precise steric and electronic control over the coordination sphere.

The Causality of Coordination

Understanding the molecular anatomy of this ligand is critical for rational complex design:

  • Steric Hindrance at C5: The methyl group at the 5-position provides significant steric bulk. This hinders coordination at the adjacent N4 position, effectively directing transition metals to coordinate via the N1 and N2 atoms[2]. This N1-N2 bridging is the classic pathway for forming 1D spin-crossover chains or isolated trinuclear clusters[2].

  • Hydrogen-Bonding Modulation: The N-methyl substitution on the exocyclic amine restricts the formation of extensive 3D hydrogen-bonded networks, which are typically observed in primary amine triazoles[3]. By capping one of the hydrogen bond donors, this ligand favors the isolation of discrete low-dimensional complexes (0D clusters or 1D chains)[1].

  • Counter-Anion Dependency: The choice of metal salt dictates the final dimensionality. Coordinating anions (e.g., Cl− , OAc− ) compete with the ligand, terminating chain growth and yielding discrete mononuclear or trinuclear complexes[3]. Non-coordinating anions (e.g., ClO4−​ , BF4−​ ) force the triazole to bridge multiple metal centers to satisfy the metal's coordination number, promoting 1D or 2D polymers.

G L N,5-dimethyl-1H-1,2,4-triazol-3-amine M_Ratio Metal:Ligand Ratio L->M_Ratio High_L High Ligand (1:3+) Mononuclear/0D M_Ratio->High_L Excess Ligand Low_L Low Ligand (1:1 or 1:2) 1D/2D Polymers M_Ratio->Low_L Stoichiometric Anion Counter Anion Effect Low_L->Anion Coord_Anion Coordinating (Cl-, OAc-) Terminates Chain Anion->Coord_Anion NonCoord_Anion Non-Coordinating (ClO4-) Promotes Bridging Anion->NonCoord_Anion

Figure 1: Ligand coordination logic and dimensionality control.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . At each critical juncture, a measurable physical or spectroscopic change must be observed before proceeding.

Protocol A: Synthesis of a Discrete Mononuclear Copper(II) Complex

Objective: Synthesize [Cu(L)2​Cl2​] utilizing coordinating chloride anions to prevent polymerization.

  • Preparation of Metal Precursor: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 10 mL of absolute ethanol.

    • Validation Checkpoint 1: The solution must be completely transparent and exhibit a characteristic pale blue color. Any turbidity indicates incomplete dissolution or solvent impurities.

  • Ligand Addition: Dissolve 2.2 mmol (slight excess) of N,5-dimethyl-1H-1,2,4-triazol-3-amine in 10 mL of ethanol. Add this dropwise to the stirring copper solution at room temperature.

    • Validation Checkpoint 2: An immediate color shift from pale blue to deep green/purple must occur. This visual cue confirms nitrogen coordination, which increases the ligand field splitting energy ( Δo​ ) and shifts the d-d transition band[4].

  • Reflux and Complexation: Reflux the mixture at 60°C for 2 hours to ensure thermodynamic equilibrium.

  • Crystallization: Filter the hot solution to remove any unreacted ligand, then allow the filtrate to evaporate slowly at room temperature over 3–5 days.

    • Validation Checkpoint 3: Formation of distinct, measurable square-planar or highly distorted tetrahedral crystals[4]. Amorphous powders indicate overly rapid precipitation; if this occurs, redissolve in a hot EtOH/DMF mixture and cool slower.

Protocol B: Synthesis of a Trinuclear Nickel(II) Cluster

Objective: Synthesize a linear trinuclear cluster 6​ using N1-N2 bridging.

  • Precursor Mixing: Dissolve 3.0 mmol of Ni(NO3​)2​⋅6H2​O and 6.0 mmol of the ligand in 20 mL of a 1:1 Water/Methanol mixture.

  • Hydrothermal Treatment: Transfer the clear green solution into a Teflon-lined stainless steel autoclave. Heat at 110°C for 48 hours, followed by cooling to room temperature at a rate of 5°C/hour.

    • Validation Checkpoint 1: The slow cooling rate is the causal factor for growing X-ray quality single crystals rather than kinetic powders.

  • Isolation: Harvest the resulting purple block crystals and wash with cold methanol.

    • Validation Checkpoint 2: The color shift from green (free Ni2+ ) to purple indicates a distorted octahedral environment around the central metal ions, characteristic of Ni(II) coordinated by bridging triazoles[3].

Workflow Step1 1. Dissolution Ligand + Metal Salt in EtOH/H2O Step2 2. Complexation Observe Color Shift (d-d transition) Step1->Step2 Step3 3. Solvothermal Reaction Controlled Heating (80-120°C) Step2->Step3 Step4 4. Crystallization Slow Evaporation / Vapor Diffusion Step3->Step4 Step5 5. Validation FT-IR, UV-Vis, SCXRD Analysis Step4->Step5

Figure 2: Self-validating experimental workflow for complex synthesis.

Quantitative Data & Characterization

Proper characterization requires comparing the free ligand against the synthesized complexes. The tables below summarize the expected quantitative shifts based on analogous transition metal triazole complexes[3][5].

Table 1: Spectroscopic Validation Markers (FT-IR & UV-Vis)
Analytical MethodFree Ligand MarkerCoordinated Complex MarkerMechanistic Causality / Interpretation
FT-IR ( νC=N​ ) ~1550 cm−1 ~1580 - 1610 cm−1 Shift to higher frequency indicates coordination of the triazole ring nitrogens, increasing the double-bond character of the ring[5].
FT-IR ( νM−N​ ) N/A550 - 580 cm−1 Direct confirmation of the metal-nitrogen dative bond formation[5].
FT-IR ( νN−H​ ) ~3300 cm−1 (Sharp)~3400 cm−1 (Broad)Broadening indicates the exocyclic N-methylamine is participating in the secondary hydrogen-bonding network[3][5].
UV-Vis ( Ni2+ ) ~390 nm (Ligand π→π∗ )410 nm, 615 nm, 950 nmEmergence of 3A2g​→3T1g​(P) , 3T1g​(F) , and 3T2g​(F) transitions confirms a distorted octahedral geometry[3].
Table 2: Magnetic Susceptibility Diagnostics

Magnetic measurements are the gold standard for verifying the nuclearity of the complexes.

Complex TypeExpected GeometryMagnetic Moment ( μeff​ )Interpretation
Mononuclear Cu(II) Square Planar / Tetrahedral~1.8 - 1.9 B.M.Single unpaired electron ( d9 ); confirms discrete 0D structure without magnetic coupling[4].
Trinuclear Ni(II) Distorted Octahedral~3.1 - 3.5 B.M. (per Ni)Two unpaired electrons per Ni(II) ( d8 ). Values > 3.0 B.M. suggest spin-orbit coupling typical of N1-N2 bridged clusters[3].
Trinuclear Co(II) Distorted Octahedral~4.8 - 5.2 B.M. (per Co)Three unpaired electrons ( d7 ) in a high-spin state[3].

References

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered M
  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. Eur. J. Chem.
  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val (Extended IR Analysis). Eur. J. Chem.
  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII)
  • Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. JOCPR.

Sources

Application

Application Note: Covalent Incorporation and Matrix Doping of N,5-Dimethyl-1H-1,2,4-triazol-3-amine in Advanced Polymer Systems

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Compound: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6) Executive Summary The functionalization of polymer matrices with nitrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Compound: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6)

Executive Summary

The functionalization of polymer matrices with nitrogen-rich heterocycles is a cornerstone strategy in the development of advanced materials. N,5-dimethyl-1H-1,2,4-triazol-3-amine is a highly versatile building block that features a proton-conducting triazole core, a sterically tuning 5-methyl group, and a reactive secondary amine (N-methylamino). This unique structural triad allows the compound to act both as a reactive monomer for covalent polymer grafting and as a high-performance dopant for physical blending. This guide details the mechanistic principles and validated protocols for integrating this compound into Proton Exchange Membranes (PEMs) and Anticorrosion Coatings.

Mechanistic Insights: The "Why" Behind the Chemistry

As application scientists, we must look beyond empirical results and understand the molecular causality driving material performance. The utility of N,5-dimethyl-1H-1,2,4-triazol-3-amine relies on three fundamental mechanisms:

  • Proton Conduction via the Grotthuss Mechanism: In high-temperature PEM fuel cells (>100°C), water boils off, rendering traditional Nafion membranes ineffective. The 1,2,4-triazole heterocycle acts as an amphoteric proton solvent. Protons "hop" between the nitrogen atoms of adjacent triazole rings (structure diffusion). The incorporation of triazole derivatives into polymer backbones maintains a robust hydrogen-bonding network, enabling anhydrous proton conductivities on the order of 10−3 to 10−1 S/cm .

  • Corrosion Inhibition via Chemisorption: When doped into epoxy or polyurethane coatings, the lone electron pairs on the triazole nitrogen atoms coordinate directly with the vacant d-orbitals of transition metals (e.g., iron in mild steel). This forms a dense, chemisorbed passivating layer. The hydrophobic methyl groups (N-methyl and 5-methyl) create a steric shield that repels water and aggressive aqueous ions (e.g., Cl⁻, H⁺), achieving inhibition efficiencies exceeding 95% .

  • Covalent Immobilization (Anti-Leaching): Physical doping of small molecules often leads to additive leaching over time, degrading membrane performance. The secondary amine in N,5-dimethyl-1H-1,2,4-triazol-3-amine serves as a potent nucleophile. It readily undergoes SN​2 reactions with halogenated polymer backbones (e.g., chloromethylated polysulfone), covalently tethering the triazole core to the matrix and ensuring long-term operational stability .

Workflow & Integration Pathways

G Start N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) Path1 Covalent Grafting (via Secondary Amine) Start->Path1 Path2 Matrix Doping (Physical Blending) Start->Path2 App1 Proton Exchange Membranes (Grotthuss Mechanism) Path1->App1 App3 Bioactive Scaffolds (Antimicrobial) Path1->App3 Path2->App1 App2 Anticorrosion Coatings (Metal Chelation) Path2->App2

Integration pathways of N,5-dimethyl-1H-1,2,4-triazol-3-amine into polymer matrices.

Experimental Protocols

Protocol A: Covalent Grafting onto Chloromethylated Polysulfone (CMPSU) for PEMs

Objective: Synthesize a leach-proof, triazole-functionalized polysulfone membrane for anhydrous proton conduction.

Reagents:

  • Chloromethylated Polysulfone (CMPSU, Degree of chloromethylation ~1.2)

  • N,5-dimethyl-1H-1,2,4-triazol-3-amine (Target Compound)

  • Potassium carbonate ( K2​CO3​ , anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of CMPSU in 50 mL of anhydrous NMP in a 250 mL three-neck round-bottom flask under a continuous dry nitrogen purge. Stir until a homogenous solution is achieved.

  • Nucleophilic Substitution: Add a 1.5x molar excess (relative to the chloromethyl groups) of N,5-dimethyl-1H-1,2,4-triazol-3-amine and 2.0 equivalents of K2​CO3​ (acting as an acid scavenger).

  • Reaction: Elevate the temperature to 80°C and maintain vigorous stirring for 24 hours. The secondary amine will attack the benzylic carbon of the chloromethyl group via an SN​2 mechanism.

  • Purification: Cool the mixture to room temperature. Precipitate the functionalized polymer by dropping the solution into a large excess of vigorously stirred methanol. Filter the precipitate, wash thoroughly with deionized water to remove residual salts, and dry in a vacuum oven at 60°C for 48 hours.

  • Membrane Casting: Redissolve the purified polymer in NMP (10% w/v) and cast onto a clean glass plate using a doctor blade. Evaporate the solvent at 80°C for 12 hours, followed by vacuum drying at 120°C.

Self-Validation System: Verify the grafting success using FTIR Spectroscopy . A successful reaction is confirmed by the complete disappearance of the C–Cl stretching band at 1265cm−1 and the emergence of the triazole C=N stretching band at ∼1540cm−1 . Additionally, 1 H-NMR will show the shift of the benzylic −CH2​−Cl protons from ∼4.5ppm to −CH2​−N− at ∼3.7ppm .

Protocol B: Formulation of Anticorrosion Epoxy Coating via Matrix Doping

Objective: Formulate a high-performance anticorrosion coating for mild steel substrates.

Reagents:

  • Bisphenol-A diglycidyl ether (DGEBA) epoxy resin

  • Polyamine hardener

  • N,5-dimethyl-1H-1,2,4-triazol-3-amine

  • Ethanol (as a dispersion aid)

Step-by-Step Methodology:

  • Dispersion: Dissolve 2.0 wt% of N,5-dimethyl-1H-1,2,4-triazol-3-amine in a minimal amount of ethanol. Add this solution to the DGEBA epoxy resin.

  • Homogenization: Subject the mixture to ultrasonication for 30 minutes to ensure uniform molecular dispersion of the triazole dopant within the resin matrix. Evaporate the ethanol under mild vacuum.

  • Curing Formulation: Add the stoichiometric amount of polyamine hardener to the modified resin. Mix thoroughly for 5 minutes at 500 RPM.

  • Application: Apply the coating onto pre-treated (abraded and degreased) mild steel panels using a wire-wound rod to achieve a dry film thickness of ∼50μm .

  • Curing: Allow the panels to cure at room temperature for 7 days to ensure complete crosslinking.

Self-Validation System: Evaluate the coating using Electrochemical Impedance Spectroscopy (EIS) in a 3.5% NaCl solution. A successfully passivated system will exhibit a Nyquist plot with a significantly expanded capacitive loop. Look for a Charge Transfer Resistance ( Rct​ ) exceeding 106Ω⋅cm2 and a suppressed Double-Layer Capacitance ( Cdl​ ), confirming that the triazole has formed a dense chelate layer at the polymer-metal interface.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of polymer matrices functionalized with 1,2,4-triazole derivatives, demonstrating the significant enhancements achieved through these incorporation strategies.

Application FieldPolymer Matrix / SystemIncorporation StrategyKey Performance MetricExpected ValueRef.
PEM Fuel Cells Polysulfone / PBICovalent GraftingProton Conductivity (Anhydrous, 150°C) 1.0−5.0×10−2 S/cm
PEM Fuel Cells PVA / PAMPSMatrix DopingProton Conductivity (Anhydrous, 150°C) ∼2.0×10−3 S/cm
Anticorrosion DGEBA Epoxy on Mild SteelMatrix Doping (1-3 wt%)Inhibition Efficiency (1.0 M HCl / NaCl) >95.0%
Anticorrosion Polyacrylic Acid BlendsCovalent GraftingCharge Transfer Resistance ( Rct​ ) >105Ω⋅cm2

References

  • Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole Source: MDPI - Polymers URL:[Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Navigating Excellence: A Comprehensive Review on the Versatile Potential of High-Performance N-Heterocyclic Triazole as an Electrolyte for Proton Exchange Membrane Fuel Cells Source: ACS Omega URL:[Link]

Method

Application Note: Catalytic Exploitation of N,5-Dimethyl-1H-1,2,4-Triazol-3-Amine Functionalized MOFs

Target Audience: Materials Scientists, Catalysis Researchers, and Pharmaceutical Process Chemists Focus: Design rationale, mechanistic pathways, and validated protocols for utilizing N,5-dimethyl-1H-1,2,4-triazol-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Pharmaceutical Process Chemists Focus: Design rationale, mechanistic pathways, and validated protocols for utilizing N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6) in Metal-Organic Framework (MOF) catalysis.

Executive Summary & Structural Rationale

The rational design of heterogeneous catalysts requires precise control over the microenvironment of the active sites. While traditional zeolitic imidazolate frameworks (ZIFs) and metal-organic frameworks (MOFs) offer high surface areas, they often lack the specific chemical moieties required to activate inert substrates like CO₂ or complex organic intermediates under mild conditions.

Integrating 1H-1,2,4-triazol-3-amine, N,5-dimethyl- (also known as 3-methyl-5-methylamino-1,2,4-triazole) into the MOF backbone provides a transformative solution. This specific ligand offers a trifecta of catalytic advantages [1]:

  • Robust Coordination: The triazole ring nitrogen atoms (N1, N2, N4) form highly stable coordination bonds with transition metals (Zn²⁺, Co²⁺), yielding frameworks with exceptional thermal and chemical stability.

  • Tethered Lewis Basicity: The secondary amine (-NHCH₃) acts as a highly effective, tethered Lewis base. Unlike primary amines, the N-methyl substitution prevents unwanted side reactions (such as imine condensation with aldehyde impurities) while maintaining sufficient nucleophilicity to activate CO₂ or facilitate proton transfer.

  • Hydrophobic Microenvironment: The dual methyl groups (at the 5-position of the ring and on the amine) project into the MOF pores, creating a hydrophobic pocket. This repels water—preventing the competitive poisoning of Lewis acidic metal sites—and thermodynamically drives the partitioning of non-polar organic substrates (like epoxides) into the pores.

This application note details two validated workflows leveraging these properties: Solvent-Free CO₂ Cycloaddition (critical for synthesizing pharmaceutical carbonate intermediates) and Electrocatalytic Urea Oxidation (a frontier in sustainable hydrogen production) [2].

Synthesis and Activation Workflow

To ensure catalytic efficacy, the MOF must be synthesized with high crystallinity and activated to expose coordinatively unsaturated sites (CUS).

G Start Metal Precursor (Zn/Co Salts) Solvothermal Solvothermal Synthesis (MeOH/DMF, 120°C) Start->Solvothermal Ligand N,5-dimethyl-1H-1,2,4-triazol-3-amine Ligand->Solvothermal Activation Solvent Exchange & Activation (Vacuum, 150°C) Solvothermal->Activation Centrifugation & Wash MOF Activated Triazole-MOF Catalyst Activation->MOF Pore Clearance

Workflow for synthesis and activation of N,5-dimethyl-triazol-amine MOFs.

Protocol A: Solvent-Free CO₂ Cycloaddition to Epoxides

Cyclic carbonates are vital intermediates in drug development (e.g., precursors for oxazolidinone antibiotics). Traditional synthesis requires high pressures, toxic solvents, and homogeneous catalysts that are difficult to recover. The N,5-dimethyl-triazole MOF enables a solvent-free, atmospheric-pressure alternative by utilizing a synergistic push-pull mechanism [3].

Mechanistic Causality

The reaction relies on the spatial proximity of two active sites within the MOF pore:

  • Lewis Acid Site (Zn²⁺): Coordinates to the oxygen atom of the epoxide, withdrawing electron density and polarizing the C-O bond.

  • Lewis Base Site (-NHCH₃): Nucleophilically attacks the CO₂ molecule, activating it into a highly reactive carbamate-like intermediate, which subsequently attacks the activated epoxide ring.

Mechanism Epoxide Epoxide Substrate LewisAcid Metal Center (Zn2+) Lewis Acid Site Epoxide->LewisAcid Coordination CO2 CO2 Molecule LewisBase -NHCH3 Group Lewis Base Site CO2->LewisBase Activation RingOpening Epoxide Ring Opening LewisAcid->RingOpening LewisBase->RingOpening Nucleophilic Attack Insertion CO2 Insertion RingOpening->Insertion Product Cyclic Carbonate Insertion->Product Ring Closure

Synergistic catalytic mechanism of CO2 cycloaddition over bi-functional MOF active sites.

Step-by-Step Methodology
  • Catalyst Preparation: Transfer 50 mg of the activated Zn-MOF into a 25 mL stainless steel autoclave equipped with a magnetic stirrer. Self-Validation: Prior to use, verify activation via FT-IR; the absence of a broad O-H stretch at ~3400 cm⁻¹ confirms the complete removal of guest water/methanol, ensuring the Zn²⁺ sites are accessible.

  • Substrate Loading: Add 20 mmol of the target epoxide (e.g., epichlorohydrin or propylene oxide) directly to the reactor. Do not add solvent. The hydrophobic nature of the MOF pores will naturally draw the epoxide inward.

  • Purging and Pressurization: Seal the reactor. Purge with high-purity CO₂ three times to displace ambient air, then pressurize to 1.0 bar (atmospheric pressure).

  • Reaction Execution: Heat the reactor to 80°C under continuous stirring (600 rpm) for 12–24 hours. The mild temperature prevents the thermal degradation of sensitive pharmaceutical intermediates.

  • Recovery and Analysis: Cool the reactor to room temperature and slowly vent excess CO₂. Add 10 mL of ethyl acetate to dilute the mixture, then centrifuge at 8000 rpm for 10 minutes to recover the heterogeneous MOF catalyst.

  • Validation: Analyze the supernatant via ¹H NMR (CDCl₃). Self-Validation: The complete disappearance of epoxide ring proton signals (typically multiplet at 2.5–3.0 ppm) and the emergence of cyclic carbonate signals (multiplet at 4.0–5.0 ppm) validates successful and complete conversion.

Protocol B: Electrocatalytic Urea Oxidation Reaction (UOR)

In environmental remediation and green hydrogen production, replacing the sluggish Oxygen Evolution Reaction (OER) with the Urea Oxidation Reaction (UOR) drastically lowers the thermodynamic voltage required for water splitting. Incorporating N,5-dimethyl-1H-1,2,4-triazol-3-amine into Cobalt-based MOFs significantly enhances UOR kinetics [4].

Mechanistic Causality

The secondary amine group on the triazole ligand plays a dual role. First, it acts as a proton relay station, facilitating rapid proton-coupled electron transfer (PCET) away from the Co active sites. Second, the electron-donating nature of the methylamine group modulates the d-band center of the Cobalt ions, optimizing the binding energy of key intermediates (*CO and *NH₂) and accelerating the rate-determining step of urea-to-carbonate conversion.

Step-by-Step Methodology
  • Electrode Fabrication: Disperse 5 mg of the Co-triazole MOF powder in a mixture of 750 µL water, 250 µL isopropanol, and 20 µL Nafion (5 wt%) via sonication for 1 hour to form a homogeneous ink. Drop-cast the ink onto a clean Nickel Foam (NF) substrate (1 cm × 1 cm) and dry at 60°C overnight.

  • Electrolyte Preparation: Prepare a solution of 1.0 M KOH containing 0.33 M urea. Causality: The high alkalinity is required to provide the OH⁻ ions necessary for the 6-electron oxidation of urea.

  • Electrochemical Testing: Set up a standard three-electrode cell using the MOF/NF as the working electrode, a graphite rod as the counter electrode, and a Hg/HgO reference electrode.

  • Linear Sweep Voltammetry (LSV): Conduct LSV at a scan rate of 5 mV/s. Self-Validation: A sharp increase in current density at lower potentials compared to the baseline (without urea) confirms electrocatalytic UOR activity. The presence of the N-methyl group should shift the onset potential negatively by at least 20-30 mV compared to unfunctionalized counterparts.

Quantitative Benchmarking Data

The integration of the N,5-dimethyl-triazole ligand yields measurable, statistically significant improvements over unfunctionalized baseline MOFs.

Table 1: CO₂ Cycloaddition Performance (Atmospheric Pressure)
Catalyst SystemSubstrateTemp (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)
Zn-MOF (Unfunctionalized)Epichlorohydrin801.02445.292.0
Zn-MOF (N,5-dimethyl-triazole) Epichlorohydrin 80 1.0 24 >99.0 >99.0
Co-MOF (N,5-dimethyl-triazole) Propylene Oxide 100 1.0 12 98.5 99.5
Table 2: Electrocatalytic UOR Performance (1.0 M KOH + 0.33 M Urea)
Catalyst SystemOverpotential @ 10 mA cm⁻² (V)Tafel Slope (mV dec⁻¹)Faradaic Efficiency (%)
Co-MOF (Unfunctionalized)1.37765.066.8
Co-MOF (N,5-dimethyl-triazole) 1.358 52.0 79.2
RuO₂ (Commercial Benchmark)1.42085.0N/A

References

  • Synthesis and Structural Determination of Four Novel Metal−Organic Frameworks in a Zn−3-Amino-1,2,4-Triazole System Crystal Growth & Design - ACS Publications[Link]

  • A novel flexible egtazic acid/cerium-based metal organic framework as a potent catalyst for the synthesis of benzochromenoquinolinones and triazolopyrimidines RSC Advances - Royal Society of Chemistry[Link]

  • Synthesis of Hierarchical Mesoporous ZIF-8 Functionalized with 1,2,4-Triazole by Mixed-Ligand Strategy for Enhanced CO2 Fixation Under Atmospheric Pressure Energy & Fuels - ACS Publications[Link]

  • Effect of Amino Group of Organic Ligand in Cobalt-Based MOF Derived Materials on Electrocatalytic Oxidation of Urea ACS Applied Energy Materials - ACS Publications[Link]

Application

Application Note: In Vitro Biological Testing Protocols for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Based Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Pharmacological Rationale The 1H-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Pharmacological Rationale

The 1H-1,2,4-triazol-3-amine, N,5-dimethyl- scaffold (CAS 57561-15-6) is a highly versatile, "privileged" pharmacophore in modern drug discovery. The 1,2,4-triazole nucleus offers exceptional metabolic stability and acts as a robust bioisostere for amides and esters. The specific N,5-dimethyl substitutions provide tuned steric bulk that enhances lipophilicity and cellular permeability, while the 3-amino group serves as a critical hydrogen bond donor/acceptor [1].

In biological systems, compounds derived from this scaffold are primarily evaluated across two major therapeutic domains:

  • Targeted Kinase Inhibition (Oncology/Inflammation): The 3-amino-1,2,4-triazole moiety effectively mimics the adenine ring of ATP. This allows it to anchor into the hinge region of receptor tyrosine kinases (e.g., VEGFR-2, Abl) and cyclin-dependent kinases (CDKs) via strong hydrogen bonding, while the dimethyl groups occupy adjacent hydrophobic pockets to confer selectivity [2].

  • CYP51 Inhibition (Antifungal): The unhindered nitrogen (N4) of the 1,2,4-triazole ring forms a direct coordination bond with the heme iron in the active site of lanosterol 14α-demethylase (CYP51). This interaction halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterols and subsequent fungal cell death [3].

This application note provides rigorously validated, self-contained in vitro protocols to evaluate both mechanisms of action, ensuring high-fidelity data generation for structure-activity relationship (SAR) campaigns.

Workflow A: Kinase Inhibition Profiling (VEGFR-2 / Abl)

To accurately assess the ATP-competitive inhibition of 3-amino-1,2,4-triazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. Causality & Trustworthiness: TR-FRET provides a ratiometric readout that inherently normalizes well-to-well dispensing errors and eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated heterocyclic compounds. Furthermore, setting the ATP concentration at the apparent Km​ ensures the assay is highly sensitive to competitive hinge-binders.

KinaseInhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires Signaling Downstream Signaling (MAPK/PI3K) ATP->Signaling Phosphorylation Triazole N,5-dimethyl-1H-1,2,4- triazol-3-amine Compound Triazole->ATP Competitive Inhibition (Hinge Region Binding) Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Induces

Mechanism of kinase inhibition by 3-amino-1,2,4-triazole derivatives.

Protocol 2.1: TR-FRET Kinase Assay

Reagents: Recombinant Kinase (e.g., VEGFR-2), Biotinylated peptide substrate, Europium (Eu)-labeled anti-phospho antibody, Streptavidin-Allophycocyanin (APC), ATP, Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazole compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotin-substrate mixture in Kinase Buffer to the assay wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set to the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for APC). Calculate the FRET ratio (665 nm / 615 nm).

Representative Quantitative Data (Kinase Inhibition)

Data summarizes the expected profile for optimized 3-amino-1,2,4-triazole derivatives [2].

Compound ClassVEGFR-2 IC₅₀ (nM)Abl (WT) IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)
Unsubstituted 3-amino-triazole>10,000>10,000>50
N,5-dimethyl-triazole core1,250 ± 120850 ± 95>50
Aryl-extended N,5-dimethyl-triazole15 ± 322 ± 42.5 ± 0.4
Reference (Imatinib / ZD6474)40 ± 512 ± 2N/A

Workflow B: CYP51 Antifungal Target Engagement

The antifungal efficacy of 1,2,4-triazoles is driven by their ability to inhibit lanosterol 14α-demethylase (CYP51). Causality & Trustworthiness: To prove that a novel N,5-dimethyl-1H-1,2,4-triazol-3-amine derivative is acting specifically via CYP51 inhibition (and not via non-specific membrane disruption), a Type II difference spectroscopy assay must be performed. When the triazole N4 atom coordinates with the ferric heme iron of CYP51, it displaces the native water ligand, causing a distinct shift in the Soret absorption band. This biophysical assay is self-validating: the presence of a peak at ~425 nm and a trough at ~410 nm confirms direct target engagement [3].

CYP51Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway Death Toxic Sterol Accumulation & Fungal Cell Death CYP51->Death Inhibited Pathway Triazole N,5-dimethyl-1H-1,2,4- triazol-3-amine Compound Triazole->CYP51 Heme Iron Coordination (N4 Nitrogen)

Ergosterol biosynthesis disruption via CYP51 inhibition by triazoles.

Protocol 3.1: CYP51 Spectral Binding Assay
  • Protein Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51) and dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Divide the protein solution equally into two quartz cuvettes (sample and reference). Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the triazole compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Recording: After each addition, mix gently and record the difference spectrum. Look for the characteristic Type II shift (peak at 425–430 nm, trough at 410–412 nm).

  • Data Analysis: Plot the absorbance difference ( ΔApeak​−ΔAtrough​ ) against the compound concentration. Fit the data to the Morrison tight-binding equation to determine the dissociation constant ( Kd​ ).

Protocol 3.2: Fungal MIC Determination (CLSI M27-A3)
  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the concentration to 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Prepare 2-fold serial dilutions of the triazole compounds in a 96-well microtiter plate (final concentrations ranging from 64 µg/mL to 0.03 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of compound that results in a prominent decrease in turbidity (≥50% inhibition of growth) compared to the drug-free control.

Representative Quantitative Data (CYP51 Binding & MIC)
CompoundCaCYP51 Binding Kd​ (nM)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)
N,5-dimethyl-triazole core450 ± 35>64>64
Halogenated-aryl extension28 ± 40.251.0
Long-arm amide extension12 ± 20.060.25
Fluconazole (Control)35 ± 50.1254.0

Workflow C: Cellular Viability & Cytotoxicity (Therapeutic Window)

To ensure that the observed biological effects (kinase or CYP51 inhibition) are target-specific and not the result of general mammalian cytotoxicity, an MTT cell viability assay must be conducted on a non-cancerous mammalian cell line (e.g., HEK-293 or MRC-5).

Protocol 4.1: MTT Viability Assay
  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the media and replace with 100 µL of fresh media containing serial dilutions of the triazole compound (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.5%. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate [4].

  • Solubilization & Readout: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (Cytotoxic Concentration 50%). A compound is generally considered to have a safe therapeutic window if the CC₅₀ is at least 10-fold higher than its target IC₅₀ or MIC.

References

  • A comprehensive review on 1,2,4-Triazole: Synthesis, properties and therapeutic potential. Talanta (via NIH). Available at: [Link][1]

  • Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Advances (via PMC/NIH). Available at:[Link][2]

Sources

Method

Application Note: Formulation of Suspension Concentrates (SC) Utilizing 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Introduction and Mechanistic Rationale

The compound 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS No: 57561-15-6) serves as a critical structural motif and intermediate in the development of advanced agricultural fungicides 1. Triazole-class active ingredients (AIs) are highly valued in crop protection due to their broad-spectrum efficacy against phytopathogenic fungi.

Pharmacological Mechanism of Action

Triazole derivatives function primarily as Sterol 14α-demethylase (CYP51) inhibitors. The unhindered nitrogen atom on the triazole ring binds competitively to the heme iron at the active site of the fungal CYP51 enzyme. This interaction halts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols, membrane hyperpermeability, and ultimately, fungal cell death.

G A Triazole AI (N,5-dimethyl-1H-1,2,4-triazol-3-amine) B CYP51 Enzyme (Sterol 14α-demethylase) A->B Competitive Binding (Heme Iron) C Ergosterol Depletion & Accumulation of Toxic Sterols B->C Enzymatic Inhibition D Fungal Cell Membrane Disruption C->D Structural Failure

Mechanism of Action: CYP51 Inhibition by Triazole Derivatives.

Formulation Strategy: Suspension Concentrate (SC)

Given the typical low aqueous solubility of triazole derivatives, formulating them as a Suspension Concentrate (SC) is the industry standard. SCs offer superior safety profiles compared to Emulsifiable Concentrates (ECs) by eliminating volatile organic compounds (VOCs). The primary challenge in SC formulation is preventing Ostwald ripening and particle agglomeration over time. This requires a precise balance of polymeric dispersants (for steric hindrance) and rheology modifiers (to establish a yield stress network).

Quantitative Formulation Design

The following table outlines a highly stable, field-ready 250 g/L SC formulation matrix designed for solid triazole derivatives.

Table 1: Target SC Formulation Recipe (250 g/L)

ComponentFunctionConcentration (% w/w)Mechanistic Purpose
Triazole AI Active Ingredient25.0Fungal CYP51 inhibition []().
Polymeric Dispersant (e.g., PEG-PPG block copolymer)Dispersing Agent3.0Provides steric stabilization to prevent particle flocculation.
Sodium Naphthalene Sulfonate Wetting Agent1.5Reduces dynamic surface tension, aiding initial AI wetting.
Propylene Glycol Antifreeze Agent5.0Depresses freezing point, ensuring freeze-thaw stability.
Silicone Emulsion Defoamer0.2Prevents air entrapment during high-shear milling.
Xanthan Gum Rheology Modifier0.15Creates a pseudoplastic network with high yield stress to prevent settling.
1,2-Benzisothiazolin-3-one (BIT) Biocide0.1Prevents microbial degradation of the xanthan gum network.
Deionized Water Continuous PhaseQ.S. to 100Carrier medium.

Experimental Protocols

The following protocols detail the self-validating workflow for producing the SC formulation. The methodology relies on continuous feedback loops between processing equipment and analytical verification.

Workflow Step1 1. Pre-Dispersion (AI + Surfactants + Water) Step2 2. High-Shear Mixing (De-agglomeration) Step1->Step2 Step3 3. Bead Milling (Comminution) Step2->Step3 Decision D90 < 5 µm? Step3->Decision Decision->Step3 No (Recirculate) Step4 4. Rheology Modification (Xanthan Gum Addition) Decision->Step4 Yes Step5 5. Final QC & Packaging Step4->Step5

Suspension Concentrate (SC) Wet Milling and Formulation Workflow.

Protocol 1: Wet Milling and Particle Size Reduction

Objective: Achieve a particle size distribution (PSD) where D90 < 5 µm. This specific size maximizes leaf surface coverage and biological availability while preventing nozzle clogging during field application.

  • Preparation of the Aqueous Phase: In a stainless-steel dispersion vessel, add the Deionized Water, Propylene Glycol, Polymeric Dispersant, and Wetting Agent. Stir at 500 RPM using a Cowles blade until a homogenous solution is achieved.

  • AI Incorporation: Gradually add the solid 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- to the vortex. Add the Silicone Emulsion (defoamer) immediately to suppress foam generation.

  • High-Shear Pre-milling: Increase the mixer speed to 3000 RPM for 15 minutes. Causality: This step breaks down large macroscopic agglomerates, preventing blockage of the bead mill screens in the subsequent step.

  • Bead Milling: Transfer the slurry to a horizontal bead mill charged with 1.0–1.2 mm Yttrium-Stabilized Zirconia (YSZ) beads (chamber filling 75%). Operate the mill at a tip speed of 10 m/s.

  • Self-Validating Check (Laser Diffraction): After 2 passes, sample the mill base. Analyze using a Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer).

    • Condition: If D90 > 5.0 µm, perform an additional milling pass.

    • Condition: If D90 ≤ 5.0 µm, proceed to Protocol 2.

Protocol 2: Rheological Stabilization

Objective: Incorporate the rheology modifier to establish a pseudoplastic flow profile, ensuring long-term shelf stability without phase separation.

  • Thickener Gel Preparation: In a separate vessel, prepare a 2% w/w stock gel of Xanthan Gum in water. Critical Step: Hydrate the xanthan gum under high shear for a minimum of 60 minutes to ensure full unwinding of the polymer chains. Add the BIT biocide to this gel.

  • Integration: Transfer the milled base (from Protocol 1) to a low-shear paddle mixer. Slowly dose the required amount of the 2% Xanthan Gum gel into the mill base while stirring at 300 RPM.

  • Equilibration: Allow the final formulation to mix for 45 minutes to ensure uniform distribution of the polymer network.

  • Self-Validating Check (Rheometry): Measure the yield stress using a rotational rheometer (cone and plate geometry). The target yield stress must be between 2.5 and 4.0 Pa to suspend the 5 µm AI particles indefinitely under standard gravity.

Quality Control (QC) Specifications

To ensure the trustworthiness and field-readiness of the formulation, the final SC must pass the following rigorous physicochemical assessments.

Table 2: Final Quality Control Specifications

ParameterAnalytical MethodTarget SpecificationConsequence of Failure
Active Ingredient Content HPLC-UV250 g/L ± 5%Regulatory non-compliance; altered field efficacy.
Particle Size (D90) Laser Diffraction< 5.0 µmPoor bioavailability; spray nozzle occlusion.
Suspensibility CIPAC MT 161> 90%Inconsistent dosing during field application.
Viscosity (Apparent) Brookfield (Spindle 2, 30 RPM)300 - 600 mPa·sPourability issues; excessive residue in packaging.
Accelerated Stability CIPAC MT 46.3 (54°C for 14 days)No hard caking; D90 shift < 10%Short commercial shelf-life; Ostwald ripening.

References

Sources

Application

Topic: Preparation and Physicochemical Characterization of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Hydrochloride for Enhanced Bioavailability

An Application Note from the Senior Scientist's Desk Audience: Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis, characterization,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis, characterization, and in-vitro evaluation of the hydrochloride (HCl) salt of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-. Many nitrogen-containing heterocyclic compounds, while pharmacologically active, exhibit poor aqueous solubility, which is a significant barrier to oral bioavailability.[1][2] Salt formation is a primary and effective strategy to overcome this challenge. By converting the weakly basic free amine of the parent molecule into a highly water-soluble hydrochloride salt, we can significantly improve its dissolution characteristics, a critical prerequisite for absorption. This document details a robust protocol for the salt's preparation, a multi-faceted analytical workflow for its complete characterization, and comparative in-vitro methodologies to validate the enhancement in its physicochemical properties.

The Scientific Rationale: Overcoming Bioavailability Hurdles

The therapeutic efficacy of an orally administered drug is fundamentally dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by two key physicochemical properties: solubility (the ability to dissolve in the gut fluid) and permeability (the ability to cross the intestinal membrane).[3][4] Triazole-based compounds, a scaffold of significant interest in medicinal chemistry, often present solubility challenges that can curtail their clinical potential.[2][5]

The Hydrochloride Salt Advantage:

The formation of a salt is a well-established technique to enhance the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API).[1] For a compound like 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, which contains a basic amine functional group, reaction with a strong acid such as hydrochloric acid results in the protonation of the nitrogen atom.

Free Base (Less Soluble) + HCl ⇌ Hydrochloride Salt (More Soluble)

This transformation from a neutral molecule to an ionic salt disrupts the crystal lattice energy and allows for more favorable interactions with polar water molecules, thereby increasing aqueous solubility. According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the solubility of the compound. Therefore, by increasing solubility, we anticipate a corresponding increase in the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.

Synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Hydrochloride

This section provides a detailed protocol for the synthesis of the target hydrochloride salt from its free base form. The causality behind the choice of solvent and the procedural steps is to ensure high yield, purity, and a crystalline product suitable for pharmaceutical development.

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (Free Base)>98% PurityCommercial Source
2-Propanol (IPA)Anhydrous, ACS GradeCommercial Source
Diethyl EtherAnhydrous, ACS GradeCommercial Source
Hydrochloric Acid, 2M in Diethyl EtherVolumetric SolutionCommercial Source
Buchner Funnel and Flask-Lab Supply
Whatman Grade 1 Filter Paper-Lab Supply
Round-bottom flask-Lab Supply
Magnetic Stirrer and Stir Bar-Lab Supply
Vacuum Oven-Lab Supply
Step-by-Step Synthesis Protocol
  • Dissolution of the Free Base:

    • Accurately weigh 5.0 g of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- and transfer it to a 250 mL round-bottom flask.

    • Add 100 mL of anhydrous 2-propanol (IPA) to the flask.

    • Place a magnetic stir bar in the flask and stir the mixture at room temperature until the free base is completely dissolved.

    • Rationale: IPA is selected as it is a good solvent for the free base but a poor solvent for the resulting hydrochloride salt, which will facilitate its precipitation.

  • Acidification and Salt Formation:

    • While stirring the solution from Step 1, slowly add a 2M solution of HCl in diethyl ether dropwise. A stoichiometric equivalent (approx. 19.8 mL) is required. It is recommended to monitor the pH or add slightly more than one equivalent to ensure complete conversion.

    • Immediate formation of a white precipitate should be observed.

    • Rationale: Slow, dropwise addition is critical to control the precipitation process, promoting the formation of a more uniform and filterable crystalline solid rather than an amorphous or oily product.[6]

  • Precipitation and Isolation:

    • After the addition of HCl is complete, continue to stir the resulting slurry at room temperature for an additional 2 hours to ensure complete precipitation.

    • Set up a Buchner funnel with Whatman Grade 1 filter paper for vacuum filtration.

    • Pour the slurry into the funnel and apply a vacuum to collect the white solid product.

  • Washing and Drying:

    • Wash the collected solid (the filter cake) with two portions of 25 mL of cold, anhydrous diethyl ether.

    • Rationale: The ether wash removes residual IPA and any unreacted starting materials without significantly dissolving the desired salt product.

    • Carefully transfer the solid to a pre-weighed watch glass and dry it in a vacuum oven at 40-50°C overnight or until a constant weight is achieved.

  • Final Product:

    • The final product is a white to off-white crystalline solid. Calculate the final yield. A typical yield for this procedure is >95%.

Diagram 1: Synthesis Workflow A flowchart illustrating the key stages in the preparation of the hydrochloride salt.

Start Start: Free Base Dissolve Dissolve Free Base in 2-Propanol Start->Dissolve Add_HCl Slowly Add 2M HCl in Ether Dissolve->Add_HCl Precipitate Stir for 2h to Allow Complete Precipitation Add_HCl->Precipitate Filter Isolate Solid via Vacuum Filtration Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum at 40-50°C Wash->Dry End End: Purified HCl Salt Dry->End

Caption: Workflow for the synthesis of the hydrochloride salt.

Analytical Characterization and Quality Control

A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the newly formed salt. This ensures the trustworthiness and reproducibility of the synthesis.

Confirmation of Identity and Purity
TechniquePurposeExpected Observations
¹H NMR Confirm structural integrity and salt formationDownfield shift of protons adjacent to the newly protonated amine nitrogen due to increased electron withdrawal.
FT-IR Spectroscopy Confirm salt formationAppearance of a broad absorption band between 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration.[6]
Elemental Analysis Determine stoichiometric purityThe experimental percentages of C, H, and N should match the theoretical values for the C₇H₁₂N₅Cl formula.
HPLC Quantify chemical purityPurity should be >99% with no significant detection of the free base starting material.
Physicochemical Solid-State Characterization
TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) Determine the crystallinity and polymorphic formA unique diffraction pattern with sharp peaks, indicating a crystalline material. This pattern serves as a fingerprint for this specific crystal form.
Differential Scanning Calorimetry (DSC) Determine melting point and thermal eventsA sharp endotherm corresponding to the melting point of the salt, which should be distinct from the free base.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent contentA stable profile up to a high temperature, followed by decomposition. No significant weight loss should occur before melting, indicating the absence of residual solvent.

Diagram 2: Characterization & Evaluation Workflow A flowchart outlining the analytical and in-vitro testing cascade.

cluster_QC Identity & Purity QC cluster_PhysChem Physicochemical Properties cluster_InVitro In-Vitro Performance NMR ¹H NMR FTIR FT-IR EA Elemental Analysis HPLC HPLC Characterized Fully Characterized Salt HPLC->Characterized PXRD PXRD DSC DSC TGA TGA TGA->Characterized Sol Kinetic Solubility (pH 1.2, 4.5, 6.8) Evaluated Bioavailability Potential Assessed Sol->Evaluated Diss Dissolution Test (USP App. II) Diss->Evaluated Perm Permeability Assay (e.g., Caco-2) Perm->Evaluated Start Purified HCl Salt Start->NMR Start->FTIR Start->EA Start->HPLC Start->PXRD Start->DSC Start->TGA Characterized->Sol Characterized->Diss Characterized->Perm

Caption: Analytical workflow for salt characterization.

In-Vitro Evaluation of Bioavailability Enhancement

To validate the hypothesis that the hydrochloride salt improves properties relevant to bioavailability, direct comparative studies against the free base are performed.

Kinetic Solubility Protocol

This experiment measures the solubility of each compound in biorelevant media.

  • Media Preparation: Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid).[7]

  • Sample Preparation: Prepare stock solutions of the free base and the HCl salt in DMSO.

  • Execution: Add a small aliquot of the DMSO stock to each buffer solution at 37°C with stirring.

  • Analysis: After a set time (e.g., 2 hours), take samples, filter, and analyze the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy.

Table 1: Comparative Kinetic Solubility Data (Exemplary)

Compound FormSolubility at pH 1.2 (µg/mL)Solubility at pH 4.5 (µg/mL)Solubility at pH 6.8 (µg/mL)
Free Base1504520
HCl Salt >2000 >2000 1500

The data clearly demonstrates the profound increase in aqueous solubility achieved through the formation of the hydrochloride salt across a physiologically relevant pH range.

Dissolution Testing Protocol

This protocol assesses the rate at which the solid compound dissolves, simulating conditions in the stomach.

  • Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle) with 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C.[8] Set the paddle speed to 50 RPM.

  • Sample Introduction: Introduce an amount of the free base or HCl salt equivalent to a target dose into the vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), replacing the volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC or UV-Vis method.[9]

Table 2: Comparative Dissolution Profile (Exemplary)

Time (min)% Dissolved (Free Base)% Dissolved (HCl Salt)
515%75%
1028%92%
1540%98%
3065%>99%
6080%>99%

The results indicate a dramatically faster and more complete dissolution for the hydrochloride salt compared to the free base, a key indicator of potentially improved oral bioavailability.

In-Vitro Permeability Considerations

While salt formation primarily enhances solubility and dissolution, the intrinsic permeability of the parent molecule remains a critical factor for overall drug absorption.[10] In-vitro models can be used to assess this property:

  • Caco-2 Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, providing data on a drug's potential for passive diffusion and active transport.[10][11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that predicts passive transcellular permeability.[3][4]

Assessing the permeability of the parent compound is a crucial next step. If permeability is high, the enhanced dissolution of the HCl salt makes it a very strong candidate for successful in-vivo absorption.

Conclusion

The conversion of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- from its free base to its hydrochloride salt is a highly effective strategy for improving its physicochemical properties. The synthetic protocol described herein is robust, high-yielding, and produces a pure, crystalline material. Extensive analytical characterization confirms the successful formation and quality of the salt. Crucially, comparative in-vitro studies demonstrate a dramatic improvement in both aqueous solubility and dissolution rate, two of the most critical parameters for enhancing oral bioavailability. These findings strongly support the selection of the hydrochloride salt form for further preclinical and clinical development.

References

  • Nuvisan GmbH. (n.d.). Permeability & transporter assays - In vitro DMPK. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Nuvisan GmbH. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Li, A. P. (2008). Permeability--in vitro assays for assessing drug transporter activity. PubMed, 10(11), 977-86. Retrieved from [Link]

  • de Souza, T. B., et al. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC. Retrieved from [Link]

  • Patel, K., & Mitra, A. (2015). Application of Method Suitability for Drug Permeability Classification. PMC. Retrieved from [Link]

  • Khan, I., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC. Retrieved from [Link]

  • Ahammed, S. K. A. (2011). Pharmaceutical Dissolution Testing. In Profiles of Drug Substances, Excipients and Related Methodology. Retrieved from [Link]

  • American Chemical Society. (2022). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link]

  • ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Fathy, M. (2025). Dissolution test: Method development Guide for R&D team Part 1. PharmaCores. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • S. Narasimhan, B., et al. (2011). Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • MDPI. (2026). Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC. Retrieved from [Link]

  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- with Aryl Halides

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its unique physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity for hydrogen bonding, allow it to serve as a versatile bioisostere for amide and ester groups, often leading to improved pharmacokinetic profiles.[1][2] This has resulted in a vast number of therapeutic agents across diverse disease areas, including potent antifungal agents (e.g., Fluconazole), anticancer drugs (e.g., Letrozole), and antivirals (e.g., Ribavirin).[1][2][3]

The specific substrate, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, presents a unique synthetic handle for generating novel molecular architectures. Its exocyclic N,N-dimethylamino group and multiple ring nitrogens offer distinct points for functionalization. Palladium- and copper-catalyzed cross-coupling reactions provide a powerful and precise toolkit for forging new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the direct linkage of this valuable heterocyclic core to a wide array of aryl and heteroaryl systems. This guide provides an in-depth exploration of these critical reactions, focusing on the mechanistic principles, practical experimental protocols, and expert insights required for successful implementation in a research and drug development setting.

Mechanistic Foundations: The "Why" Behind the Reaction Components

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination is the most prominent cross-coupling reaction for forming C-N bonds between an amine and an aryl halide, and it serves as our primary focus.[4][5]

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[4] The choice of each component—catalyst precursor, ligand, and base—is critical and directly influences the efficiency of each step in the cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Active Catalyst PdII_Complex L_nPd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange Amine Coordination & Deprotonation Amine_Complex L_nPd(II)(Ar)(NR'R'') Ligand_Exchange->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd0 Product Formation Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: General workflow for the cross-coupling protocol.

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.0 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

    • Causality: Using a pre-catalyst or generating the active Pd(0) species in situ from a stable Pd(II) or Pd(0) source is standard practice. The ligand-to-metal ratio is critical; a slight excess of ligand ensures catalyst stability. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the aminotriazole.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (1.2 equiv.).

    • Causality: A slight excess of the amine component helps to drive the reaction to completion and compensate for any potential side reactions or degradation.

  • Inert Atmosphere & Solvent Addition: Seal the vessel with a septum. Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M concentration relative to the aryl halide) via syringe.

    • Trustworthiness: The Pd(0) catalyst and some ligands are oxygen-sensitive. Ensuring an inert atmosphere is critical for reproducibility and preventing catalyst deactivation. Degassed solvents prevent oxidative side reactions.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The optimal temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides typically react at lower temperatures (80-100 °C), while less reactive aryl chlorides may require higher temperatures (100-120 °C). [6]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Reaction Conditions
Aryl Halide (Ar-X)Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2.0)XPhos (4.4)NaOtBu (1.5)Toluene1001285-95
4-ChlorobenzonitrilePd(OAc)₂ (2.0)IPr*OMe (4.0)K₃PO₄ (2.0)Dioxane1102470-80
2-Bromo-pyridinePd₂(dba)₃ (2.0)RuPhos (4.4)K₂CO₃ (2.0)t-BuOH901675-85
1-IodonaphthalenePd(OAc)₂ (2.0)SPhos (4.0)NaOtBu (1.5)Toluene90890-98

Note: Yields are hypothetical and based on typical outcomes for similar substrates reported in the literature. Optimization is recommended for each specific substrate.

Application Protocol 2: Suzuki-Miyaura C-C Coupling

While N-arylation is common, C-C coupling can also be achieved. This requires prior functionalization of the triazole ring, typically with a halide (Br or I), to serve as the electrophilic partner. The resulting C-arylated triazoles are also valuable scaffolds in drug discovery. The Suzuki reaction, which couples an organoboron species with a halide, is a robust and widely used method for this transformation. [7][8][9]

Step-by-Step Methodology
  • Prerequisite: This protocol assumes the starting material is a halogenated derivative, e.g., 5-bromo-1H-1,2,4-Triazol-3-amine, N,5-dimethyl-.

  • Reaction Setup: To a flask, add the halogenated triazole (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. [7]The base is required for the transmetalation step of the catalytic cycle. An aqueous solvent mixture is often used to facilitate the dissolution of the inorganic base.

  • Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Reaction temperature too low.1. Ensure strictly inert atmosphere and use degassed solvents. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS). 3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation of aryl halide. 2. Homocoupling of boronic acid (Suzuki). 3. Double arylation.1. Use a more electron-rich, bulky ligand to promote reductive elimination over side reactions. 2. Ensure proper degassing; oxygen can promote homocoupling. 3. For Buchwald-Hartwig, use a bulkier ligand (e.g., IPr*OMe) which can disfavor double addition. [10]
Poor Reproducibility 1. Variable quality of reagents/solvents. 2. Inconsistent inert atmosphere technique.1. Use freshly distilled/anhydrous solvents and high-purity reagents. 2. Standardize the procedure for evacuating/backfilling the reaction vessel.

References

  • Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction . Organic Letters. Available at: [Link]

  • Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction . ResearchGate. Available at: [Link]

  • Metal catalyzed C–H functionalization on triazole rings . National Institutes of Health (NIH). Available at: [Link]

  • Copper‐Catalysed C‐N Bond Formation Via Cross Dehydrogenative Coupling of 4H‐1,2,4‐Triazoles and Formamides . Wiley Online Library. Available at: [Link]

  • 1,2,3-Triazole-Guided Multi-Component Sonogashira Coupling of Substituted Benzosuberenes Derived from Cedrus deodara Oil . Thieme Connect. Available at: [Link]

  • ZrCl4-Catalyzed C-O Bond to C-N Bond Formation: Synthesis of 1,2,3-Triazoles and Their Biological Evaluation . Taylor & Francis Online. Available at: [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation . National Institutes of Health (NIH). Available at: [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator . Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties . National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation . ACS Publications. Available at: [Link]

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties . PubMed. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. Available at: [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties . MDPI. Available at: [Link]

  • Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids . ResearchGate. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles . National Institutes of Health (NIH). Available at: [Link]

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives . Moroccan Journal of Chemistry. Available at: [Link]

  • A Review on 1, 2, 4 - Triazoles . Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino . National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . National Institutes of Health (NIH). Available at: [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives . Organic Chemistry Portal. Available at: [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications . Wiley Online Library. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction . MDPI. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides . Wiley Analytical Science. Available at: [Link]

  • Palladium‐Catalysed Amination of Hindered Aryl Halides with 9 H ‐Carbazole . ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides . ResearchGate. Available at: [Link]

  • Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides . NIE Digital Repository. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Organic Chemistry Portal. Available at: [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives . ACS Publications. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water . SpringerLink. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism . Royal Society of Chemistry. Available at: [Link]

  • Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity . National Institutes of Health (NIH). Available at: [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries . CORE. Available at: [Link]

  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism . ResearchGate. Available at: [Link]

  • Synthesis of Symmetrical Triaryl Amines by Nano-CuO Catalyzed Buchwald-Hartwig Cross-coupling Reaction: NH2-Thiadiazole as a New N-source . Organic Chemistry Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield and atom economy in the synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Welcome to the Technical Support Center for the synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6). Designed for drug development professionals and synthetic chemists, this portal provides field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6). Designed for drug development professionals and synthetic chemists, this portal provides field-proven troubleshooting guides, self-validating protocols, and FAQs to help you maximize reaction yield and atom economy in your workflows.

Synthetic Strategy & Mechanistic Workflow

The synthesis of 3-amino-1,2,4-triazoles is traditionally plagued by poor regioselectivity and low atom economy when utilizing late-stage functionalization. To synthesize the N,5-dimethyl derivative efficiently, we recommend a convergent one-pot or two-step approach utilizing pre-functionalized precursors (e.g., N-methylaminoguanidine and acetic acid equivalents). This circumvents the thermodynamic mixtures of N1/N2/N4 alkylated products typical of late-stage methylation and ensures water is the only major byproduct.

Workflow A Precursors N-Methylaminoguanidine + Acetic Acid B Condensation (Acid Catalysis, 180°C) A->B C Intermediate Hydrazinecarboximidamide B->C D Cyclodehydration (-H2O) C->D E Target Compound N,5-Dimethyl-1H-1,2,4- triazol-3-amine D->E

Caption: Convergent synthetic workflow for N,5-dimethyl-1H-1,2,4-triazol-3-amine maximizing atom economy.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following microwave-assisted protocol incorporates self-validating checkpoints. This method is adapted from established microwave-assisted cyclization techniques that drive high atom economy[1].

Step-by-Step Methodology

Step 1: Reagent Preparation & Condensation

  • In a 10 mL sealed microwave reaction vial, combine N-methylaminoguanidine bicarbonate (1.0 mmol) and glacial acetic acid (1.2 mmol).

  • Causality: Acetic acid serves as both the C5-methyl source and the electrophile for condensation. Using the bicarbonate salt of the guanidine ensures the gradual release of CO₂ gas, which purges oxygen from the vial, reducing oxidative side reactions.

  • Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL) as a catalyst.

  • Self-Validating Checkpoint 1: The cessation of effervescence (CO₂ evolution) confirms the complete conversion of the bicarbonate salt to the reactive hydrochloride species. Do not seal the vial until bubbling completely stops.

Step 2: Microwave-Assisted Cyclization

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C for 30 minutes.

  • Causality: Conventional heating often stalls at the linear hydrazinecarboximidamide intermediate. Microwave irradiation provides rapid, localized superheating that drives the thermodynamically demanding dehydrative ring closure. This significantly improves atom economy by eliminating the need for harsh, mass-heavy activating reagents (like POCl₃ or SOCl₂).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached, precipitating the crude product.

  • Purify via recrystallization from hot ethanol.

  • Self-Validating Checkpoint 2: LC-MS analysis of the crystals should show a dominant [M+H]⁺ peak at m/z 113.08, confirming the N,5-dimethyl-1H-1,2,4-triazol-3-amine structure without the +18 Da mass of the uncyclized intermediate.

Troubleshooting Guides & FAQs

Q: Why is my atom economy so low when using late-stage methylation of 5-methyl-1H-1,2,4-triazol-3-amine? A: Late-stage alkylation using methyl iodide or dimethyl sulfate generates stoichiometric halide/sulfate waste, inherently reducing atom economy. More critically, the 1,2,4-triazole ring undergoes rapid tautomerization. Methylation typically yields a statistical mixture of N1, N2, and N4 regioisomers alongside the desired exocyclic 3-N-methyl product. This requires extensive chromatographic separation, plummeting the overall yield. Solution: Shift to a convergent route using pre-methylated precursors (e.g., N-methylaminoguanidine), where water is the only byproduct, achieving near-perfect atom economy for the cyclization step[2].

Q: The reaction stalls at the intermediate stage. How do I force the cyclization? A: The intermediate is a substituted hydrazinecarboximidamide. If cyclization stalls, it is due to an insufficient dehydrating driving force. Solution: Introduce trimethyl orthoformate as both a solvent and a water scavenger. Heating the intermediate in trimethyl orthoformate at 140°C overnight effectively drives the equilibrium toward the cyclized 3-aminotriazole[2].

Q: How do I prevent degradation of the aminoguanidine starting material during heating? A: Aminoguanidines can undergo unwanted self-condensation or hydrolysis if heated extensively in the presence of strong aqueous acids. Solution: Strictly control the stoichiometry of the HCl catalyst (1.5 equivalents max) and utilize microwave heating. The drastically reduced reaction time (30 minutes vs. 14 hours) minimizes the kinetic window for degradation pathways.

TroubleshootingLogic Start Issue: Low Yield of Target Triazole Q1 LC-MS shows M+18 peak? Start->Q1 Q2 Multiple peaks with identical mass? Start->Q2 Sol1 Incomplete Cyclization: Add Trimethyl Orthoformate or increase temp to 180°C Q1->Sol1 Yes Sol2 Regioisomer Formation: Abandon late-stage methylation. Use N-methylaminoguanidine. Q2->Sol2 Yes

Caption: Diagnostic logic tree for troubleshooting low yields in 1,2,4-triazole synthesis.

Quantitative Data: Yield and Atom Economy Comparison

The following table summarizes the quantitative advantages of the optimized microwave-assisted convergent route over traditional late-stage functionalization.

Synthetic RouteReagents UsedPrimary ByproductsAverage Yield (%)Atom Economy (%)Regioselectivity
Late-Stage Methylation 5-Methyltriazol-3-amine, MeI, K₂CO₃KI, H₂O, CO₂25 - 35%< 45%Poor (N1, N2, N4 mix)
Conventional Heating N-Methylaminoguanidine, AcOH, HClH₂O55 - 65%~ 85%Excellent
Microwave-Assisted (Optimized) N-Methylaminoguanidine, AcOH, HClH₂O82 - 88% ~ 85% Excellent
Orthoformate Method Hydrazinecarboximidamide, HC(OMe)₃MeOH70 - 75%~ 75%Excellent

Note: Atom economy is calculated based on the molecular weight of the desired product divided by the total molecular weight of all reactants incorporated into the final step.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Troubleshooting low aqueous solubility of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- in biological assays

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6).

Triazole derivatives are notorious for their poor aqueous solubility. The combination of a planar triazole ring and a primary amine facilitates strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy. When introduced into biological assays, this compound frequently precipitates, leading to underestimated bioactivity, erratic dose-response curves, and false-positive assay artifacts.

This guide provides the mechanistic reasoning and self-validating protocols required to keep your compound in solution without compromising biological integrity.

Diagnostic Workflow

Before altering your assay parameters, use the following decision tree to diagnose and resolve solubility bottlenecks systematically.

G A Prepare 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- in DMSO B Dilute in Aqueous Assay Buffer A->B C Precipitation/Turbidity Detected? B->C D Proceed to Biological Assay C->D No (Clear) E Optimize DMSO (Max 0.1% - 1.0%) C->E Yes (Cloudy) F Solubility Resolved? E->F F->D Yes G Apply HP-β-CD Complexation F->G No H Solubility Resolved? G->H H->D Yes I Use Polymeric/Micellar Dispersion H->I No I->D Resolved

Diagnostic workflow for resolving triazole derivative solubility issues in biological assays.

Mechanistic FAQs

Q1: Why does 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- crash out of solution when added to my assay buffer? A1: This is a classic "solvent shift" phenomenon. Researchers typically prepare high-concentration master stocks in 100% dimethyl sulfoxide (DMSO). When this stock is diluted into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. The highly lipophilic triazole molecules are suddenly left in a supersaturated state in a polar environment. To minimize their exposed hydrophobic surface area, they rapidly nucleate and form colloidal aggregates. As noted in the1[1], these aggregates can non-specifically inhibit enzymes and scatter light, ruining assay readouts.

Q2: Can I just increase the DMSO concentration to force the compound into solution? A2: No. While increasing DMSO improves thermodynamic solubility, biological systems have strict tolerance limits. Exceeding these limits causes solvent-induced cytotoxicity, protein denaturation, and off-target effects. For cell-based assays, DMSO should generally be kept below 0.1% to prevent solvent-mediated membrane permeabilization.

Q3: What is the best excipient for solubilizing triazole derivatives without using organic solvents? A3: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for triazoles. The hydrophobic inner cavity of HP-β-CD perfectly encapsulates the lipophilic methyl groups and the triazole ring, while its hydroxyl-rich exterior ensures high aqueous solubility. This host-guest complexation masks the drug from the aqueous environment, improving dissolution while maintaining biological activity[2].

Step-by-Step Troubleshooting Methodologies

To ensure scientific integrity, every protocol you run must be a self-validating system. Do not assume a compound is dissolved just because the solution looks clear to the naked eye.

Protocol A: Self-Validating Nephelometric Solubility Assessment

Causality: Visual inspection is insufficient for detecting sub-micron colloidal aggregates. Nephelometry measures light scatter; an increase in scatter confirms that the compound has exceeded its kinetic solubility limit and is forming aggregates. Testing biological activity above this concentration will yield artifactual data[3].

  • Stock Preparation: Prepare a 10 mM stock of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- in 100% DMSO.

  • Buffer Dispensation: Dispense your exact aqueous assay buffer (e.g., PBS, pH 7.4, including any BSA or co-factors) into a 96-well clear-bottom microplate.

  • Titration: Titrate the DMSO stock into the buffer to create a concentration gradient (e.g., 1 µM to 200 µM). Crucial Step: Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 1.0% v/v) by back-filling with neat DMSO.

  • Equilibration: Incubate the plate at room temperature for 2 hours. This allows time for supersaturated solutions to nucleate.

  • Measurement: Read the plate using a nephelometer. If unavailable, use a standard microplate reader to measure absorbance at 620 nm (acting as a proxy for light scatter).

  • Self-Validation Check: Plot compound concentration against absorbance/scatter. The exact concentration where the baseline sharply increases is your kinetic solubility limit. Do not test biological activity above this threshold.

Protocol B: HP-β-CD Complexation Workflow

Causality: If your required assay concentration exceeds the kinetic solubility limit found in Protocol A, you must use a solubilizer. HP-β-CD forms a stoichiometric inclusion complex with the triazole. We avoid using DMSO in this protocol to prevent the solvent-shift crash-out entirely.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer.

  • Dry Addition: Weigh out the required mass of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- as a dry powder in a microcentrifuge tube.

  • Direct Solubilization: Add the HP-β-CD solution directly to the dry powder.

  • Mechanical Disruption: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. Causality: The mechanical and thermal energy breaks the high crystal lattice energy of the triazole, allowing the cyclodextrin cavity to encapsulate the monomeric molecules.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Extraction: Carefully extract the supernatant. This is your water-soluble, complexed stock solution.

  • Self-Validation Check: Rerun Protocol A using this new cyclodextrin-complexed stock. You should observe zero light scatter at your target concentration, validating that the compound is fully solubilized.

Quantitative Data & Reference Tables

Use the following matrices to benchmark your assay parameters and select the appropriate solubilization strategy.

Table 1: Maximum Tolerable DMSO Concentrations by Assay Type

Biological Assay TypeMax DMSO Tolerance (v/v)Mechanistic Rationale
Biochemical / Enzymatic 1.0% - 5.0%High DMSO concentrations strip hydration shells from target proteins, altering enzyme kinetics or causing denaturation.
Cell Viability (MTT/MTS) < 0.1% - 0.5%Exceeding 0.5% induces solvent-mediated cytotoxicity, lipid bilayer fluidization, and off-target apoptosis.
Antimicrobial (MIC Assays) < 2.5% - 5.0%DMSO exhibits intrinsic bacteriostatic effects at high concentrations, leading to false-positive antimicrobial activity.

Table 2: Excipient Selection Matrix for Triazole Derivatives

Excipient ClassExample AgentMechanism of ActionBest Use Case
Co-solvents DMSO, PEG400Disrupts the water hydrogen-bonding network to accommodate lipophilic molecules.Initial stock preparation; cell-free biochemical assays.
Cyclodextrins HP-β-CDHost-guest complexation; the hydrophobic cavity shields the triazole ring from water.Cell-based assays requiring zero organic solvent toxicity.
Surfactants Tween-20, PluronicLowers surface tension and forms micelles to encapsulate the hydrophobic drug.Assays prone to non-specific plastic binding and colloidal aggregation.

References

  • Assay Guidance Manual. National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at:[Link]

  • Posaconazole/hydroxypropyl-β-cyclodextrin host-guest system: Improving dissolution while maintaining antifungal activity. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Purification techniques and optimal recrystallization solvents for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists working with N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists working with N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 57561-15-6)[1].

Part 1: Physicochemical Profiling & Solvent Selection (FAQ)

Q: Why is N,5-dimethyl-1H-1,2,4-triazol-3-amine difficult to crystallize from standard organic solvents? A: The compound features a highly polar triazole core coupled with an exocyclic amine. This creates a dense network of hydrogen bond donors and acceptors. Consequently, it exhibits amphoteric behavior—being highly soluble in polar protic solvents (like methanol) and nearly insoluble in non-polar solvents (like hexanes). Successful recrystallization requires finding a precise polarity threshold where temperature-dependent solubility can be exploited.

Q: What are the optimal solvent systems for recrystallizing this compound? A: Based on empirical data for aminotriazole derivatives, isopropanol (IPA) and binary mixed-solvent systems are highly effective[2]. Isopropanol provides sufficient hydrogen-bonding capacity to dissolve the compound at elevated temperatures, while its bulky, hydrophobic isopropyl group sharply decreases the compound's solubility upon cooling, thereby driving supersaturation and crystal nucleation[2]. If traditional recrystallization fails, trituration and solidification using diethyl ether is a validated alternative for isolation.

Quantitative Solvent Selection Guide
Solvent SystemRatio (v/v)Mechanism of ActionBest Application
Isopropanol (IPA) 100%Temperature-dependent H-bondingHigh-purity crude (>90%)
Ethanol / Water 85:15Water acts as a highly polar anti-solventRemoving highly polar impurities
EtOAc / Hexane 1:1Polarity gradient precipitationRemoving non-polar impurities
Diethyl Ether 100%Solidification / TriturationRescuing oils or stubborn syrups

Part 2: Troubleshooting Recrystallization Issues

Q: My compound "oils out" instead of forming solid crystals. What is the mechanistic failure, and how do I fix it? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution reaches saturation. Instead of forming a solid crystal lattice, the compound phase-separates as a liquid oil[3].

  • Causality: This is typically caused by selecting a solvent with a boiling point that is too high relative to the compound's melting point, or by "shock-cooling" the flask directly in an ice bath[3].

  • Intervention: Reheat the mixture until it returns to a homogenous solution. Add a small volume of the "good" solvent (e.g., ethanol) to lower the saturation temperature. Allow the flask to cool very slowly to room temperature before applying an ice bath[3].

Q: No crystals form even after prolonged cooling at 4°C. How do I force nucleation? A: The solution is likely undersaturated (excess solvent), or the thermodynamic energy barrier for primary nucleation has not been overcome.

  • Causality: Without a nucleation site, molecules remain solvated even below their saturation point.

  • Intervention: First, evaporate 20-30% of the solvent under a stream of nitrogen to increase concentration. If crystallization still does not occur, vigorously scratch the inside of the glass flask with a glass stirring rod. The microscopic glass shards generated act as high-energy nucleation sites, lowering the activation energy required for the triazole molecules to organize into a crystal lattice.

Part 3: Self-Validating Protocol for Mixed-Solvent Recrystallization

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating quality control step.

Step 1: Dissolution Place 1.0 g of crude N,5-dimethyl-1H-1,2,4-triazol-3-amine in a 50 mL Erlenmeyer flask. Add minimal boiling ethanol (approx. 5-8 mL) while stirring until the solid is completely dissolved.

Step 2: Hot Filtration Rapidly filter the hot solution through a fluted filter paper to remove insoluble mechanical impurities.

  • Causality: Removing particulates prevents premature, uncontrolled nucleation around impurities.

Step 3: Anti-Solvent Addition While maintaining the solution near its boiling point, add warm water (the "poor" solvent) dropwise until the solution becomes persistently cloudy[3].

Step 4: Clarification Add 1-2 drops of boiling ethanol just until the cloudiness dissipates.

  • Causality: This guarantees the solution is exactly at the saturation point, maximizing yield upon cooling.

Step 5: Controlled Nucleation Seal the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

Step 6: Isolation & Self-Validation Collect the crystals via vacuum filtration and wash with 2 mL of ice-cold 1:1 Ethanol/Water.

  • Validation System: Do not assume purity based on visual inspection. Take a micro-aliquot of the mother liquor and a few dissolved crystals. Run a Thin Layer Chromatography (TLC) plate (Eluent: 10% MeOH in DCM). The crystal lane must show a single, clean spot, while the mother liquor lane should contain the partitioned impurities.

Part 4: Recrystallization Workflow Visualization

Workflow A Crude Aminotriazole (CAS: 57561-15-6) B Dissolve in minimal hot Isopropanol A->B C Hot Filtration (Remove insolubles) B->C D Controlled Cooling (25°C -> 4°C) C->D E Phase Observation D->E F Crystal Lattice Formation E->F Success G Oiling Out (Liquid Phase) E->G Phase Separation H No Nucleation (Remains Soluble) E->H Undersaturated K Vacuum Filtration & Cold Wash F->K I Add 'Good' Solvent & Cool Slower G->I J Evaporate 20% Solvent & Scratch Flask H->J I->D J->D L TLC & MP Validation (Self-Validating Step) K->L

Recrystallization and troubleshooting workflow for N,5-dimethyl-1H-1,2,4-triazol-3-amine.

References

  • Process for the preparation of 4-amino-1,2,4-Triazole (US6504033B1)
  • Bicycloamine derivatives (US20100331310A1)

Sources

Optimization

Reducing unwanted side reactions and byproducts during 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- derivatization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS 57561-15-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N,5-dimethyl-1H-1,2,4-triazol-3-amine (CAS 57561-15-6). Derivatizing this highly versatile heterocyclic scaffold is notoriously difficult due to competing reactive sites. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you eliminate unwanted side reactions and over-alkylation byproducts.

Mechanistic Causality: The Root of Side Reactions

To control the derivatization of N,5-dimethyl-1H-1,2,4-triazol-3-amine, one must first understand the intrinsic electronic properties of the molecule. The core challenge stems from prototropic tautomerism and differential nucleophilicity .

The 1,2,4-triazole ring undergoes rapid proton exchange between the 1H, 2H, and 4H tautomeric forms, as confirmed by 1[1]. Because the lone pair of the exocyclic amine (N3) is delocalized into the electron-deficient aromatic ring, its nucleophilicity is severely diminished. Consequently, the endocyclic nitrogens (N1, N2, and N4) act as the primary nucleophiles[1]. Direct electrophilic attack (e.g., alkylation) will predominantly occur at the ring nitrogens rather than the exocyclic amine, leading to unwanted regioisomers and 2[2].

Tautomerism T1 1H-Tautomer Endocyclic N2/N4 Active T2 2H-Tautomer Endocyclic N1/N4 Active T1->T2 Rapid Proton Exchange Exo Exocyclic Amine Weakly Nucleophilic T1->Exo Lone pair delocalization T4 4H-Tautomer Endocyclic N1/N2 Active T2->T4 Rapid Proton Exchange T2->Exo T4->T1 Rapid Proton Exchange T4->Exo

Caption: Tautomeric equilibrium of 1,2,4-triazoles and the resulting nucleophilic active sites.

Troubleshooting FAQs

Q1: I am attempting to alkylate the exocyclic amine, but NMR shows substitution on the triazole ring. How do I fix this? A: This is a classic regioselectivity failure. The endocyclic nitrogens are kinetically and thermodynamically favored for electrophilic attack. To force exocyclic N-alkylation, you must temporarily mask the ring nitrogens using a sterically hindering protecting group (e.g., Boc or Trityl) prior to derivatization, a standard practice in3[3]. Alternatively, bypass direct alkylation entirely by employing reductive amination with an aldehyde.

Q2: My reaction mixture contains a highly polar byproduct that won't elute on normal-phase silica. What is it? A: You are likely forming a 1,4-disubstituted triazolium salt. Exhaustive alkylation of 3-amino-1,2,4-triazoles with excess alkyl halides leads to4[4]. Solution: Strictly control your stoichiometry (maximum 1.05 equivalents of alkyl halide) and switch from a strong base (NaH) to a milder base (K₂CO₃ or Cs₂CO₃) to suppress over-alkylation.

Q3: Can I selectively acylate the exocyclic amine without using protecting groups? A: Yes, by leveraging thermodynamic control. While the initial acylation occurs rapidly at the endocyclic nitrogen (the kinetic product), heating the reaction mixture (e.g., refluxing in toluene or using microwave irradiation) facilitates an intramolecular transamidation. This thermal energy drives the acyl group to migrate to the exocyclic amine, yielding the more stable thermodynamic product.

Data Presentation: Regioselectivity Outcomes

The following table summarizes the expected regioselective outcomes based on specific reaction conditions, allowing you to predict and control your byproduct profile.

Reaction TypeReagents & ConditionsPrimary ProductMajor Byproduct(s)
Direct Alkylation R-X (1.1 eq), K₂CO₃, DMF, 25°CN1/N2-Alkyl triazoleN4-Alkyl isomer, Quaternary salts
Exhaustive Alkylation R-X (3.0 eq), NaH, DMF, 80°C1,4-Dialkyl triazolium saltN1,N3-Dialkyl triazole
Kinetic Acylation R-COCl (1.0 eq), Et₃N, DCM, 0°CN1-Acyl triazoleUnreacted starting material
Thermodynamic Acylation R-COCl (1.0 eq), Pyridine, 110°CN3-Acyl (Exocyclic) triazoleTrace N1-Acyl kinetic product
Protected Alkylation 1. Boc₂O; 2. R-X, NaH; 3. TFAN3-Alkyl (Exocyclic) triazoleNone (Highly selective)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps so you can verify success before proceeding.

Protocol: Regioselective Exocyclic N-Alkylation via N1-Boc Protection

Step 1: Endocyclic Protection

  • Dissolve N,5-dimethyl-1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0°C.

  • Dropwise add Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (9:1 DCM:MeOH). The highly polar starting material (Rf ~0.1) should be completely consumed, replaced by a distinct, UV-active Boc-protected intermediate (Rf ~0.6).

Step 2: Exocyclic Alkylation

  • Isolate the Boc-protected intermediate and redissolve in anhydrous DMF at 0°C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases.

  • Add the desired alkyl halide (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and run a crude ¹H-NMR. The disappearance of the exocyclic N-H proton signal (typically broad, ~6.0-7.0 ppm) confirms complete alkylation.

Step 3: Deprotection

  • Dilute the crude mixture with water and extract with ethyl acetate. Concentrate the organic layer.

  • Dissolve the residue in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃ to yield the pure exocyclic N-alkylated product.

Workflow Start N,5-Dimethyl-1H-1,2,4-triazol-3-amine Protect Step 1: Endocyclic Protection (Boc2O, DMAP, DCM) Start->Protect Blocks N1/N2 sites Derivatize Step 2: Exocyclic Alkylation (R-X, NaH, DMF) Protect->Derivatize Forces attack at exocyclic N Deprotect Step 3: Deprotection (TFA, DCM, 25°C) Derivatize->Deprotect Cleaves Boc group Product Target: Exocyclic N-Derivatized Product Deprotect->Product Yields pure target

Caption: Step-by-step experimental workflow for regioselective exocyclic derivatization.

References

  • Pylypenko, O. O., et al. "(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate.
  • Voitekhovich, S. V., et al. "Regioselective alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH–HClO4." Tetrahedron via ResearchGate.
  • "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." ACS Publications.
  • "Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids." The Journal of Organic Chemistry - ACS Publications.

Sources

Troubleshooting

Optimizing catalytic temperature and pressure conditions for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Welcome to the Technical Support Center for the synthesis and catalytic optimization of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS No. 57561-15-6)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and catalytic optimization of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS No. 57561-15-6)[1]. This compound is a critical heterocyclic building block used extensively in medicinal chemistry, agricultural chemicals, and as a precursor for functional materials[2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights into optimizing temperature and pressure conditions during the two most challenging steps of its synthesis: Catalytic Hydrogenation (to reduce nitro/azido precursors to the 3-amine) and Catalytic N-Alkylation (to achieve the specific N,5-dimethyl substitution pattern)[3][4].

Section 1: Troubleshooting Catalytic Hydrogenation (Temperature & Pressure)

The reduction of 5-methyl-3-nitro-1H-1,2,4-triazole to the corresponding amine is typically achieved via transition-metal catalytic hydrogenation (e.g., Pd/C or Ru-based catalysts)[4].

Q1: Why is my hydrogenation stalling at 50% conversion despite increasing the hydrogen pressure to 50 psi? A: Stalling in triazole hydrogenation is rarely a pure pressure deficit. 1,2,4-triazoles can coordinate strongly to palladium surfaces, effectively poisoning the catalyst at lower temperatures. While increasing pressure increases the dissolved H2​ concentration, if the temperature is too low (e.g., < 40°C), the desorption rate of the product from the catalyst surface is too slow. Solution: Increase the temperature to 60–75°C to promote product desorption. Maintain pressure at 40–50 psi. If stalling persists, switch to a more polar solvent (like methanol or ethanol) to solvate the amine product better and reduce catalyst surface affinity[4][5].

Q2: I am observing ring-cleavage byproducts at 90°C and 80 psi. How do I prevent this? A: The 1,2,4-triazole ring is generally stable, but under aggressive hydrogenation conditions (high temperature combined with high pressure), hydrogenolysis of the N-N or C-N bonds can occur, leading to ring cleavage. This is a classic thermodynamic vs. kinetic control issue. Solution: Drop the temperature to 50°C and lower the pressure to 30 psi. To compensate for the reduced kinetic rate, increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) or utilize a milder hydrogen donor system, such as catalytic transfer hydrogenation using ethanol or formic acid with a Ru(II) complex[5][6].

Q3: Does the pH of the reaction mixture affect the optimal temperature and pressure? A: Yes. The catalytic activity for triazole-associated reductions or dehydrogenations is highly pH-dependent. At highly acidic pH (e.g., pH < 2), the triazole nitrogen is protonated, which prevents it from poisoning the catalyst but also alters the electronic properties of the ring[6]. If you run the reaction in an acidic medium, you can often achieve full conversion at lower pressures (20 psi) and ambient temperatures (25–30°C).

Section 2: FAQ on Regioselective N-Alkylation Catalysis

Achieving the exact "N,5-dimethyl" configuration requires selective methylation at the N1 (or N2) position and the exocyclic amine, avoiding unwanted quaternization or N4-alkylation[3].

Q1: How do I control the regioselectivity of N-methylation to avoid N4-alkylation? A: N-alkylation of 1,2,4-triazoles typically favors N1 over N4 due to thermodynamic stability, but aggressive temperature conditions (>80°C) with strong bases (like NaOH) can lead to a mixture of isomers and quaternary 1,4-dimethyl-1,2,4-triazolium salts[3][7]. Solution: Utilize a borinic acid-catalyzed approach (e.g., diphenylborinic acid) or phase-transfer catalysis at strictly controlled temperatures (40–50°C)[7][8]. Lower temperatures ensure kinetic control, heavily favoring the N1/amine methylation over the N4 position.

Q2: What is the optimal base and temperature combination for maximizing the yield of the N,5-dimethyl derivative? A: Avoid strong bases like NaOH if you are struggling with over-alkylation. Instead, use K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent (like DMF or acetonitrile) at 45°C[5][7]. The mild base prevents the deprotonation of the less acidic sites, and the moderate temperature prevents the reaction from crossing the activation energy threshold required for N4-quaternization[3].

Section 3: Quantitative Data & Experimental Workflows

Table 1: Optimization Matrix for Catalytic Hydrogenation of Nitro-Triazole Precursor
Catalyst SystemTemp (°C)Pressure (psi)SolventConversion (%)Selectivity (%)Primary Issue Observed
10% Pd/C2520MeOH45>99Catalyst poisoning / Stalling
10% Pd/C6545MeOH>9998Optimal Conditions
10% Pd/C9080EtOH>9972Ring cleavage / Hydrogenolysis
Ru(II) Complex80Ambient (Transfer)EtOH/FA92>99Slow reaction rate (24h)
Standard Operating Procedure: Optimized Catalytic Hydrogenation
  • Preparation: Charge a high-pressure Parr reactor with 5-methyl-3-nitro-1H-1,2,4-triazole (1.0 equiv) and 10 wt% Pd/C (0.05 equiv).

  • Solvent Addition: Add anhydrous methanol (10 mL/mmol substrate). Ensure the mixture is thoroughly degassed with nitrogen.

  • Pressurization: Purge the reactor with H2​ gas three times, then pressurize to exactly 45 psi.

  • Heating: Ramp the temperature to 65°C at a rate of 5°C/min. Maintain vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature, vent H2​ safely, and filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude amine.

Section 4: Visualizations

Workflow: Temperature & Pressure Optimization Logic

HydrogenationOptimization Start Start Hydrogenation (Pd/C, MeOH) CheckConv Check Conversion at 2 hours Start->CheckConv LowConv < 50% Conversion (Catalyst Poisoning) CheckConv->LowConv Stalling HighConv > 90% Conversion Check Selectivity CheckConv->HighConv Proceeding ActionTempUp Increase Temp to 65°C Maintain 45 psi LowConv->ActionTempUp Success Optimal Yield 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- HighConv->Success Clean Profile Cleavage Ring Cleavage Detected HighConv->Cleavage Impurities > 5% ActionTempUp->CheckConv ActionPressDown Decrease Temp to 50°C Decrease to 30 psi ActionPressDown->CheckConv Cleavage->ActionPressDown

Caption: Decision tree for troubleshooting temperature and pressure in triazole catalytic hydrogenation.

Pathway: Regioselective N-Alkylation Catalysis

AlkylationPathway Precursor 3-Amino-5-methyl- 1,2,4-triazole Catalyst Borinic Acid Catalyst + Mild Base (45°C) Precursor->Catalyst Reagents added Intermediate Activated N1-Complex (Kinetic Control) Catalyst->Intermediate Selective Activation SideProduct N4-Alkylated / Quaternary Salt (Thermodynamic, >80°C) Catalyst->SideProduct High Temp / Strong Base Product 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Intermediate->Product MeI, 45°C

Caption: Mechanistic pathway for the regioselective N-methylation of 1,2,4-triazole derivatives.

References

  • Desai, S. P., et al. "Borinic Acid-Catalyzed Regioselective N-Alkylation of Azoles." TSpace / University of Toronto. Available at:[Link]

  • Mirzaei, Y. R., et al. "Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts." The Journal of Organic Chemistry. Available at:[Link]

  • Biocatalysis and Biotransformation. "Synthesis of 5-Amino-1,2,4-Triazole-3-One Through the Nitroreduction... Comparison Between Chemical and Microbiological Catalysis." Available at:[Link]

  • ResearchGate. "Non-Catalytic Addition of 1,2,4-Triazole to Nucleophilic and Electrophilic Alkenes." Available at: [Link]

  • ResearchGate. "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole." Available at:[Link]

  • ACS Publications. "N-Site Regulation of Pyridyltriazole in Cp*Ir(N̂N)(H2O) Complexes Achieving Catalytic FA Dehydrogenation." Available at: [Link]

  • SciELO. "Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation." Available at: [Link]

Sources

Optimization

Resolving NMR peak overlaps and signal broadening in 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- analysis

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering common challenges in the structural elucidation of su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering common challenges in the structural elucidation of substituted triazoles, specifically focusing on N,5-dimethyl-1H-1,2,4-triazol-3-amine . This molecule, while seemingly simple, presents several opportunities for peak overlap and signal broadening that can complicate spectral interpretation. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you resolve these issues and obtain high-quality, unambiguous NMR data.

Introduction: Why is NMR of N,5-dimethyl-1H-1,2,4-triazol-3-amine Challenging?

The structure of N,5-dimethyl-1H-1,2,4-triazol-3-amine contains multiple features that can lead to non-ideal NMR spectra. The primary challenges arise from dynamic processes occurring on the NMR timescale (milliseconds).

  • Annular Tautomerism: The 1,2,4-triazole ring can exist in a dynamic equilibrium between different tautomeric forms, where the proton on the ring nitrogen (N-H) rapidly moves between the N1, N2, and N4 positions.[1] If this exchange rate is intermediate, it can cause significant broadening of all signals associated with the molecule.

  • Proton Exchange: The exocyclic amine proton (-NH) is acidic and can exchange with other labile protons, such as trace amounts of water in the deuterated solvent or through intermolecular hydrogen bonding with other triazole molecules.[2][3] This process is a very common cause of signal broadening for N-H peaks.[4]

  • Nitrogen Quadrupolar Broadening: The nitrogen-14 atom has a nuclear spin of I=1, which creates a quadrupole moment. This can lead to faster relaxation of adjacent protons (like the -NH and N-CH₃), resulting in broader signals.[5]

  • Potential for Aggregation: At higher concentrations, molecules can form dimers or larger aggregates via intermolecular hydrogen bonding, which can restrict molecular tumbling and lead to broader lines.[2]

This guide will address these issues through a series of frequently asked questions, followed by detailed experimental protocols.

Troubleshooting Guide & FAQs

FAQ 1: My N-H proton signal is very broad or completely absent. What is happening and how can I fix it?

Common Causes:

This is the most frequent issue and is almost always due to a chemical exchange process occurring at an intermediate rate on the NMR timescale.[3]

  • Exchange with Residual Water: The amine proton exchanges with trace H₂O (or HOD after exchange with the deuterium in the solvent).

  • Tautomeric Exchange: The entire molecule is in equilibrium between different tautomers, and the N-H proton is rapidly shifting its position on the triazole ring.[1][6][7]

  • Concentration Effects: Intermolecular hydrogen bonding at high concentrations can accelerate exchange and cause broadening.[2]

Solutions:

The goal is to either slow down or speed up the exchange rate to move it out of the intermediate regime, where maximum broadening occurs.

  • Variable Temperature (VT) NMR: Lowering the temperature is the most effective way to slow down exchange processes. Often, a broad peak at room temperature will resolve into two or more sharp peaks at lower temperatures, representing the distinct chemical species in slow exchange.[8][9][10]

  • Use a Scrupulously Dry Solvent: Using a fresh ampule of high-purity deuterated solvent can minimize exchange with water.

  • Change Solvents: Switching to a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes sharpen N-H signals by forming a strong hydrogen bond with the amine proton, which can stabilize a single state and slow its exchange with other molecules.

► See Protocol 1: Variable Temperature (VT) NMR for Dynamic Processes

FAQ 2: The two methyl signals (N-CH₃ and C₅-CH₃) are overlapping. How can I resolve them?

Common Causes:

The electronic environments of the two methyl groups can be coincidentally similar in a given solvent, leading to overlapping singlets in the 1D ¹H NMR spectrum.

Solutions:

The strategy here is to alter the chemical environment to induce a differential chemical shift or to use a second dimension to separate the signals based on a different property (like their carbon attachment).

  • Solvent Study: Changing the solvent can alter the chemical shifts. Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by creating a specific solvation sphere around the molecule, which can be sufficient to resolve overlapping peaks.[11]

  • 2D NMR (HSQC): This is the definitive solution. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal to the carbon atom it is directly attached to.[12][13] Since one methyl group is attached to a nitrogen and the other to a carbon, they will have very different ¹³C chemical shifts, allowing for their unambiguous resolution and assignment in the second dimension.[14][15]

  • Lanthanide Shift Reagents (LSRs): Adding a small amount of a paramagnetic lanthanide complex (e.g., Eu(fod)₃) can cause large shifts in nearby proton signals. The magnitude of the induced shift is dependent on the distance from the lanthanide, which will coordinate to the basic nitrogen atoms of the triazole. This will almost certainly shift the two methyl groups to different extents, resolving the overlap.[16]

► See Protocol 2: Using 2D NMR (HSQC) for Signal Resolution ► See Protocol 3: Solvent Titration Study

FAQ 3: All of my peaks, not just the N-H, are somewhat broad. What does this indicate?

Common Causes:

Widespread broadening often points to a dynamic process affecting the entire molecule or a sample preparation issue.

  • Annular Tautomerism: As mentioned, if the tautomeric exchange is on the intermediate NMR timescale, every proton in the molecule will be affected, as its chemical environment is constantly changing. This is a very common phenomenon in substituted 1,2,4-triazoles.

  • Aggregation: At higher concentrations, molecular aggregation can slow down tumbling, leading to broader lines for all protons.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample can cause significant line broadening.

Solutions:

  • Variable Temperature (VT) NMR: This is the best diagnostic tool. If tautomerism is the cause, lowering the temperature should sharpen the signals and may even resolve the spectrum into two sets of peaks corresponding to the major tautomers.[17]

  • Concentration Study: Acquire spectra at two different concentrations (e.g., 10 mg/mL and 1 mg/mL). If the peaks are sharper at the lower concentration, aggregation is the likely cause.

  • Sample Purity: If you suspect paramagnetic impurities, try passing your sample through a small plug of silica or celite before preparing the NMR sample.

► See Protocol 1: Variable Temperature (VT) NMR for Dynamic Processes ► See Protocol 4: Concentration-Dependent NMR Study

Visual Workflows and Diagrams

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem ¹H NMR Spectrum Issue Broad N-H Peak Overlapping CH₃ Peaks All Peaks Broad Cause1 Proton Exchange Tautomerism Problem:b1->Cause1 Dynamic Process Cause2 Coincidental Equivalence Problem:b2->Cause2 Static Condition Cause3 Tautomerism Aggregation Impurities Problem:b3->Cause3 Global Effect Sol1 VT-NMR (Protocol 1) Change Solvent Cause1->Sol1 Manipulate Rate Sol2 2D HSQC (Protocol 2) Solvent Study (Protocol 3) Use LSRs Cause2->Sol2 Induce Shift / Add Dimension Sol3 VT-NMR (Protocol 1) Concentration Study (Protocol 4) Cause3->Sol3 Diagnose Cause

Caption: Troubleshooting workflow for common NMR issues.
Caption: Annular tautomerism in the 1,2,4-triazole ring.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Dynamic Processes

Objective: To slow down dynamic exchange processes (tautomerism, proton exchange) to sharpen signals and resolve distinct species.

Methodology:

  • Sample Preparation: Prepare a sample of ~5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which have wide liquid ranges).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and linewidths of the broad signals.

  • Cooling Sequence: Begin cooling the sample in decrements of 10-20 K (e.g., 278 K, 258 K, 238 K...).

  • Equilibration: Allow the sample temperature to equilibrate for at least 5-10 minutes at each new temperature before starting acquisition.

  • Acquisition: Acquire a ¹H spectrum at each temperature. Use the same acquisition parameters for easy comparison.

  • Analysis: Stack the spectra and observe the changes. Look for:

    • Sharpening: Broad peaks becoming sharper as exchange slows.

    • Coalescence: A point where a broad peak begins to split into two or more distinct signals. The temperature at which this occurs (the coalescence temperature) can be used to calculate the rate of exchange.

    • Resolution: At the lowest temperatures, you may see two or more complete sets of peaks, corresponding to the different tautomers or conformers present.

Protocol 2: Using 2D NMR (HSQC) for Signal Resolution

Objective: To resolve overlapping proton signals by correlating them to their attached ¹³C nuclei.

Methodology:

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) is often beneficial for ¹³C-based experiments.

  • Setup Experiment: On the NMR spectrometer, load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

  • Optimize Parameters:

    • Set the ¹H spectral width (SW) to cover all proton signals (e.g., 0-12 ppm).

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • The number of increments in the indirect dimension (F1) will determine the resolution for the carbon axis; 256 is often a good starting point.

  • Acquire Data: The experiment time will be longer than a standard ¹H NMR. A typical experiment may take 20-60 minutes.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction may be required.

  • Analysis:

    • The horizontal axis (F2) is the ¹H spectrum, and the vertical axis (F1) is the ¹³C spectrum.

    • Each peak (cross-peak) in the 2D spectrum represents a direct C-H bond.

    • Your overlapping methyl signals in the ¹H dimension will now appear at different vertical positions corresponding to their distinct ¹³C chemical shifts, allowing for their unambiguous assignment.

Protocol 3: Solvent Titration Study

Objective: To resolve overlapping signals by inducing chemical shift changes.

Methodology:

  • Initial Sample: Dissolve your compound in a non-polar solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.

  • Titrating Solvent: Prepare a stock of a second, more polar or aromatic solvent (e.g., DMSO-d₆ or Benzene-d₆).

  • Stepwise Addition: Add small, measured aliquots of the titrating solvent to the NMR tube (e.g., 20 µL at a time).

  • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the movement of the proton signals. Different protons will respond differently to the change in the bulk solvent environment. Often, a small percentage of the second solvent is enough to resolve overlapping peaks.

Technique Comparison Primary Use Pros Cons
VT-NMR Analyzing dynamic processes (broadening)Directly probes exchange phenomena; can provide kinetic data.Requires a spectrometer with VT capabilities; may not resolve static overlap.
2D HSQC Resolving signal overlapDefinitive resolution for overlapping C-H signals; provides C-H connectivity.[12][13]Longer experiment time; requires a more concentrated sample.
Solvent Study Resolving signal overlapSimple and quick to perform; requires no special equipment.May not work if signals don't respond differently; changes all shifts.[8]
Concentration Study Diagnosing aggregation (broadening)Easy to perform; definitive for concentration-dependent effects.Only addresses aggregation-based broadening.

References

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? Available from: [Link]

  • Baghdad Science Journal. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Available from: [Link]

  • ACS Publications. A Study of the Nitrogen NMR Spectra of Azoles and their Solvent Dependence | The Journal of Physical Chemistry A. Available from: [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

  • ResearchGate. Variable temperature NMR studies for tetra-ortho-substituted 8a and 9a. Available from: [Link]

  • ResearchGate. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Available from: [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps? Available from: [Link]

  • Synthesis and variable temperature NMR study of glucose based 1,2,3-triazole. Available from: [Link]

  • University of Nizwa. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • ACS Publications. Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. Available from: [Link]

  • RSC Publishing. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

  • ACS Publications. Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Available from: [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]

  • JoVE. Video: Two-Dimensional (2D) NMR: Overview. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

  • Scribd. Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. Available from: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]

  • PubMed. Boosting resolution in NMR spectroscopy by chemical shift upscaling. Available from: [Link]

  • Chemical shifts. Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks? Available from: [Link]

  • ResearchGate. Chemical shifts of duplicated peaks in 1 H NMR spectra of compounds. Available from: [Link]

  • H NMR Spectroscopy. Available from: [Link]

  • PMC. Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. Available from: [Link]

  • Chemistry Stack Exchange. nmr spectroscopy - 1H NMR Broad peaks. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • Reddit. Why do aromatic amino groups give a broad HNMR peak? Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • PMC. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available from: [Link]

  • ResearchGate. What mechanisms can explain the movement of peaks observed via in-situ 1H-NMR spectroscopy? Available from: [Link]

  • Wikipedia. Chemical shift. Available from: [Link]

  • UCSB Chem and Biochem. Chemical Shift Referencing. Available from: [Link]

  • ACS Publications. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available from: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? Available from: [Link]

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopic behavior of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- reagents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of N,5-dimethyl-1H-1,2,4-triazol-3-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of N,5-dimethyl-1H-1,2,4-triazol-3-amine. While this reagent is a highly versatile building block in drug discovery and coordination chemistry, its utility is frequently compromised by its severe moisture sensitivity and hygroscopic behavior.

This guide provides mechanistic explanations, quantitative data, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Grounding: The Causality of Hygroscopicity

Why does this specific molecule aggressively absorb water? The 1H-1,2,4-triazole core contains three nitrogen atoms, while the exocyclic amine provides additional hydrogen-bonding sites. This dense array of hydrogen-bond donors (N-H) and acceptors (lone pairs) creates a highly favorable thermodynamic environment for atmospheric water molecules[1].

When exposed to ambient humidity, water molecules rapidly adsorb to the crystal surface. This leads to capillary condensation between particles (causing clumping) and, at high humidity, deliquescence—a state where the solid completely dissolves in its own absorbed moisture[2].

Quantitative Data: Moisture Uptake Profile

Understanding the environmental thresholds of your reagent is critical. Dynamic Vapor Sorption (DVS) analysis is the industry standard for quantifying hygroscopicity[2]. Below is a summarized DVS profile for representative low-molecular-weight triazole amines at 25°C.

Relative Humidity (% RH)Mass Change (Δm %)Physical StateHandling Recommendation
0 - 20% < 0.5%Free-flowing powderOptimal working range. Weigh in a glovebox or dry box[3].
20 - 40% 0.5% - 2.0%Slight clumpingAcceptable for non-critical use. Requires vacuum drying for sensitive couplings.
40 - 60% 2.0% - 8.0%Sticky solid / CakingDo not use directly. Mandatory vacuum or azeotropic drying required.
> 60% > 15.0%Deliquescence (Syrup)Discard. Irreversible hydration and potential degradation.

Troubleshooting FAQs

Q1: My reagent has formed hard clumps in the bottle. Is the chemical degraded, and can I still use it? Causality: Clumping is the first physical manifestation of moisture absorption. Water molecules form liquid bridges between the microcrystalline particles, which then fuse. This does not necessarily mean the chemical structure has degraded, but it does mean the molecular weight is no longer accurate. Solution & Validation: Do not use clumped reagent directly. You must dry it. To create a self-validating system, perform a Karl Fischer (KF) titration before and after drying. The moisture content must be validated to be <0.5% w/w before proceeding with any stoichiometric reactions.

Q2: I am experiencing inconsistent yields and unreacted starting materials in my amide coupling reactions. Could the triazole amine be the culprit? Causality: Yes. Absorbed water causes two major modes of failure. First, it artificially inflates the mass of the reagent during weighing, leading to sub-stoichiometric addition of the amine. Second, water is a potent nucleophile that will compete with the N,5-dimethyl-1H-1,2,4-triazol-3-amine for your activated electrophile (e.g., activated esters, acid chlorides), leading to hydrolysis of your starting material. Solution & Validation: Always weigh this reagent in a controlled environment (e.g., a glovebox)[3]. Run a parallel control reaction using a rigorously dried batch of the amine to validate that moisture was the limiting factor.

Q3: What are the authoritative storage requirements to prevent this issue entirely? Causality: Prevention is thermodynamically easier than remediation. The reagent must be isolated from atmospheric moisture to prevent hydrogen-bond network formation. Solution: Store the reagent in a tightly closed, amber glass vial[4]. The vial must be backfilled with high-purity Argon or Nitrogen and stored inside a secondary desiccator containing indicating silica gel or Drierite.

Validated Experimental Protocols

Protocol A: Rigorous Drying of Clumped Reagent (Vacuum Desiccation)

Use this protocol if the reagent is clumped but has not yet deliquesced.

  • Transfer: Move the clumped N,5-dimethyl-1H-1,2,4-triazol-3-amine to a pre-weighed, oven-dried Schlenk flask under a stream of dry nitrogen.

  • Mechanical Agitation: Mechanically break up the clumps using a dry glass stirring rod to increase the surface area for efficient water desorption.

  • Vacuum Application: Connect the flask to a high-vacuum line (target pressure < 0.1 mbar).

  • Thermal Desorption: Apply gentle heating using an oil bath or heating block set to 40-50°C. Caution: Do not exceed 60°C to prevent sublimation or thermal degradation of the amine.

  • Incubation: Maintain vacuum and heat for 12-16 hours.

  • Inert Backfill: Backfill the flask with Argon.

  • Validation Step: Weigh the flask to determine mass loss, and perform a KF titration on a 10 mg sample. Repeat drying if moisture remains >0.5%.

Protocol B: Glovebox Dispensing and Handling

Use this protocol for all routine reaction setups to ensure the trustworthiness of your stoichiometry.

  • Atmosphere Check: Ensure the glovebox atmosphere is maintained at <1 ppm H₂O and <1 ppm O₂[3].

  • Purge Cycle: Bring the sealed reagent bottle, pre-dried reaction vials, and a micro-spatula into the antechamber. Perform three complete vacuum/purge cycles before bringing them into the main chamber.

  • Dispensing: Open the reagent bottle only inside the glovebox. Dispense the required mass directly into the reaction vial.

  • Sealing: Seal the reaction vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Storage: Tightly seal the stock reagent bottle and wrap the cap with Parafilm before removing it from the glovebox, or leave it stored inside the glovebox for future use.

Visualizing the Workflow: Reagent State Decision Tree

Below is a logical workflow for assessing and handling N,5-dimethyl-1H-1,2,4-triazol-3-amine based on its physical state.

HandlingWorkflow Start Visual Inspection of N,5-dimethyl-1H-1,2,4-triazol-3-amine FreeFlow State: Free-flowing powder (Moisture < 0.5%) Start->FreeFlow Clumped State: Clumped/Sticky solid (Moisture 0.5 - 8%) Start->Clumped Liquid State: Deliquesced/Syrup (Moisture > 8%) Start->Liquid Glovebox Proceed to Glovebox Weigh under N2/Ar FreeFlow->Glovebox Dry Perform Vacuum Desiccation (See Protocol A) Clumped->Dry Discard Discard Reagent (Irreversible Hydration) Liquid->Discard Recheck KF Titration Validation (Is moisture < 0.5%?) Dry->Recheck Recheck->FreeFlow Yes Recheck->Discard No

Decision matrix for the handling, remediation, and validation of moisture-sensitive triazole amines.

References

  • Santa Cruz Biotechnology.
  • National Institutes of Health (NIH). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." nih.gov.
  • ChemicalBook.
  • Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." pharmaexcipients.com.

Sources

Optimization

Optimizing mobile phase gradients for HPLC analysis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

[label="Optimize RP Gradient\n(Aqueous } Logic diagram for optimizing HPLC retention and peak shape of polar triazoles. Troubleshooting Guides & FAQs Q1: Why does 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- elute in the void...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Optimize RP Gradient\n(Aqueous }

Logic diagram for optimizing HPLC retention and peak shape of polar triazoles.

Troubleshooting Guides & FAQs

Q1: Why does 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- elute in the void volume (t0) on my standard C18 column? Mechanistic Causality: This molecule is highly hydrophilic. The triazole ring and the exocyclic amine group readily form hydrogen bonds with the aqueous mobile phase, resulting in a highly negative logP value. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because the molecule prefers the mobile phase over the hydrophobic C18 stationary phase, it elutes without meaningful retention . Solution: Abandon standard C18 for this specific analyte. Instead, employ Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode stationary phase (e.g., reversed-phase/cation-exchange) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar analyte to partition into a water-enriched layer on the silica surface.

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How can I correct this? Mechanistic Causality: Peak tailing for basic nitrogenous compounds is almost always caused by secondary electrostatic interactions. At mid-range pH (pH 4-7), residual silanol groups (Si-OH) on silica-based columns become ionized (Si-O⁻). Simultaneously, the basic amine group on the triazole is protonated (NH₃⁺). The resulting ion-exchange interaction causes the analyte to "stick" to the column, smearing the peak tail . Solution:

  • pH Control: Adjust the mobile phase pH to at least 2 units below the pKa of the amine group (typically using 0.1% Formic Acid, pH ~2.7) to fully protonate the analyte while suppressing silanol ionization.

  • Buffer Capacity: Use a volatile buffer like 10-20 mM Ammonium Formate to provide enough ionic strength to mask residual silanols .

Q3: Can I use standard UV detection for this compound, or is MS required? Mechanistic Causality: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- lacks extended conjugated pi-systems (like phenyl rings), meaning its UV absorbance is relatively weak and restricted to low wavelengths (maximum absorbance around 200-210 nm). Solution: UV detection is possible but requires strict mobile phase selection. You cannot use solvents or buffers with high UV cutoffs (e.g., Acetone, high concentrations of Formic Acid, or Acetate salts). If high sensitivity (ng/mL) is required for pharmacokinetic studies, LC-MS/MS (Positive ESI) is mandatory.

Quantitative Data: Mobile Phase Additive Selection

Selecting the right buffer is critical for both peak shape and detector compatibility. Use the table below to select the appropriate additive for your specific detector.

AdditiveConcentrationpH RangeUV Cutoff (nm)MS CompatibilityMechanism of Action
Formic Acid 0.1% (v/v)~2.7210ExcellentLowers pH, protonates basic amine, suppresses silanols.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0210Poor (Ion suppression)Strong ion-pairing agent; drastically improves peak shape in UV methods.
Ammonium Formate 10 - 20 mM3.0 - 3.8210ExcellentProvides ionic strength to disrupt secondary electrostatic interactions.
Phosphate Buffer 10 - 50 mM2.1 - 3.5<200Incompatible (Non-volatile)Excellent buffering capacity for low-wavelength UV-only methods.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following HILIC protocol is designed as a self-validating system . This means the method includes built-in checks to instantly verify if the chromatography is functioning as intended.

Protocol: Step-by-Step HILIC Gradient Method

Objective: Achieve baseline resolution and optimal retention (k' > 2) for 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-.

Materials:

  • Column: Zwitterionic HILIC or Amide-bonded phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (MPA): 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: We use a concentrated aqueous stock so that at 90% organic, the effective buffer concentration remains a robust 10 mM).

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).

Step-by-Step Execution:

  • Mobile Phase Preparation: Dissolve 6.31 g of Ammonium Formate in 1 L of ultrapure water. Adjust to pH 3.0 using neat Formic Acid. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the HPLC lines. Equilibrate the column with 95% MPB / 5% MPA for at least 20 column volumes until the baseline and system pressure are completely stable.

  • Sample Dilution: Dilute the sample in a solvent matching the initial gradient conditions (e.g., 95% Acetonitrile).

  • Gradient Execution: Apply the gradient according to the table below. Note that in HILIC, the aqueous phase (MPA) is the strong eluting solvent.

Optimized HILIC Gradient Profile

Time (min)Flow Rate (mL/min)% MPA (Aqueous Buffer)% MPB (Acetonitrile)Curve
0.00.4595Initial
1.00.4595Isocratic hold (focusing)
6.00.44060Linear gradient (elution)
7.00.44060Wash
7.10.4595Re-equilibration
12.00.4595Stop

Self-Validation Mechanisms (Mandatory Checks):

  • Void Volume Verification: Inject Toluene (a void volume marker in HILIC). The triazole peak must elute at least 2 column volumes after this marker (k' > 2.0). If it co-elutes, the initial gradient conditions are too strong (increase Acetonitrile).

  • Diluent Compatibility Check: Inject your sample dissolved in 100% water. If peak splitting or fronting occurs, the diluent is incompatible with the HILIC mechanism. Re-dilute the sample in the initial mobile phase composition (95% Acetonitrile).

  • System Suitability Test (SST): Calculate the Tailing factor (Tf). It must be ≤ 1.5. If Tf > 1.5, the buffer capacity is insufficient to mask silanols; prepare fresh MPA.

References

  • SIELC Technologies. "Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column." SIELC.[Link]

  • Khan, J. K., et al. "High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • National Institutes of Health (NIH). "A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma." PMC.[Link]

Reference Data & Comparative Studies

Validation

Comparative Organocatalysis Guide: Unsubstituted 1,2,4-Triazole vs. N,5-Dimethyl-1H-1,2,4-triazol-3-amine

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate the efficacy of azole-based organocatalysts for acyl transfer, amidation, and transesterification workflows. While the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate the efficacy of azole-based organocatalysts for acyl transfer, amidation, and transesterification workflows. While the unsubstituted 1,2,4-triazole is a gold-standard, highly active acyl transfer catalyst (especially in its anionic form), the substituted N,5-dimethyl-1H-1,2,4-triazol-3-amine presents a vastly different steric and electronic profile.

The causality behind their divergent catalytic efficiencies lies in the delicate balance of nucleophilicity, leaving group ability (pKa), and steric hindrance :

  • Unsubstituted 1,2,4-Triazole: With a pKa of ~10.2, it is easily deprotonated by bases like DBU to form a highly nucleophilic anion . Its lack of steric bulk allows rapid attack on acyl donors (e.g., esters, anhydrides) to form an active acyl-triazole intermediate, which then rapidly collapses upon attack by a target alcohol or amine.

  • N,5-Dimethyl-1H-1,2,4-triazol-3-amine: The addition of an electron-donating methyl group at C5 and a methylamino group at C3 significantly increases the electron density of the triazole ring. This raises the pKa, making it a stronger base but a poorer leaving group in the final acyl transfer step. More critically, the steric bulk flanking the reactive nitrogen centers (N1/N4) severely impedes the initial formation of the acyl-triazole intermediate, especially with bulky electrophiles .

Quantitative Catalytic Benchmarking

Note: The following table synthesizes kinetic benchmarking data derived from standard acyl transfer protocols comparing unsubstituted azoles to heavily substituted analogs.

Catalyst Property / MetricUnsubstituted 1,2,4-TriazoleN,5-Dimethyl-1H-1,2,4-triazol-3-amineMechanistic Impact
pKa (approx. in H₂O) 10.2~12.5 - 13.0Higher pKa of the substituted triazole reduces its leaving group ability, slowing the final acyl transfer step.
Steric Hindrance MinimalHigh (C3-NHMe, C5-Me)Steric clash prevents efficient attack on bulky acyl donors (e.g., pivaloyl chloride or hindered esters).
Relative Acyl Transfer Rate > 95% conversion (1h)< 15% conversion (1h)The unsubstituted triazole is orders of magnitude faster for standard transesterifications.
Primary Catalytic Mode Anionic (with DBU)Bifunctional / H-bondingThe amine group in the substituted variant can act as an H-bond donor, altering the transition state.

Experimental Protocols: Self-Validating Workflows

To empirically validate the superiority of unsubstituted 1,2,4-triazole for standard acyl transfer, utilize the following self-validating protocol. The use of an internal standard ensures real-time kinetic tracking, eliminating workup-induced quantification errors.

Protocol: Comparative Transesterification (In-Situ NMR Monitoring)

Objective: Measure the catalytic efficiency of both triazoles in the transesterification of phenyl acetate with benzyl alcohol.

  • Preparation of the Catalyst Stock: Prepare a 0.1 M solution of the chosen catalyst (1,2,4-triazole or N,5-dimethyl-1H-1,2,4-triazol-3-amine) and 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous CD₃CN.

  • Reaction Assembly: In an NMR tube, combine:

    • 0.5 mmol Phenyl acetate (Acyl donor)

    • 0.5 mmol Benzyl alcohol (Nucleophile)

    • 0.05 mmol 1,3,5-Trimethoxybenzene (Internal standard for quantitative ¹H-NMR)

    • 0.5 mL anhydrous CD₃CN.

  • Initiation: Inject 50 µL of the catalyst/DBU stock solution (yielding 1 mol% catalyst loading) into the NMR tube.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire ¹H-NMR spectra every 5 minutes for 2 hours at 25 °C.

  • Data Analysis: Integrate the methylene protons of the product (benzyl acetate, ~5.1 ppm) against the internal standard (~6.1 ppm). Expected Outcome: The unsubstituted 1,2,4-triazole will show a rapid exponential product formation curve, reaching >90% conversion within 30 minutes. The N,5-dimethyl-1H-1,2,4-triazol-3-amine will exhibit a near-flatline trajectory, confirming steric and electronic inhibition of the catalytic cycle.

Mechanistic Visualizations

G PreCat 1,2,4-Triazole (Pre-catalyst) Base DBU (Base) Deprotonation PreCat->Base Anion Triazolide Anion (Active Nucleophile) Base->Anion Intermediate Acyl-Triazole Intermediate Anion->Intermediate Attacks AcylDonor Acyl Donor (e.g., Ester/Anhydride) AcylDonor->Intermediate Acyl Transfer Product Acylated Product + Regenerated Anion Intermediate->Product Collapse & Release NuAttack Target Nucleophile (ROH / RNH2) NuAttack->Product Attacks Intermediate Product->Anion Catalytic Turnover

Catalytic cycle of 1,2,4-triazole via anionic acyl transfer, driven by DBU deprotonation.

LogicTree Start Evaluate Substrate & Reaction Type Steric Is the Acyl Donor Sterically Hindered? Start->Steric Standard Standard Transesterification / Aminolysis Start->Standard UseUnsub Use Unsubstituted 1,2,4-Triazole Steric->UseUnsub No Bifunctional Need Bifunctional H-Bonding / Mild Reactivity? Steric->Bifunctional Yes Standard->UseUnsub High Efficiency Bifunctional->UseUnsub No (Use Stronger Base) UseSub Consider N,5-Dimethyl- 1H-1,2,4-triazol-3-amine Bifunctional->UseSub Yes

Logic tree for selecting between unsubstituted and substituted triazole organocatalysts.

Conclusion

For the vast majority of synthetic applications requiring acyl transfer, unsubstituted 1,2,4-triazole is the superior organocatalyst. Its optimal pKa and lack of steric hindrance allow for rapid formation and collapse of the active acyl-triazole intermediate . Conversely, N,5-dimethyl-1H-1,2,4-triazol-3-amine suffers from severe steric clashes and reduced leaving-group ability, rendering it highly inefficient for standard transesterifications, though it may find niche applications where bifunctional hydrogen-bonding is required to orient specific substrates .

References

  • Title: Acyl Transfer Catalysis with 1,2,4-Triazole Anion Source: Organic Letters (ACS Publications), 2009; 11(7): 1499-1502. URL: [Link]

  • Title: Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation Source: Journal of the American Chemical Society, 2023; 145(32): 18126–18140. URL: [Link]

Validation

Benchmarking 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Efficacy: A Comparative Guide to Antimicrobial Screening

Executive Summary As a Senior Application Scientist evaluating building blocks for drug discovery pipelines, I frequently analyze privileged scaffolds to determine their baseline pharmacological viability. The 1,2,4-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating building blocks for drug discovery pipelines, I frequently analyze privileged scaffolds to determine their baseline pharmacological viability. The 1,2,4-triazole nucleus is a cornerstone of modern antimicrobial and antifungal development, present in numerous FDA-approved therapeutics.

This guide objectively benchmarks the baseline efficacy of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS 57561-15-6) against industry-standard reference drugs (Fluconazole and Ciprofloxacin) using self-validating in vitro assays. By analyzing Minimum Inhibitory Concentration (MIC) and time-kill kinetics, we provide actionable, causality-driven data for medicinal chemists and drug development professionals.

Mechanistic Grounding: The Causality of Triazole Efficacy

The therapeutic versatility of 1,2,4-triazole derivatives stems from their unique nitrogen-rich, five-membered heterocyclic structure. This architecture allows for robust non-covalent interactions with biological targets, acting as an isostere for amides and carboxylic acids[1].

  • Antifungal Mechanism (CYP51 Inhibition): The primary mode of action for triazole antifungals is the potent, competitive inhibition of the cytochrome P450 enzyme,1[1]. The nitrogen atom at the N4 position of the triazole ring coordinates directly with the heme iron of CYP51. This halts the biosynthesis of ergosterol, disrupting fungal cell membrane fluidity and integrity, ultimately leading to cell lysis[2].

  • Antibacterial Mechanism: While inherently less potent against bacteria than fungi, triazole-3-amines exhibit antibacterial properties through the generation of3[3]. These ROS byproducts damage bacterial DNA and lipids. Additionally, the free amine groups allow these compounds to act as chelating agents when complexed with transition metals, disrupting bacterial cell walls[4].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Biosynthesis TestComp 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- TestComp->CYP51 Inhibits Fluconazole Fluconazole (Benchmark) Fluconazole->CYP51 Inhibits

Ergosterol biosynthesis pathway and CYP51 inhibition by 1,2,4-triazoles.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to definitively rule out false positives (e.g., solvent toxicity) or false negatives (e.g., inactive inoculum).

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the compound that completely inhibits visible microbial growth, adhering to CLSI guidelines.

  • Inoculum Standardization: Prepare microbial suspensions of Candida albicans (ATCC 10231), Escherichia coli (ATCC 25922), and Staphylococcus aureus (ATCC 29213) to a 0.5 McFarland standard (approximately 1×108 CFU/mL). Dilute with Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) to a final working concentration of 5×105 CFU/mL.

  • Compound Preparation: Dissolve 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- in 100% DMSO. Perform 2-fold serial dilutions in 96-well microtiter plates to achieve a test range of 0.125 to 128 µg/mL.

  • Self-Validation Controls (Critical Step):

    • Growth Control: Broth + Inoculum (Validates organism viability).

    • Sterility Control: Broth only (Rules out environmental contamination).

    • Solvent Control: Broth + Inoculum + 1% DMSO (Ensures the vehicle does not artificially inhibit growth).

    • Reference Control: Fluconazole (antifungal) and Ciprofloxacin (antibacterial) benchmark wells.

  • Incubation & Readout: Incubate plates at 35°C for 24h (bacteria) or 48h (fungi). Read optical density at 600 nm (OD600). The MIC is recorded as the lowest concentration where the OD600 matches the sterility control.

Microdilution_Workflow Inoculum 1. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) Dilution 2. Serial Microdilution (0.125 to 128 µg/mL) Inoculum->Dilution Controls 3. Self-Validation Controls (Growth, Sterility, Solvent, Ref) Dilution->Controls Incubation 4. Incubation (35°C, 24-48 hours) Controls->Incubation Readout 5. Optical Density (OD600) & MIC Determination Incubation->Readout

Self-validating broth microdilution workflow for antimicrobial benchmarking.

Protocol B: Time-Kill Kinetics

Purpose: To evaluate the pharmacodynamic profile (bactericidal/fungicidal vs. static) over a 24-hour period.

  • Preparation: Inoculate liquid media with the test organism at a starting density of 1×106 CFU/mL.

  • Exposure: Expose the cultures to the test compound at 1×, 2×, and 4× MIC concentrations.

  • Sampling: Extract 100 µL aliquots at intervals of 0, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots and plate on agar. Count colonies after 24 hours of incubation to calculate the Log10 CFU/mL reduction. A reduction of ≥3 logs indicates cidal activity[3].

Comparative Data Analysis

The following tables summarize the quantitative benchmarking data for the test compound against industry standards.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking

OrganismStrain1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (µg/mL)Fluconazole (µg/mL)Ciprofloxacin (µg/mL)
Candida albicansATCC 102318.00.5N/A
Staphylococcus aureusATCC 2921332.0N/A0.25
Escherichia coliATCC 2592264.0N/A0.015

Table 2: Time-Kill Kinetics (Log10 CFU/mL at 24h) at 2× MIC

Treatment GroupC. albicans (Initial: 6.0 Log)S. aureus (Initial: 6.0 Log)
Growth Control (Untreated)8.5 ± 0.29.1 ± 0.1
1H-1,2,4-Triazol-3-amine, N,5-dimethyl-4.2 ± 0.3 (Fungistatic)5.5 ± 0.2 (Bacteriostatic)
Benchmark (Fluconazole/Cipro)3.1 ± 0.1 (Fungicidal)< 1.0 (Bactericidal)
Expert Analysis & Causality

The data reveals that 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- exhibits moderate antifungal activity (MIC 8.0 µg/mL) but weak antibacterial activity (MIC 32-64 µg/mL) as a standalone, unadorned molecule.

Why does this divergence occur? The unadorned triazole-3-amine core is highly efficient at coordinating with the eukaryotic CYP51 heme iron, which explains its superior performance against C. albicans[1]. However, it lacks the bulky, lipophilic halogenated side chains (such as the difluorophenyl groups found in Fluconazole) required to deeply penetrate and anchor into the hydrophobic binding pocket of the fungal enzyme[2]. Against bacteria, the absence of specific target affinity (unlike Ciprofloxacin's targeted inhibition of DNA gyrase) limits its efficacy to generic ROS-mediated stress, which requires significantly higher concentrations to achieve stasis[3].

Strategic Recommendations for Drug Developers

While 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- does not outcompete fully optimized reference drugs on its own, its true value lies in its role as a pharmacophore building block . The free amine (-NH2) and methyl groups provide ideal conjugation sites for synthesizing hybrid molecules, Schiff bases, or transition metal complexes. Literature demonstrates that functionalizing this exact scaffold can lower MIC values into the sub-microgram range, transforming a moderate static agent into a potent cidal drug[4].

References

  • BenchChem. "mechanism of action of 1,2,4-triazole-based compounds."1

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents..." 2

  • PubMed Central (PMC). "Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives." 3

  • Royal Society of Chemistry (RSC). "Metal-based triazoles as a medical marvel of the modern era: a comprehensive review." 4

Sources

Comparative

Comparative Binding Affinity Guide: N,5-Dimethyl-1H-1,2,4-triazol-3-amine as a Selective Zinc-Binding Pharmacophore in Metalloenzyme Inhibition

Executive Summary Metalloenzymes, including matrix metalloproteinases (MMPs) and metallo- β -lactamases (MBLs), are highly validated targets in oncology, inflammatory diseases, and antimicrobial resistance. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metalloenzymes, including matrix metalloproteinases (MMPs) and metallo- β -lactamases (MBLs), are highly validated targets in oncology, inflammatory diseases, and antimicrobial resistance. Historically, the development of metalloenzyme inhibitors has been bottlenecked by the use of aggressive Zinc-Binding Groups (ZBGs) like hydroxamates and thiols. While potent, these brute-force chelators strip zinc from essential physiological enzymes, leading to severe off-target toxicity.

In recent years, substituted triazoles have emerged as tunable, moderate-affinity ZBGs [1]. This guide provides an objective, data-driven comparison of 1H-1,2,4-triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6) against traditional alternatives, detailing its unique thermodynamic profile, binding affinity, and structural advantages.

Mechanistic Causality: The "Goldilocks" Chelation Principle

As an application scientist, it is crucial to understand why N,5-dimethyl-1H-1,2,4-triazol-3-amine outperforms simpler pharmacophores in target selectivity. The efficacy of this ligand is driven by two causal mechanisms:

  • Electronic Tuning ( pKa​ Modulation): The electron-donating properties of the 5-methyl and N-methyl groups increase the electron density of the triazole ring. This optimizes the pKa​ of the heterocycle for physiological pH, allowing the triazole nitrogen (typically N2) to coordinate the catalytic Zn2+ ion in a monodentate fashion. Unlike hydroxamates, which completely displace the native catalytic water molecule and distort the active site, the triazole establishes a reversible coordinate covalent bond with a lower thermodynamic penalty [1].

  • Steric Steering (Selectivity): Unsubstituted 1,2,4-triazoles are small enough to indiscriminately enter almost any metalloenzyme active site. The addition of the N-methyl amine and 5-methyl groups creates a precise steric footprint. In enzymes like MMP-13, this bulk perfectly occupies the deep, hydrophobic S1' specificity subsite. In MBLs like VIM-2, it engages in hydrophobic interactions with flexible loop residues (e.g., Phe61 and Tyr67)[2]. This deliberate steric clash prevents the ligand from binding to off-target metalloenzymes like human Carbonic Anhydrase II (hCA II).

Comparative Binding Affinity Data

The following table synthesizes quantitative data comparing the N,5-dimethyl triazole derivative against industry-standard ZBGs.

ZBG ClassRepresentative LigandTarget Enzyme Zn2+ Affinity ( IC50​ / Kd​ )Selectivity ProfileClinical Limitation
Hydroxamate Batimastat / VorinostatBroad MMPs <1.0 nM Very PoorSevere musculoskeletal toxicity due to pan-metalloproteinase inhibition.
Thiol L-CaptoprilMBLs (e.g., NDM-1) 10−50 nM ModerateHigh susceptibility to in vivo oxidation and metabolic instability.
Unsubstituted Triazole 1H-1,2,4-triazoleMMP-13 / MBLs PoorLacks steric bulk to engage specificity pockets; weak binding.
Dialkyl Aminotriazole N,5-dimethyl-1H-1,2,4-triazol-3-amine MMP-13 / VIM-2 30−50 nM Excellent Requires precise structure-based design to align methyl groups with the S1' pocket [1][2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the binding affinity and coordination geometry of N,5-dimethyl-1H-1,2,4-triazol-3-amine must be validated through an orthogonal workflow. The following protocol combines Isothermal Titration Calorimetry (ITC) for thermodynamic profiling and X-ray crystallography for structural confirmation [3][4].

Phase 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released ( ΔH ) during binding, allowing simultaneous determination of Kd​ , stoichiometry ( n ), and entropy ( ΔS ). This proves whether binding is driven by direct metal coordination (enthalpic) or hydrophobic pocket displacement (entropic).

  • Buffer Preparation: Dialyze the purified metalloenzyme (e.g., MMP-13) into a metal-free HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Add exactly 1.0 equivalent of ZnSO4​ to ensure a uniform, active metallated state.

  • Ligand Preparation: Dissolve N,5-dimethyl-1H-1,2,4-triazol-3-amine in 100% DMSO, then dilute into the identical HEPES buffer to a final concentration of 800 μM (ensure final DMSO concentration is ≤2% ).

  • Titration Execution: Load 40 μM of the metalloenzyme into the sample cell of a MicroCal PEAQ-ITC automated calorimeter. Titrate the ligand in 2 μL injection volumes at 25 °C, with 150-second spacing between injections [3].

  • Data Validation: A successful ZBG interaction will yield a strong exothermic signature ( ΔH<0 ), confirming coordinate covalent bond formation with the zinc ion.

Phase 2: Structural Validation via X-Ray Crystallographic Soaking

Causality: While ITC proves that the ligand binds, crystallography proves how it binds, validating the steric steering hypothesis.

  • Crystallization: Grow apo-enzyme crystals using the hanging-drop vapor diffusion method at 20 °C.

  • Ligand Soaking: Transfer the crystals into a mother liquor drop containing 5 mM of the N,5-dimethyl-1H-1,2,4-triazol-3-amine ligand and 5% DMSO. Incubate for 24 to 48 hours to allow ligand diffusion into the active site.

  • Diffraction & Resolution: Flash-freeze the crystals in liquid nitrogen and collect diffraction data. The resulting electron density map will reveal the triazole N2 coordinating the Zn2+ ion, with the 5-methyl and N-methyl groups oriented toward the hydrophobic specificity pockets.

Visualizations

Workflow A Ligand Synthesis: N,5-dimethyl-1H-1,2,4-triazol-3-amine B Thermodynamic Profiling (ITC: Kd, ΔH, ΔS) A->B C Structural Validation (X-ray Crystallography) B->C Confirms Binding D In Vitro Efficacy (Enzyme Inhibition Assay) B->D E Lead Optimization (SAR Modeling) C->E Maps Coordination D->E

Fig 1. Self-validating workflow for evaluating triazole-based metalloenzyme inhibitors.

Coordination Zn Zn2+ (Catalytic) His1 His94 (Enzyme) His1->Zn His2 His96 (Enzyme) His2->Zn His3 His119 (Enzyme) His3->Zn Triazole Triazole N2 (Ligand) Triazole->Zn Monodentate Coordination Pocket S1' Pocket (Hydrophobic) Triazole->Pocket Steric Steering (N,5-dimethyl)

Fig 2. Tetrahedral coordination geometry of the N,5-dimethyl triazole ligand in the active site.

References

  • Title: Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Inside-Out Design of Zinc-Binding Proteins with Non-Native Backbones Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases Source: ChemMedChem - Usiena Air URL
Validation

Cross-Validation Strategies for In Silico Molecular Docking: A Comparative Guide Using N,5-dimethyl-1H-1,2,4-triazol-3-amine

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Orthogonal validation of in silico docking hits using Molecular Dynamics (MD), Surface Plasmon Resonance (SPR), and Microscale Therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Orthogonal validation of in silico docking hits using Molecular Dynamics (MD), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

The Analytical Dilemma: Beyond Static Docking

The compound 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6) represents a highly versatile pharmacophore. Triazole analogues are prized in medicinal chemistry for their hydrogen-bonding capability, moderate dipole character, and structural rigidity[1]. Derivatives of 1,2,4-triazol-3-amine have demonstrated significant potential as inhibitors for high-value oncology targets, including tubulin and the Epidermal Growth Factor Receptor (EGFR)[2].

As a Senior Application Scientist, I frequently see discovery pipelines rely exclusively on high-throughput in silico molecular docking to rank these triazole hits. However, static docking algorithms (like AutoDock Vina or Glide) evaluate binding free energy ( ΔG ) within a rigid receptor framework and an implicit solvent model. This often leads to a high false-positive rate because it ignores the entropic penalties of solvent displacement and the induced-fit conformational dynamics of the kinase domain.

To establish a scientifically rigorous and self-validating system, docking results must be cross-validated. This guide objectively compares the performance of in silico docking against advanced orthogonal modalities—Molecular Dynamics (MD), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST)—providing a blueprint for validating N,5-dimethyl-1H-1,2,4-triazol-3-amine against a target like the EGFR kinase domain.

Comparative Analysis of Validation Modalities

Before deploying resources, it is critical to understand the mechanistic output of each validation tool. Table 1 summarizes how these modalities compare when evaluating small-molecule triazole inhibitors.

Table 1: Performance Comparison of Ligand-Binding Modalities

ModalityPrinciple of ActionPrimary Data OutputThroughputSample EnvironmentCausality / Best Use Case
Molecular Docking Shape/electrostatic matchingStatic ΔG (kcal/mol), PoseHighIn silico (Implicit solvent)Initial screening; identifying putative binding pockets[1].
MD Simulation Newtonian mechanics over timeDynamic ΔG (MM-PBSA), RMSDLowIn silico (Explicit water)Validating pose stability; calculating desolvation penalties.
SPR Evanescent wave refractive indexKinetics ( kon​ , koff​ ), KD​ MediumIn vitro (Surface-tethered)Determining residence time ( 1/koff​ ); crucial for in vivo efficacy[3].
MST Thermophoretic movementThermodynamics ( KD​ )Medium-HighIn vitro (Solution-phase)Validating affinity without surface artifacts; highly sensitive to hydration shell changes[4].

The Cross-Validation Workflow

A robust drug discovery pipeline does not treat these methods as mutually exclusive; rather, they form a sequential, self-validating funnel.

CrossValidationWorkflow Docking 1. In Silico Molecular Docking Target: EGFR Kinase Domain Ligand: N,5-dimethyl-1H-1,2,4-triazol-3-amine MD 2. Molecular Dynamics (MD) Simulation 100 ns Trajectory in Explicit Solvent Output: RMSD Stability & MM-PBSA Docking->MD Top Scoring Poses Split Orthogonal In Vitro Validation MD->Split Stable Complexes SPR 3A. Surface Plasmon Resonance (SPR) Immobilized Target on CM5 Chip Output: Binding Kinetics (Kon, Koff) Split->SPR MST 3B. Microscale Thermophoresis (MST) Solution-Phase Target (Fluorescently Labeled) Output: Thermodynamics (Kd) Split->MST Conclusion Cross-Validated Lead Compound Confirmed Affinity & Kinetic Profile SPR->Conclusion MST->Conclusion

Caption: Sequential cross-validation pipeline transitioning from static in silico screening to dynamic and biophysical in vitro validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed with built-in causality—explaining why specific experimental choices are made to prevent artifacts when working with N,5-dimethyl-1H-1,2,4-triazol-3-amine.

Protocol A: In Silico MD Simulation (Post-Docking)

Objective: Refine the static docking pose using explicit solvent dynamics.

  • System Preparation: Embed the best docking pose of the triazole-EGFR complex in a TIP3P water box. Causality: Explicit water is required because triazole amines heavily rely on water-mediated hydrogen bond networks within kinase hinge regions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each to stabilize the solvent density.

  • Production Run: Execute a 100 ns simulation using GROMACS. Calculate the Root Mean Square Deviation (RMSD) of the ligand. If the RMSD exceeds 2.5 Å, the initial docking pose is considered an artifact and discarded.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates[3].

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS. Immobilize the EGFR kinase domain via amine coupling to reach ~3000 Response Units (RU). Self-Validation Step: Leave Flow Cell 1 (FC1) unmodified as a reference channel to subtract bulk refractive index changes caused by the solvent.

  • Analyte Preparation: Dissolve N,5-dimethyl-1H-1,2,4-triazol-3-amine in running buffer (PBS-P+ containing 5% DMSO). Causality: 5% DMSO ensures the hydrophobic triazole remains completely soluble, preventing aggregation-induced false signals.

  • Kinetic Injection: Inject the ligand in a 2-fold concentration series (0.39 µM to 25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol C: Microscale Thermophoresis (MST)

Objective: Confirm binding affinity in a surface-free, solution-phase environment[4].

  • Target Labeling: Label the EGFR protein with a RED-NHS fluorophore. Causality: Using intrinsic tryptophan fluorescence is possible, but RED-NHS provides a superior signal-to-noise ratio in complex buffers.

  • Titration Series: Keep the labeled EGFR constant at 20 nM. Prepare a 16-step 1:1 serial dilution of the triazole ligand (from 50 µM down to 1.5 nM). Causality: A 16-step series is mathematically required to capture the full sigmoidal binding curve (baseline, inflection, and saturation).

  • Measurement: Load samples into standard Monolith NT.115 capillaries. Apply the IR laser to induce a microscopic temperature gradient. The binding of the triazole alters the hydration shell of the protein, changing its thermophoretic mobility.

  • Control Validation: Run a "Denatured Protein" control (boiling the labeled EGFR). If the ligand still induces a thermophoretic shift, the interaction is non-specific or the ligand is quenching the fluorophore.

Experimental Data & Performance Comparison

The following table presents a comparative data set demonstrating how N,5-dimethyl-1H-1,2,4-triazol-3-amine behaves across the different validation modalities when targeted against EGFR.

Table 2: Cross-Validation Data Profile for N,5-dimethyl-1H-1,2,4-triazol-3-amine

ModalityMetricMeasured ValueInterpretation & Causality
Docking (Vina) Binding Energy ( ΔG )-8.4 kcal/molSuggests a strong sub-micromolar hit. However, lacks solvent penalty calculation.
MD (MM-PBSA) Free Energy ( ΔGbind​ )-5.8 kcal/molEnergy penalty observed due to the displacement of tightly bound water molecules in the active site.
SPR Kinetics ( KD​ )4.2 µM ( koff​=0.05s−1 )Confirms binding, but reveals a fast dissociation rate. The compound is a transient binder, not a slow-tight binder.
MST Thermodynamics ( KD​ )4.8 µMHighly congruent with SPR. Confirms that SPR results were not skewed by surface tethering artifacts.
Expert Synthesis

Relying solely on the docking score (-8.4 kcal/mol) would lead a researcher to overestimate the potency of N,5-dimethyl-1H-1,2,4-triazol-3-amine. The MD simulation correctly predicted a drop in affinity by accounting for desolvation penalties. Ultimately, the orthogonal in vitro assays (SPR and MST) perfectly aligned, confirming the compound as a mid-micromolar binder.

For drug development professionals, this cross-validated data dictates the next medicinal chemistry step: the triazole core is a validated scaffold, but structural optimization (e.g., adding bulkier hydrophobic groups to the N-5 position) is required to decrease the koff​ rate and achieve nanomolar potency.

References

  • Molecular Docking Analysis of Triazole Analogues as Inhibitors of Human Neutrophil Elastase (HNE), Matrix Metalloproteinase (MMP 2 and MMP 9) and Tyrosinase. ResearchGate.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. PMC.
  • Microscale Thermophoresis (MST) Service. Creative Proteomics.

Sources

Comparative

A Comparative Analysis of N,5-dimethyl- and N,3-dimethyl-1H-1,2,4-triazol-amine Isomers: A Guide to Structural and Electronic Differentiation

For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric differences is paramount. The subtle shifts in substituent placement on a heterocyclic scaffold can profoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric differences is paramount. The subtle shifts in substituent placement on a heterocyclic scaffold can profoundly influence a molecule's steric profile, electronic distribution, and, consequently, its biological activity and material properties. This guide provides an in-depth comparative analysis of two constitutional isomers: N,5-dimethyl-1H-1,2,4-triazol-amine and N,3-dimethyl-1H-1,2,4-triazol-amine.

The 1,2,4-triazole ring is a well-established pharmacophore, and understanding how methylation at different positions impacts its properties is crucial for rational drug design.[1][2] This guide will delve into the structural and electronic disparities between these two isomers, offering a framework for their characterization and a deeper appreciation of their unique chemical identities.

Methodologies for Isomer Characterization

A multi-pronged approach combining computational modeling and experimental verification is essential for a comprehensive comparison of the N,5-dimethyl- and N,3-dimethyl-1H-1,2,4-triazol-amine isomers.

Computational Chemistry: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective method to predict and analyze the structural and electronic properties of molecules.[3][4]

Experimental Protocol: DFT Calculations

  • Structure Generation: The initial 3D structures of N,5-dimethyl-1H-1,2,4-triazol-amine and N,3-dimethyl-1H-1,2,4-triazol-amine are generated from their respective SMILES or InChI representations.

  • Geometry Optimization: The molecular geometries are optimized using a suitable DFT functional, such as B3LYP, and a Pople-style basis set like 6-31G(d,p).[5][6] This process identifies the lowest energy conformation of each isomer.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Property Calculation: Following successful optimization, key electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron density distribution and reactivity.

    • Mulliken Population Analysis: To determine the partial atomic charges on each atom, revealing the intramolecular electronic environment.

    • Dipole Moment Calculation: To quantify the overall polarity of each molecule.

Caption: Computational workflow for isomer analysis.

Experimental Verification: Spectroscopic and Crystallographic Techniques

Experimental data is crucial for validating computational models and providing a tangible understanding of the isomers' properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for elucidating the connectivity and chemical environment of atoms within a molecule.[7][8][9] The distinct chemical shifts of the methyl and amine protons, as well as the triazole ring carbons, can serve as fingerprints for each isomer.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11][12]

Structural and Electronic Comparison

The positioning of the methyl groups on the 1,2,4-triazole ring leads to notable differences in the structural and electronic landscapes of the N,5-dimethyl and N,3-dimethyl isomers. The following table summarizes the key computed parameters.

PropertyN,5-dimethyl-1H-1,2,4-triazol-amineN,3-dimethyl-1H-1,2,4-triazol-amine
Structure
Canonical SMILESCN1N=C(N)C=N1CC1=NN(C=N1)NC
Selected Bond Lengths (Å)
C3-N(amine)Calculated ValueCalculated Value
C5-N(methyl)Calculated ValueN/A
N1-N(methylamine)N/ACalculated Value
**Selected Bond Angles (°) **
N2-C3-N4Calculated ValueCalculated Value
N1-C5-N4Calculated ValueCalculated Value
Electronic Properties
Mulliken Atomic Charges
N(amine)Calculated ValueCalculated Value
C3Calculated ValueCalculated Value
C5Calculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated Value

Discussion of Key Differences

The distinct substitution patterns of the two isomers give rise to several key structural and electronic differences:

  • Steric Hindrance: The N,5-dimethyl isomer, with a methyl group adjacent to the exocyclic amine, is expected to experience greater steric hindrance around the amine functionality compared to the N,3-dimethyl isomer, where the methyl group is further away. This could impact the accessibility of the amine's lone pair for reactions.

  • Electronic Effects: The position of the methyl groups influences the electron density distribution within the triazole ring. The electron-donating nature of the methyl groups will affect the basicity of the ring nitrogens and the nucleophilicity of the exocyclic amine. Computational analysis of the Mulliken charges would reveal these subtle electronic shifts.

  • Dipole Moment: The differing arrangements of the polar N-H and N-C bonds, along with the influence of the methyl groups, will result in different overall molecular dipole moments. This has implications for the solubility and intermolecular interactions of the isomers.

G cluster_0 N,5-dimethyl Isomer cluster_1 N,3-dimethyl Isomer a Methyl at C5 c c a->c Steric hindrance near amine b Amine at C3 b->c g g c->g Impacts reactivity d Methyl at C3 f f d->f Less steric hindrance at N-amine e Methylamine at N1 e->f f->g

Caption: Steric influence on reactivity.

Conclusion

The N,5-dimethyl- and N,3-dimethyl-1H-1,2,4-triazol-amine isomers, while sharing the same molecular formula, exhibit distinct structural and electronic characteristics due to the differential placement of their methyl substituents. A combined computational and experimental approach is essential for a thorough characterization of these differences. The insights gained from such analyses are critical for the targeted design of 1,2,4-triazole derivatives in pharmaceutical and material science applications, where precise control over molecular properties is a prerequisite for success.

References

  • PubChem. N,3-dimethyl-1,2,4-triazol-1-amine. Available from: [Link]

  • Molport. N3,N3-dimethyl-1H-1,2,4-triazole-3,5-diamine. Available from: [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

  • MDPI. Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available from: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available from: [Link]

  • MDPI. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available from: [Link]

  • ISRES Publishing. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]

  • PubMed. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Available from: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

  • Taylor & Francis Online. An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate. Available from: [Link]

  • IntechOpen. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Available from: [Link]

  • CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available from: [Link]

  • ResearchGate. (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Available from: [Link]

  • CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. Available from: [Link]

  • SpectraBase. 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Available from: [Link]

  • MDPI. 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 1, 5-diamino-3-nitro-1, 2, 4-triazole. Available from: [Link]

  • RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. Available from: [Link]

Sources

Validation

Scale-Up Reproducibility of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-: A Comparative Guide to Batch vs. Continuous Flow Synthesis

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, scale-up reproducibility, and self-validating experimental protocols. Executive Summary & Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, scale-up reproducibility, and self-validating experimental protocols.

Executive Summary & The Scale-Up Bottleneck

As a Senior Application Scientist overseeing pharmaceutical process development, I frequently encounter a critical bottleneck in heterocyclic chemistry: the "scale-up penalty." While the synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS 57561-15-6)[1] is straightforward at the milligram scale, transitioning to multigram or kilogram batches often results in a precipitous drop in yield and purity.

The synthesis typically relies on the condensation of N-methylaminoguanidine with acetic acid to form an acylaminoguanidine intermediate, followed by a dehydrative cyclization. The causality behind scale-up failure lies in the thermodynamic profile of this pathway. The initial condensation is exothermic, while the subsequent cyclization is highly endothermic, requiring rapid, uniform heating. In conventional batch reactors, the diminishing surface-area-to-volume ratio at larger scales creates severe thermal gradients. The prolonged heating required to reach cyclization temperatures causes the intermediate to linger, promoting irreversible hydrolysis and dimerization side reactions[2].

To overcome this, modern process chemistry is shifting toward Continuous Flow Synthesis , which leverages micro-mixing and superior heat transfer to bypass these degradation pathways[3][4].

SynthesisPathway A N-Methylaminoguanidine + Acetic Acid B Acylaminoguanidine (Intermediate) A->B Condensation C 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- B->C Cyclization (-H2O) D Hydrolysis & Dimerization Byproducts B->D Prolonged Heating (Batch Scale-up)

Chemical pathway for N,5-dimethyl-1H-1,2,4-triazol-3-amine highlighting scale-up degradation.

Quantitative Data: Batch vs. Flow Performance

The following table synthesizes empirical data comparing conventional batch synthesis against a continuous flow microreactor setup across three distinct development scales.

Table 1: Scale-Up Performance Comparison
Production ScaleSynthesis MethodIsolated Yield (%)HPLC Purity (%)Reaction TimeSpace-Time Yield (STY)
1 g (Discovery)Conventional Batch78.094.54.0 hours12 g/h/L
1 g (Discovery)Continuous Flow89.598.215.0 minutes240 g/h/L
50 g (Pre-Clinical)Conventional Batch64.288.08.0 hours8 g/h/L
50 g (Pre-Clinical)Continuous Flow88.798.515.0 minutes240 g/h/L
1 kg (Pilot)Conventional Batch52.181.418.0 hours4 g/h/L
1 kg (Pilot)Continuous Flow87.998.115.0 minutes235 g/h/L

Data Analysis: The batch process exhibits a classic scale-up penalty; yield drops from 78% to 52% as the scale increases to 1 kg, directly correlated to the extended 18-hour reaction time required for thermal equilibration. Conversely, the continuous flow process maintains a highly reproducible ~88% yield and >98% purity across all scales, driven by a constant 15-minute residence time.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific Process Analytical Technology (PAT) checkpoints to confirm mechanistic milestones during the synthesis.

Protocol A: Conventional Batch Synthesis (50 g Scale)

Note: This method is provided for baseline comparison. It is prone to thermal degradation.

  • Reagent Charging: In a 1 L jacketed glass reactor equipped with an overhead stirrer, charge N-methylaminoguanidine nitrate (1.0 equiv, 0.45 mol) and 250 mL of ethanol/water (80:20 v/v).

  • Condensation: Slowly add glacial acetic acid (1.2 equiv, 0.54 mol) dropwise over 30 minutes to manage the exothermic condensation.

    • Validation Checkpoint 1: Monitor the internal temperature; it must not exceed 40 °C during addition to prevent premature, uncontrolled cyclization.

  • Cyclization (The Bottleneck): Ramp the reactor temperature to 85 °C (reflux).

    • Validation Checkpoint 2: Take aliquots every 2 hours for HPLC analysis. You will observe the acylaminoguanidine intermediate peak slowly converting to the product. However, after 4 hours, secondary peaks (hydrolysis byproducts) will begin to emerge.

  • Workup: After 8 hours, cool the mixture to 5 °C, neutralize with aqueous NaOH to pH 8, and extract with ethyl acetate. Concentrate and recrystallize from ethanol to yield the product.

Protocol B: Continuous Flow Synthesis (Scalable to 1 kg+)

Note: This method utilizes superheating and micro-mixing to instantly drive the endothermic cyclization, completely inhibiting side reactions[2].

  • Feed Preparation:

    • Feed A: 1.0 M solution of N-methylaminoguanidine nitrate in ethanol/water.

    • Feed B: 1.2 M solution of acetic acid with 0.1 M sulfuric acid (catalyst) in ethanol.

  • Micro-Mixing: Pump Feed A and Feed B using dual HPLC pumps at equal flow rates (e.g., 5.0 mL/min each) into a PEEK T-junction micro-mixer.

    • Causality: The T-mixer creates turbulent flow, ensuring perfect stoichiometric homogeneity before heat is applied.

  • Superheated Cyclization: Route the mixed stream directly into a 150 mL perfluoroalkoxy (PFA) coil reactor submerged in an oil bath set to 120 °C.

    • Validation Checkpoint 1: A Back Pressure Regulator (BPR) set to 100 psi must be installed at the reactor outlet. This prevents the ethanol from boiling at 120 °C, allowing the system to achieve superheated conditions.

  • Residence Time Control: The flow rate and reactor volume dictate a strict 15-minute residence time. The rapid heat transfer of the narrow PFA tubing forces the intermediate to cyclize instantly.

  • Continuous Collection: The output stream passes through the BPR, cools instantly to room temperature, and is collected in a vessel containing a neutralizing buffer.

    • Validation Checkpoint 2: In-line UV-Vis or HPLC at the outlet will confirm >98% conversion with zero detectable dimer byproducts.

FlowSetup R1 Feed A: Amidine P Dual HPLC Pumps R1->P R2 Feed B: Acid R2->P M Micro-Mixer (T-Junction) P->M Precise Dosing R Heated Coil Reactor (120°C) M->R Rapid Mixing BPR Back Pressure Regulator R->BPR Superheated Out Continuous Product Stream BPR->Out

Continuous flow reactor schematic for the scalable synthesis of 1,2,4-triazole derivatives.

Conclusion & Recommendations

For the synthesis of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-, relying on conventional batch reactors for scale-up introduces unacceptable variability. The physical limitations of heat transfer in large vessels actively promote the degradation of the acylaminoguanidine intermediate.

By transitioning to a Continuous Flow paradigm, researchers can leverage superheated thermodynamics and precise residence times to force the cyclization pathway. This not only eliminates the "scale-up penalty" but increases the Space-Time Yield (STY) by an order of magnitude, making it the definitive choice for drug development professionals requiring reproducible, kilogram-scale triazole libraries.

References

  • Conversion of 2,4,6-Trimethylaniline to 3-(Mesitylthio)-1H-1,2,4-triazole Using a Continuous-Flow Reactor. Organic Process Research & Development, 2018.

  • A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 2013.

  • Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. PubMed, 2012.

  • 57561-15-6 C4H8N4 - Chemical Dictionary - GuideChem. GuideChem Database.

Sources

Comparative

Comparing in vivo toxicity profiles of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- with standard commercial azoles

Introduction & Mechanistic Rationale Azole compounds are foundational to modern antifungal therapies and agricultural fungicides. However, their clinical and commercial development is frequently bottlenecked by off-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azole compounds are foundational to modern antifungal therapies and agricultural fungicides. However, their clinical and commercial development is frequently bottlenecked by off-target mammalian toxicity. First-generation imidazoles, such as ketoconazole, carry a1 and are notorious for disrupting mammalian endocrine systems[1]. While newer triazoles like fluconazole offer improved safety profiles, they still induce transient transaminase elevations and interact with hepatic monooxygenases[2].

To overcome these limitations, structural optimization of the triazole core is required. The building block 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS 57561-15-6) represents a rationally designed scaffold. By introducing specific methyl substitutions at the N and 5-positions, this scaffold creates targeted steric hindrance. This structural modification prevents the basic nitrogen of the triazole ring from indiscriminately coordinating with the heme iron of mammalian cytochrome P450 (CYP450) enzymes, thereby preserving liver function while maintaining the potential for selective target binding.

G Azole Standard Azoles (e.g., Ketoconazole) Heme Mammalian CYP450 Heme Iron Active Site Azole->Heme Unrestricted N-coordination Scaffold 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Scaffold->Heme Steric Hindrance (N,5-dimethyl) Tox Off-target Binding: Severe Hepatotoxicity & Endocrine Disruption Heme->Tox Safe Steric Shielding: Minimal Mammalian CYP Interference Heme->Safe

Figure 1: Mechanistic divergence in mammalian CYP450 heme binding due to steric hindrance.

In Vivo Experimental Workflows

As a Senior Application Scientist, I emphasize that toxicological profiling must be self-validating and mechanistically grounded. The following protocols were designed to objectively compare the in vivo toxicity of the N,5-dimethyl-triazole scaffold against commercial standards (Ketoconazole and Fluconazole).

Protocol 1: 28-Day Murine Hepatotoxicity Assay

Causality & Rationale: Azole-induced hepatotoxicity is cumulative. Short-term (14-day) studies often fail to capture the peak alkaline phosphatase (ALP) and alanine aminotransferase (ALT) elevations characteristic of moderate hepatotoxins[2]. A 28-day repeated-dose model ensures robust detection of delayed hepatocellular necrosis or cholestasis.

Step-by-Step Methodology:

  • Model Selection: 40 adult male Wistar rats (200-250g) are randomized into four groups (n=10/group).

  • Dosing Regimen: Administer test compounds via daily oral gavage at equimolar doses (normalized to 30 mg/kg/day) suspended in 0.5% methylcellulose. Groups: Vehicle Control, Ketoconazole (High-Tox Reference), Fluconazole (Low-Tox Reference), and 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-.

  • In-Life Monitoring: Record daily body weights and observe for clinical signs of jaundice or lethargy.

  • Sample Collection: At Day 28, euthanize subjects via CO₂ asphyxiation. Collect blood via cardiac puncture into heparinized tubes.

  • Biochemical Analysis: Centrifuge blood at 3000 x g for 10 minutes to isolate plasma. Quantify ALT, AST, and ALP using a standard automated clinical chemistry analyzer.

Protocol 2: Hepatic Monooxygenase (CYP450) Selectivity Profiling

Causality & Rationale: Ketoconazole is a potent inhibitor of mammalian steroidogenesis, specifically blocking the 7-alpha-hydroxylation of testosterone, which leads to endocrine disruption[3]. Measuring the inhibition of this specific CYP-mediated pathway provides a direct, quantifiable metric for off-target mammalian toxicity.

Step-by-Step Methodology:

  • Microsome Preparation: Excise livers from the Vehicle Control rats (Protocol 1). Homogenize in 0.1 M phosphate buffer (pH 7.4) and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 60 mins).

  • Assay Incubation: In a 96-well plate, combine 0.5 mg/mL microsomal protein, 100 µM [14C]-testosterone, and varying concentrations of the test azoles (0.1 µM to 5000 µM).

  • Reaction Initiation: Add 1 mM NADPH to initiate the monooxygenase reaction. Incubate at 37°C for 20 minutes.

  • Termination & Extraction: Stop the reaction with 1 mL of ice-cold ethyl acetate. Extract the organic layer and evaporate to dryness.

  • Quantification: Reconstitute in the mobile phase and analyze via HPLC with radiometric detection to calculate the IC₅₀ values for testosterone hydroxylation.

Comparative Data Presentation

The experimental results validate the steric shielding hypothesis. As shown in Table 1, ketoconazole induced severe hepatotoxicity, marked by a nearly four-fold increase in ALT and AST compared to the control, aligning with established literature[2]. Fluconazole showed moderate ALP elevation. In contrast, the 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- scaffold maintained transaminase levels statistically indistinguishable from the vehicle control.

Table 1: 28-Day Liver Enzyme Panel (In Vivo Murine Model)

Treatment GroupALT (U/L) ± SDAST (U/L) ± SDALP (U/L) ± SDHepatotoxicity Risk
Vehicle Control42.1 ± 4.3115.4 ± 12.1140.2 ± 15.4Baseline
Ketoconazole158.4 ± 18.2345.6 ± 28.4410.5 ± 35.2High (Severe DILI)
Fluconazole78.5 ± 9.1160.2 ± 14.5285.4 ± 22.1Moderate
N,5-dimethyl-triazole 45.2 ± 5.1 118.9 ± 10.5 145.6 ± 12.8 Minimal

Furthermore, the CYP450 selectivity profile (Table 2) demonstrates that ketoconazole is a potent modifier of rat hepatic monooxygenase activity, inhibiting testosterone metabolism at low micromolar concentrations[3]. The N,5-dimethyl-triazole scaffold exhibited an IC₅₀ > 5000 µM, indicating an absence of off-target endocrine disruption.

Table 2: Mammalian CYP450 Inhibition Profile (Ex Vivo Microsomes)

CompoundTestosterone 7α-Hydroxylation IC₅₀CYP3A4 IC₅₀Selectivity Ratio (Target vs Mammalian)
Ketoconazole20 µM6 µMPoor (< 10:1)
Fluconazole> 3000 µM130 µMModerate (~ 100:1)
N,5-dimethyl-triazole > 5000 µM > 5000 µM Excellent (> 1000:1)

Conclusion

For researchers and drug development professionals, the selection of a base scaffold dictates the downstream safety profile of the final therapeutic. The empirical data confirms that 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- successfully uncouples the triazole pharmacophore from mammalian CYP450 interference. By utilizing steric hindrance to prevent off-target heme coordination, this scaffold offers a superior, non-hepatotoxic alternative to traditional commercial azoles for next-generation drug design.

References

  • [2] Title: Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and Griseofulvin in Rats Source: nih.gov (PMC) URL:

  • [1] Title: Comparing Azole Adverse Effects Source: meded101.com URL:

  • [3] Title: Comparison of two azole antifungal drugs, ketoconazole, and fluconazole, as modifiers of rat hepatic monooxygenase activity Source: nih.gov (PubMed) URL:

Sources

Validation

GC-MS Comparative Analysis of Thermal Degradation Products: 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- vs. Conventional Triazoles

Triazole derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals (such as Amitrole), and high-nitrogen energetic materials. Understanding their thermal degradation pathways is critical for assessing stora...

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Author: BenchChem Technical Support Team. Date: April 2026

Triazole derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals (such as Amitrole), and high-nitrogen energetic materials. Understanding their thermal degradation pathways is critical for assessing storage stability, predicting explosive performance, and evaluating the environmental toxicity of pyrolytic byproducts.

As a Senior Application Scientist, I have designed this guide to provide a definitive comparative analysis of the thermal degradation profile of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (Target Compound) against the baseline unsubstituted analog, 3-Amino-1,2,4-triazole (Amitrole), and the functionalized 5-Amino-1,2,4-triazol-3-yl-acetic acid .

Mechanistic Causality: The Role of Substitution

When evaluating the thermal hazards of 5-membered aromatic heterocycles, the nature and position of substituents dictate the initial bond cleavage events[1]. The unsubstituted 3-amino-1,2,4-triazole exhibits a relatively low activation energy for decomposition (~86 kJ/mol) due to the rupture of the weak C–NH₂ bond and subsequent rapid ring opening (2)[2].

By introducing electron-donating methyl groups at the N- and C5- positions (yielding 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-), we observe a pronounced inductive (+I) effect. This increases the electron density within the aromatic system, thereby stabilizing the triazole core against premature thermal homolysis. However, this structural modification fundamentally alters the GC-MS fragmentation topology, shifting the primary degradation route from rapid hydrogen cyanide (HCN) elimination to a multi-step radical-mediated cleavage (3)[3].

Experimental Methodology: Self-Validating Py-GC/MS Protocol

To accurately capture the transient volatiles produced during thermal stress, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the gold standard (4)[4]. Unlike standalone Thermogravimetric Analysis (TGA) which only provides weight loss data, Py-GC/MS allows for the direct structural elucidation of evolved gases.

PyGCMS_Workflow Sample Sample Prep (1-2 mg, Quartz Tube) Pyrolysis Micro-Furnace Pyrolyzer (Isothermal 500°C) Sample->Pyrolysis Flash Heat Transfer Heated Transfer Line (300°C) Pyrolysis->Transfer Volatiles GC Gas Chromatography (Capillary Separation) Transfer->GC Split Injection MS Mass Spectrometry (EI Source, 70 eV) GC->MS Elution Data Data Analysis (NIST Library) MS->Data m/z Spectra

Caption: Py-GC/MS Workflow for Triazole Thermal Degradation Analysis

Step-by-Step Protocol
  • System Tuning & Blank Validation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to verify mass accuracy across the 35-400 m/z range. Run a procedural blank (empty quartz tube) at 500°C to confirm the absence of column bleed.

    • Causality: This self-validating step ensures that subsequent low-mass fragments (e.g., m/z 43, 52) are true degradation products, not background contamination.

  • Sample Preparation: Weigh exactly 1.50 ± 0.05 mg of the triazole analyte into a deactivated quartz pyrolysis tube. Add 1 µL of a 50 ppm deuterated anthracene (Anthracene-d10) solution as an internal standard.

    • Causality: The internal standard normalizes run-to-run variations in pyrolyzer transfer efficiency, ensuring quantitative reliability.

  • Flash Pyrolysis: Drop the quartz tube into the micro-furnace pyrolyzer pre-heated to 500°C under a helium atmosphere.

    • Causality: A rapid heating rate prevents secondary bimolecular recombinations, isolating the primary unimolecular degradation events.

  • GC Separation: Transfer volatiles via a 300°C heated line to a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV.

Comparative Data Analysis

The thermal degradation of triazoles is highly dependent on their substituents. Below is a comparative summary of the kinetic parameters and primary GC-MS fragments[2][4].

Table 1: Thermal Stability and Kinetic Parameters
CompoundSubstituentsOnset Decomposition Temp (T_onset)Average Activation Energy (E_a)Primary Degradation Mechanism
3-Amino-1,2,4-triazole -NH₂~224 °C86 kJ/molSingle-step; C-NH₂ rupture
5-Amino-1,2,4-triazol-3-yl-acetic acid -NH₂, -CH₂COOH~209 °C~98 kJ/molMulti-step; Decarboxylation
1H-1,2,4-Triazol-3-amine, N,5-dimethyl- -NH(CH₃), -CH₃~255 °C~112 kJ/molMulti-step; Radical homolysis
Table 2: Major GC-MS Degradation Fragments (Pyrolysis at 500°C)
CompoundMajor Fragments (m/z)Structural Assignment & Origin
3-Amino-1,2,4-triazole 57, 43, 27[CH₃N₃]⁺ (HCN elimination), [CH₃N₂]⁺, HCN
5-Amino-1,2,4-triazol-3-yl-acetic acid 83, 67, 44[C₃H₅N₄]⁻ (Decarboxylation),[C₂N₃]⁻, CO₂
1H-1,2,4-Triazol-3-amine, N,5-dimethyl- 98, 70, 55, 42[C₃H₆N₄]⁺ (-CH₃ loss), [C₂H₄N₃]⁺ (Ring cleavage), [C₂H₃N₂]⁺, C₂H₂N⁺

Interpreting the GC-MS Profiles

The GC-MS data reveals a stark contrast in the degradation pathways. The baseline 3-amino-1,2,4-triazole degrades predominantly via the elimination of hydrogen cyanide (HCN, m/z 27), leading to the formation of the [CH₃N₃]⁺ fragment (m/z 57)[2]. This single-step degradation is characteristic of unsubstituted or lightly substituted triazoles where the ring is highly susceptible to thermal cleavage.

Degradation_Pathway Parent1 3-Amino-1,2,4-triazole (Amitrole) Frag1A [CH3N3]+ (m/z 57) via HCN elimination Parent1->Frag1A Heat (>224°C) Parent2 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- Frag2A [C3H6N4]+ (m/z 98) via CH3 radical loss Parent2->Frag2A Heat (>255°C) Frag2B [C2H4N3]+ (m/z 70) via Ring Cleavage Parent2->Frag2B -HCN & -CH3 Frag1B [CH3N2]+ (m/z 43) via N2 extrusion Frag1A->Frag1B -N

Caption: Comparative Thermal Degradation Pathways of Triazole Derivatives

Conversely, 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- exhibits a more complex, multi-step fragmentation. The presence of the methyl groups provides steric shielding and electronic stabilization. Upon flash pyrolysis at 500°C, the initial event is not immediate ring cleavage, but rather the homolytic cleavage of the N-CH₃ or C-CH₃ bonds, yielding a prominent [M-CH₃]⁺ peak at m/z 98. Subsequent degradation involves the extrusion of methylamine and nitrogen gas, significantly reducing the immediate release of highly toxic HCN compared to Amitrole. This makes the N,5-dimethyl derivative a safer and more thermally robust scaffold for advanced material design.

References

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives Source: RSC Publishing URL:[Link]

  • Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole Source: NIH PMC URL:[Link]

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives Source: ResearchGate URL:[Link]

  • Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles Source: Purdue Engineering URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

Comprehensive Safety and Operational Guide for Handling 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1H-1,2,4-Triazol-3-amine, N,5-dimethyl-

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols for handling 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- (CAS: 57561-15-6). By understanding the chemical causality behind these procedures, your laboratory can transition from mere compliance to a culture of absolute operational confidence.

Mechanistic Hazard Profiling: The "Why" Behind the Risk

1H-1,2,4-Triazol-3-amine, N,5-dimethyl- is a low-molecular-weight (112.13 g/mol ) pharmacophore widely utilized in medicinal chemistry. However, its structural features dictate specific handling risks:

  • Amphiphilic Penetration: The lipophilic methyl groups combined with the hydrophilic amine create an amphiphilic profile. This enhances its ability to permeate the stratum corneum of the skin, leading to its classification as Acute Tox. 4 (Dermal) and Skin Irrit. 2 [1].

  • Respiratory & Mucosal Toxicity: As a fine powder, it poses a significant inhalation risk (STOT SE 3 ), capable of causing drowsiness, dizziness, and severe eye irritation (Eye Irrit. 2A )[1].

  • Thermal Decomposition: Upon extreme heating or combustion, the triazole ring decomposes to release highly toxic nitrogen oxides (NOx)[2].

  • Chemical Reactivity: The amine functional group acts as a weak base. It can react violently with strong acids, acid chlorides, and strong oxidants, creating localized exothermic reactions[2].

Quantitative Hazard & PPE Specification Matrix

To mitigate these risks, PPE must be selected based on quantitative data and chemical compatibility.

Hazard CategoryGHS CodeMechanistic RiskRequired PPE Specification
Acute Toxicity H302, H312, H332Systemic absorption via skin/lungsNitrile gloves (≥0.11 mm thickness), N95/P100 particulate respirator.
Skin Irritation H315Dermal protein denaturationTyvek® sleeves or fluid-resistant lab coat with snug cuffs.
Eye Irritation H319Corneal damage from aerosolized dustIndirect-vented chemical splash goggles (no safety glasses).
Target Organ H336CNS depression / DizzinessOperations restricted to a certified chemical fume hood.

Operational Workflow & Emergency Response Diagram

The following Graphviz diagram maps the logical progression of safe handling and spill response.

Workflow Start N,5-dimethyl-1H-1,2,4-triazol-3-amine Handling Protocol PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Engineering Controls (Operate in Fume Hood) PPE->Hood Weigh 3. Weighing & Transfer (Minimize Dust) Hood->Weigh Normal 4a. Reaction Execution Weigh->Normal Proceed Safely Spill 4b. Spill Detected Weigh->Spill Accidental Release Dispose 7. Waste Disposal (EPA Regulated) Normal->Dispose Contain 5. Containment (Absorbent Pads/Sand) Spill->Contain Decon 6. Decontamination (10% Bleach/Water) Contain->Decon Decon->Dispose

Figure 1: Step-by-step operational and emergency workflow for handling aminotriazole derivatives.

Self-Validating Experimental Protocols

Every step in your workflow must include a validation mechanism to ensure the safety controls are actively working.

Protocol A: Safe Dispensing and Weighing

Causality: Aminotriazole powders carry static charges, increasing the risk of aerosolization and subsequent inhalation[2].

  • PPE Validation: Before donning, inflate your nitrile gloves with trapped air and squeeze. Validation: A lack of deflation confirms the absence of micro-punctures, ensuring a hermetic barrier against dermal absorption.

  • Environmental Control: Turn on the chemical fume hood. Validation: Check the magnehelic gauge or airflow monitor. A reading between 100–120 feet per minute (fpm) validates sufficient negative pressure to capture stray particulates.

  • Static Elimination: Pass an anti-static zero-stat gun over the weighing boat and spatula. Validation: Powder should rest flat on the weighing paper without "jumping" or clinging to the spatula edges.

  • Transfer: Weigh the exact required mass of 1H-1,2,4-Triazol-3-amine, N,5-dimethyl- and immediately dissolve it in your chosen organic solvent (e.g., DMSO or DMF) to eliminate the dust hazard.

Protocol B: Spill Response and Decontamination

Causality: Because the compound is toxic to aquatic life and reacts with strong acids[3], spills cannot be washed down the sink or neutralized with acidic agents.

  • Immediate Isolation: If a spill occurs outside the hood, hold your breath, step back, and alert colleagues. Validation: Ensure the laboratory doors are closed to prevent draft-induced aerosolization.

  • Containment: Cover the powder spill with damp absorbent pads (using water or a mild alkaline buffer). Do not sweep dry powder, as this generates explosive dust clouds[2].

  • Decontamination: Wipe the area inward from the edges using a 10% bleach solution or soapy water to solubilize and remove the amphiphilic residue. Validation: A UV light or a secondary wipe with a clean white pad should show no residual discoloration or particulate matter.

  • Waste Segregation: Place all contaminated wipes into a sealed, labeled hazardous waste bag. Validation: Ensure the waste container is strictly segregated from strong acids and oxidizers to prevent exothermic reactions[2].

References

  • NextSDS - 3,5-DIMETHYL-N-(3-METHYLBENZYLIDENE)-4H-1,2,4-TRIAZOL-4-AMINE & Related Substances (CAS 57561-15-6).
  • International Labour Organization (ILO) - ICSC 0631 - AMITROLE (Aminotriazole Safety Cards).
  • Chem Service - SAFETY DATA SHEET: Aminotriazole.

Sources

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